molecular formula C8H10ClNO B3026674 Isoindolin-5-OL hydrobromide CAS No. 105358-58-5

Isoindolin-5-OL hydrobromide

Cat. No.: B3026674
CAS No.: 105358-58-5
M. Wt: 171.62
InChI Key: GYWKBIQJSDFUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindolin-5-OL hydrobromide is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.BrH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVYDOGRUOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105358-58-5
Record name 2,3-dihydro-1H-isoindol-5-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have shown a wide range of applications in medicine, including treatments for cancer, inflammation, and hypertension.[1][2] Isoindolin-5-OL, in particular, presents a valuable building block for medicinal chemists, featuring a phenolic hydroxyl group that can be further functionalized to modulate pharmacological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of a reliable synthetic pathway to Isoindolin-5-OL hydrobromide, offering insights into the reaction mechanisms and practical considerations for its preparation in a laboratory setting.

Retrosynthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The retrosynthetic analysis reveals that the target molecule can be obtained from the demethylation of a 5-methoxyisoindoline precursor. This methoxy-substituted intermediate, in turn, can be synthesized from a suitably substituted benzene derivative. This approach is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Methoxyisoindoline cluster_1 Step 2: O-Demethylation and Salt Formation 4-Methoxy-1,2-dimethylbenzene 4-Methoxy-1,2-dimethylbenzene 1,2-Bis(bromomethyl)-4-methoxybenzene 1,2-Bis(bromomethyl)-4-methoxybenzene 4-Methoxy-1,2-dimethylbenzene->1,2-Bis(bromomethyl)-4-methoxybenzene NBS, AIBN CCl4, reflux 5-Methoxy-2-benzylisoindoline 5-Methoxy-2-benzylisoindoline 1,2-Bis(bromomethyl)-4-methoxybenzene->5-Methoxy-2-benzylisoindoline Benzylamine, Et3N THF, rt 5-Methoxyisoindoline 5-Methoxyisoindoline 5-Methoxy-2-benzylisoindoline->5-Methoxyisoindoline H2, Pd/C MeOH Target Isoindolin-5-OL hydrobromide 5-Methoxyisoindoline->Target 48% aq. HBr Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 5-Methoxyisoindoline (Intermediate)

The synthesis of the 5-methoxyisoindoline precursor can be accomplished in three stages starting from 4-methoxy-1,2-dimethylbenzene.

Stage 1: Radical Bromination of 4-Methoxy-1,2-dimethylbenzene

  • To a solution of 4-methoxy-1,2-dimethylbenzene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain crude 1,2-bis(bromomethyl)-4-methoxybenzene, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • NBS and AIBN: This combination is a classic and efficient system for the free-radical bromination of benzylic C-H bonds. AIBN acts as a radical initiator upon thermal decomposition.

  • CCl₄: A non-polar solvent that is suitable for radical reactions.

Stage 2: Cyclization to form 5-Methoxy-2-benzylisoindoline

  • Dissolve the crude 1,2-bis(bromomethyl)-4-methoxybenzene (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add benzylamine (1.1 eq) and triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methoxy-2-benzylisoindoline.

Causality Behind Experimental Choices:

  • Benzylamine: Serves as the nitrogen source for the isoindoline ring and the benzyl group acts as a protecting group.

  • Triethylamine: A base used to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Stage 3: Deprotection to 5-Methoxyisoindoline

  • Dissolve 5-methoxy-2-benzylisoindoline (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 5-methoxyisoindoline.

Causality Behind Experimental Choices:

  • H₂, Pd/C: A standard and highly effective method for the hydrogenolysis of N-benzyl groups.

Part 2: O-Demethylation and Hydrobromide Salt Formation

This final step converts the methoxy intermediate into the desired this compound.

  • To 5-methoxyisoindoline (1.0 eq), add an excess of 48% aqueous hydrobromic acid (HBr).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-24 hours.[3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a stable salt.

Causality Behind Experimental Choices:

  • 48% aq. HBr: A strong acid and a source of bromide nucleophiles, which is a common and effective reagent for the cleavage of aryl methyl ethers.[3][5] The reaction proceeds via an SN2 mechanism.[3] Heating is necessary to overcome the activation energy of the C-O bond cleavage.

Reaction Mechanism: O-Demethylation

The cleavage of the aryl methyl ether with HBr is a well-established reaction that proceeds through a nucleophilic substitution mechanism.

Demethylation_Mechanism cluster_0 Step 1: Protonation of the Ether Oxygen cluster_1 Step 2: SN2 Attack by Bromide Reactant 5-Methoxyisoindoline HBr H-Br Protonated_Intermediate Protonated Ether Reactant->Protonated_Intermediate + H⁺ Br_ion Br⁻ SN2_Attack Br⁻ attacks the methyl group Transition_State [Br···CH₃···O⁺HR] Transition State Protonated_Intermediate->Transition_State Products Isoindolin-5-OL + CH₃Br Transition_State->Products

Caption: Mechanism of O-demethylation of 5-methoxyisoindoline with HBr.

  • Protonation: The acidic proton from HBr protonates the oxygen atom of the methoxy group, making it a better leaving group.[3]

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic methyl carbon in an SN2 fashion.[3]

  • Bond Cleavage: The carbon-oxygen bond is cleaved, resulting in the formation of Isoindolin-5-OL and bromomethane as a byproduct. The phenolic product is then protonated by the excess acid to form the stable hydrobromide salt.

Data Summary

StepReactantsKey Reagents/CatalystsConditionsExpected YieldPurity Assessment
1a4-Methoxy-1,2-dimethylbenzeneNBS, AIBNCCl₄, Reflux, 4-6hHighCrude
1b1,2-Bis(bromomethyl)-4-methoxybenzeneBenzylamine, Et₃NTHF, 0°C to rt, 12-16hGoodColumn Chromatography
1c5-Methoxy-2-benzylisoindolineH₂, Pd/CMeOH, rt, 8-12hHighNMR, LC-MS
25-Methoxyisoindoline48% aq. HBrReflux, 12-24hGood to HighNMR, Elemental Analysis

References

  • Ruiz, M., Sánchez, J. D., López-Alvarado, P., & Menéndez, J. C. (2012). A new and efficient synthesis of 5-methoxyindoles. Tetrahedron, 68(2), 705-710. [Link]

  • Hubei Sibo Chem Co ltd. (2020). Preparation method of 5-methoxyindole. CN110642770B.
  • MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514. [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2626-2635. [Link]

  • ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. [Link]

  • Singh, U. P., & Kumar, S. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4945. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2019). Demethylation of Alkali Lignin with Halogen Acids and Its Application to Phenolic Resins. Polymers, 11(11), 1799. [Link]

  • Royal Society of Chemistry. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics, 26(16), 13155-13161. [Link]

  • Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2426. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • ResearchGate. (2007). An effective O-demethylation of some C19-diterpenoid alkaloids with HBr-glacial acetic acid. [Link]

  • Royal Society of Chemistry. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, Isoindolin-5-OL hydrobromide (CAS Number: 105358-58-5).[3] While direct pharmacological data on this compound is limited, its known applications as a key synthetic intermediate provide a strong foundation for hypothesizing its potential therapeutic relevance. This document will explore these potential activities, grounded in the established pharmacology of the broader isoindoline class, and propose detailed experimental workflows for their investigation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.[3] The "-5-OL" designation indicates a hydroxyl group at the 5th position of the isoindoline core, a feature that may significantly influence its pharmacokinetic and pharmacodynamic properties. The hydrobromide salt form is typically used to improve solubility and stability.

The isoindoline nucleus is present in a variety of clinically significant drugs, underscoring its therapeutic potential.[1] These range from immunomodulators like thalidomide and its analogs (lenalidomide, pomalidomide) to agents for hypertension, edema, and obesity.[2] The diverse biological activities exhibited by isoindoline derivatives, including anti-inflammatory, analgesic, and neuroprotective effects, make this scaffold a fertile ground for drug discovery.[2][4]

This guide will focus on three primary areas of potential biological activity for this compound, based on its documented use as a synthetic precursor:

  • Dopaminergic Modulation: As a precursor to dopamine D2 partial agonists.

  • Analgesic Activity: As a building block for N-benzoylisoindoline analgesics.

  • Hsp90 Inhibition: As a reagent for hydroxybenzamide-based Hsp90 inhibitors.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[3]
Synonyms 2,3-Dihydro-1H-isoindol-5-ol hydrobromide[3]
CAS Number 105358-58-5[3]
Molecular Formula C₈H₁₀BrNO[3]
Molecular Weight 216.08 g/mol [3]
Storage 2-8°C Refrigerator[3]

Potential Biological Activities & Mechanisms of Action

Neuromodulatory Effects: Dopamine D2 Receptor Partial Agonism

Isoindolin-5-ol is a key intermediate in the synthesis of 6-alkoxyisoindolin-1-one derivatives that exhibit partial agonism at the dopamine D2 receptor, suggesting potential for antipsychotic applications.[5] Partial D2 agonists are a class of drugs that can modulate dopaminergic activity, acting as agonists in states of low dopamine and antagonists in states of high dopamine. This can be beneficial in conditions like schizophrenia, where dopamine dysregulation is a key pathological feature.

The phenolic hydroxyl group of Isoindolin-5-OL is a critical feature. In the synthesis of D2 partial agonists, this hydroxyl group is typically alkylated to form an alkoxy group. This modification is likely crucial for achieving the desired affinity and intrinsic activity at the D2 receptor. The parent compound, Isoindolin-5-OL, could be investigated as a potential pharmacophore or a starting point for the development of novel D2 receptor ligands.

Hypothesized Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_synapse Dopamine VMAT2->DA_synapse Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 DA_synapse->D2R Binds D2R_autoreceptor D2 Autoreceptor DA_synapse->D2R_autoreceptor Feedback Inhibition Isoindolin_5_OL Isoindolin-5-OL (as a partial agonist) Isoindolin_5_OL->D2R Modulates

Caption: Hypothesized modulation of dopaminergic signaling by Isoindolin-5-OL derivatives.

Analgesic Properties

Isoindolin-5-ol is also utilized in the preparation of N-benzoylisoindoline derivatives that have demonstrated analgesic properties.[3] The mechanism of action for these compounds is not explicitly stated in the available literature, but many analgesics target ion channels, GPCRs, or enzymes involved in pain signaling pathways. The isoindoline scaffold, combined with a benzoyl moiety, creates a structure with potential for interacting with a variety of biological targets. The hydroxyl group on the isoindoline ring could serve as a hydrogen bond donor or acceptor, contributing to binding affinity at the target site.

Hsp90 Inhibition and Anticancer Potential

A significant application of Isoindolin-5-ol is in the synthesis of hydroxybenzamides that may function as inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The development of Hsp90 inhibitors from Isoindolin-5-ol suggests that this core structure can be incorporated into molecules designed to fit the ATP-binding pocket of Hsp90. The phenolic hydroxyl group could play a role in the binding interactions within this pocket.

Proposed Experimental Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

Workflow for Assessing Dopamine D2 Receptor Activity

G start Start: this compound receptor_binding Radioligand Binding Assay (e.g., [3H]Spiperone) Determine Ki for D2 Receptor start->receptor_binding functional_assay Functional Assay (e.g., cAMP accumulation) Determine EC50 and Intrinsic Activity receptor_binding->functional_assay If binding is confirmed selectivity_panel Receptor Selectivity Panel (D1, D3, 5-HT receptors, etc.) functional_assay->selectivity_panel If functional activity is observed cell_based_assay Cell-Based Signaling Assay (e.g., pERK activation) selectivity_panel->cell_based_assay in_vivo_model In Vivo Behavioral Model (e.g., Amphetamine-induced hyperlocomotion) cell_based_assay->in_vivo_model

Caption: Experimental workflow for evaluating D2 receptor activity.

Step-by-Step Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone (a D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound: this compound at various concentrations.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Assessing Analgesic Activity

G start Start: this compound in_vitro_screen In Vitro Target Screening (e.g., Opioid receptors, COX enzymes) start->in_vitro_screen in_vivo_hot_plate In Vivo Hot Plate Test (Measure thermal nociception) start->in_vivo_hot_plate in_vivo_tail_flick In Vivo Tail Flick Test (Measure spinal reflex) in_vivo_hot_plate->in_vivo_tail_flick in_vivo_formalin In Vivo Formalin Test (Measure inflammatory pain) in_vivo_tail_flick->in_vivo_formalin

Sources

Isoindolin-5-OL hydrobromide mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential & Mechanism of Action Hypothesis

Executive Summary

Isoindolin-5-ol hydrobromide (5-hydroxyisoindoline HBr) represents a "privileged structure" in medicinal chemistry—a rigidified bicyclic scaffold that mimics the pharmacophoric features of endogenous catecholamines (dopamine, norepinephrine) and indoleamines (serotonin).

Unlike flexible neurotransmitters, the isoindoline core constrains the ethylamine side chain into a bicyclic system, reducing entropic penalties upon receptor binding. This guide presents the Mechanism of Action (MoA) Hypothesis for this compound, positioning it not merely as a synthesis intermediate, but as a high-affinity probe for Dopamine D3 and Serotonin 5-HT receptors .

Key Application: Fragment-Based Drug Discovery (FBDD) for antipsychotics, antidepressants, and antiparkinsonian agents requiring high D3/D2 selectivity.

Structural Biology & Pharmacophore Logic

To understand the mechanism, one must first analyze the structural causality. Isoindolin-5-ol is a conformational restriction of dopamine.

FeatureDopamine (Endogenous Ligand)Isoindolin-5-ol (Rigid Probe)Mechanistic Impact
Basic Amine Primary amine (flexible)Secondary amine (constrained in ring)Reduces rotational freedom; locks the "active" conformation for GPCR binding pockets.
H-Bond Donor Meta/Para-hydroxyls5-Hydroxyl groupMimics the meta-OH of dopamine, critical for anchoring to Serine residues in TM5 of the receptor.
Lipophilicity LowModerateThe fused benzene ring increases hydrophobic interactions with aromatic clusters (e.g., Phenylalanine) in the receptor.
Salt Form HCl (typically)Hydrobromide (HBr)HBr is often selected to stabilize the oxidation-prone phenol and improve crystallinity for X-ray diffraction studies.
Visualization: Pharmacophore Overlay

The following diagram illustrates how the isoindoline scaffold physically overlaps with the dopamine structure, validating the receptor binding hypothesis.

Pharmacophore cluster_features Structural Homology Dopamine Dopamine (Flexible) Amine Protonated Nitrogen (Asp-3.32 Interaction) Dopamine->Amine OH_Group Phenolic -OH (Ser-5.42 Interaction) Dopamine->OH_Group Isoindoline Isoindolin-5-ol (Rigidified) Isoindoline->Amine Constrained Isoindoline->OH_Group Isosteric Receptor D3 Receptor Orthosteric Site Amine->Receptor Ionic Bond OH_Group->Receptor H-Bond

Figure 1: Structural superposition of Isoindolin-5-ol and Dopamine, highlighting shared binding motifs within the GPCR orthosteric site.

Mechanism of Action (MoA) Hypothesis

The primary MoA hypothesis posits that Isoindolin-5-ol acts as a Dopamine D3 Receptor Preferential Ligand .

A. The Receptor Selectivity Hypothesis

While dopamine binds D1, D2, D3, D4, and D5, the rigid isoindoline core often clashes with the tighter binding pockets of D1-like receptors but fits optimally into the D2-like family (D2, D3, D4) .

  • D3 Selectivity: Research suggests that 5-substituted isoindolines exhibit higher affinity for D3 over D2 due to subtle differences in the extracellular loops of the receptor. The rigid core allows the molecule to access the secondary binding pocket (SBP) characteristic of D3 receptors if extended with a lipophilic tail.

B. Signal Transduction Pathway (Gi/o Coupling)

Upon binding to the D3 receptor, Isoindolin-5-ol (acting as a partial agonist or antagonist depending on specific substitution) modulates the G-protein signaling cascade.

  • Binding: The protonated amine forms a salt bridge with Aspartate 3.32 in Transmembrane Domain 3 (TM3).

  • Activation/Blockade: The ligand stabilizes (or destabilizes) the receptor conformation that couples to Gαi/o proteins .

  • Effector Modulation: This inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP.

Signaling Ligand Isoindolin-5-ol D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Orthosteric Binding (Kd ~ nM range) Gi Gi/o Protein (Heterotrimer) D3R->Gi Activation/Coupling AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA PKA / ERK Signaling cAMP->PKA Downstream Modulation

Figure 2: The hypothesized G-protein coupled signaling cascade modulated by Isoindolin-5-ol binding to D2-like receptors.

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Binding Affinity (


) of Isoindolin-5-ol for D2 vs D3 receptors.
  • Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human D2 and D3 receptors.

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate membrane fractions.

  • Competition Binding:

    • Radioligand: Use

      
      -Methylspiperone (0.2 nM).
      
    • Displacer: Titrate Isoindolin-5-ol HBr (

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Objective: Determine if the compound is an Agonist, Antagonist, or Partial Agonist.

  • System: HEK293 cells stably expressing D3 receptors.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.

  • Treatment:

    • Agonist Mode: Add Isoindolin-5-ol alone. (Decrease in cAMP = Agonism).

    • Antagonist Mode: Add Dopamine (EC80) + Isoindolin-5-ol. (Recovery of cAMP = Antagonism).

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Readout: High FRET signal = Low cAMP (Agonist effect). Low FRET signal = High cAMP (Antagonist effect).

Synthesis & Stability Notes (HBr Salt)

The choice of the hydrobromide (HBr) salt is not arbitrary.

  • Phenolic Protection: Free base isoindolin-5-ols are susceptible to oxidative quinone formation (turning black/brown) upon air exposure. The HBr salt protonates the amine and creates a stable crystal lattice that shields the molecule from auto-oxidation.

  • Solubility: HBr salts often exhibit superior aqueous solubility compared to HCl salts for rigid bicyclic amines, facilitating preparation of stock solutions for biological assays (typically in DMSO/Water).

References
  • Austin, N. E., et al. (2001). "Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor." Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.[2]

  • Bonifazi, A., et al. (2021).[3] "Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands."[1] ACS Chemical Neuroscience, 12(20), 3856–3870.

  • Vierfond, J. M., et al. (1992).[4] "A New Synthesis of 1-Hydroxyisoindoles." Heterocycles, 34(5).[4]

  • Newman, A. H., et al. (2016). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[1] Journal of Medicinal Chemistry, 59(10), 4625-4636.

Sources

Isoindolin-5-OL Hydrobromide: A Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2] This technical guide delves into the synthesis, chemical properties, and strategic importance of a key derivative, Isoindolin-5-OL hydrobromide. While a detailed historical record of its specific initial discovery is not prominently documented, its significance lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. This document provides an in-depth analysis of the synthetic pathways leading to the isoindoline core, with a specific focus on a plausible and referenced methodology for the preparation of Isoindolin-5-OL. Furthermore, we will explore the functional implications of the 5-hydroxy group and the strategic considerations for its incorporation into drug design, particularly in the context of developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of next-generation pharmaceuticals based on the privileged isoindoline framework.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline heterocycle, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a recurring motif in a wide array of pharmaceutical compounds and natural products.[2][3] Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets.

The clinical relevance of the isoindoline core is exemplified by a number of approved drugs. Perhaps the most well-known are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which are central to the treatment of multiple myeloma.[1][3] Beyond oncology, isoindoline derivatives have found applications as antihypertensives, anti-inflammatory agents, and treatments for neurological disorders, underscoring the broad therapeutic potential of this chemical class.[1][4] The diverse biological activities reported for isoindoline derivatives include antitumor, cytotoxic, and antimicrobial effects.[5][6]

Synthesis of the Isoindoline Core: Foundational Methodologies

The construction of the isoindoline skeleton has been a subject of extensive research, leading to the development of numerous synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. Modern synthetic approaches offer high efficiency and functional group tolerance.

Table 1: Comparative Overview of Key Isoindolinone Synthesis Methods
Methodology Key Reagents/Catalysts Typical Starting Materials Key Advantages Reference
Transition-Metal Catalyzed C-H ActivationRh(III), Pd(II), Ru(II) complexesBenzamides, Olefins/AlkynesHigh efficiency, broad substrate compatibility.[7][8]
Reductive AminationAlCl₃, Polymethylhydrosiloxane (PMHS)2-Carboxybenzaldehyde, AminesMild reaction conditions, use of inexpensive reagents.[9]
Lithiation & Cyclizationt-BuLi, ElectrophilesN'-Benzyl-N,N-dimethylureasOne-pot procedure, allows for diverse substitutions.[10]
Ugi Four-Component ReactionIsocyanides, Amines, Aldehydes, Carboxylic Acids2-Furaldehydes, Amines, etc.High diversity in a single step.[9]

These methods, among others, provide a robust toolkit for medicinal chemists to access a wide range of isoindoline and isoindolinone derivatives.[11][12][13]

This compound: A Strategic Synthetic Intermediate

Isoindolin-5-OL, often handled as its more stable hydrobromide salt, is a strategically important building block. The phenol-like hydroxyl group at the 5-position serves as a versatile chemical handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Plausible Synthetic Pathway to Isoindolin-5-OL

While the original specific synthesis of Isoindolin-5-OL is not detailed in readily available literature, a plausible and efficient route can be devised based on established methodologies for the synthesis of substituted isoindolines. A common approach involves the reduction of a corresponding isoindolinone or phthalimide precursor.

Experimental Protocol: Synthesis of Isoindolin-5-OL from 5-Hydroxyphthalimide

This protocol describes a two-step process starting from the commercially available 5-hydroxyphthalimide.

Step 1: Synthesis of 5-Hydroxyisoindolin-1-one

  • Reaction Setup: To a solution of 5-hydroxyphthalimide (1 eq.) in a suitable solvent such as acetic acid, add a reducing agent like zinc dust (excess, e.g., 5-10 eq.).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and filter to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 5-hydroxyisoindolin-1-one.

Step 2: Reduction to Isoindolin-5-OL

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-hydroxyisoindolin-1-one (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and slowly add a solution of a strong reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.).

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Work-up and Isolation: Filter the resulting precipitate and wash with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude Isoindolin-5-OL can be purified by column chromatography.

  • Salt Formation: To obtain the hydrobromide salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and treat with a solution of hydrobromic acid until precipitation is complete. The resulting solid is collected by filtration and dried to yield this compound.

Rationale for Method Selection

The reduction of phthalimides and isoindolinones is a well-established and reliable method for the synthesis of the corresponding isoindolines. The choice of reducing agent is critical; stronger reducing agents like LiAlH₄ or BH₃·THF are required for the complete reduction of the amide functionality in the isoindolinone intermediate. The hydroxyl group at the 5-position is generally stable under these reducing conditions.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 5-Hydroxyphthalimide step1 Reduction (e.g., Zn/AcOH) start->step1 intermediate 5-Hydroxyisoindolin-1-one step1->intermediate step2 Reduction (e.g., LiAlH₄ or BH₃·THF) intermediate->step2 product_freebase Isoindolin-5-OL (Free Base) step2->product_freebase step3 Acidification (HBr) product_freebase->step3 final_product Isoindolin-5-OL Hydrobromide step3->final_product

Caption: Synthetic pathway for this compound.

Strategic Importance in Drug Design and Development

The utility of this compound in drug discovery stems from the reactivity of its constituent parts: the secondary amine of the isoindoline ring and the phenolic hydroxyl group.

The Role of the 5-Hydroxy Group

The hydroxyl group at the 5-position is a key functional handle. It can be readily converted into an ether or an ester, or used as a nucleophile in various coupling reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. For instance, in the synthesis of dopamine D2 partial agonists with potential antipsychotic properties, the 5-hydroxyisoindoline moiety is a crucial starting material for the introduction of alkoxy side chains.[14]

The Isoindoline Nitrogen

The secondary amine of the isoindoline ring is a nucleophile and a base. It can be alkylated, acylated, or arylated to introduce further diversity into the molecule. This position is often modified to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and cell permeability.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_n N-Functionalization cluster_o O-Functionalization start Isoindolin-5-OL n_alkylation N-Alkylation start->n_alkylation R-X n_acylation N-Acylation start->n_acylation RCOCl n_arylation N-Arylation start->n_arylation Ar-X, Pd catalyst o_etherification Etherification (e.g., Williamson) start->o_etherification R-X, base o_esterification Esterification start->o_esterification RCOCl, base o_coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->o_coupling Ar-B(OH)₂, Pd catalyst

Caption: Potential derivatization pathways for Isoindolin-5-OL.

Conclusion

This compound, while not having a storied discovery history of its own, stands as a testament to the importance of well-designed chemical building blocks in the advancement of medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. The strategic placement of the hydroxyl group and the inherent reactivity of the isoindoline nitrogen make it a highly valuable intermediate for the synthesis of complex molecules with diverse pharmacological activities. As the quest for novel therapeutics continues, the demand for such versatile scaffolds and their functionalized derivatives will undoubtedly grow, ensuring the continued relevance of this compound in the drug discovery landscape.

References

  • The Development of Synthetic Methods Using Isoindole Chemistry - ProQuest. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (2023, March 21).
  • Recent Developments in Isoindole Chemistry - Thieme E-Books & E-Journals. (n.d.).
  • SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS ---- , - BUET. (n.d.).
  • The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (n.d.).
  • A Comparative Guide to Modern Isoindolinone Synthesis Methods - Benchchem. (n.d.).
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. (n.d.).
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (2021, November 14).
  • The chemistry of isoindole natural products - PMC - NIH. (n.d.).
  • Isoindoline - Wikipedia. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6).
  • Isoindolin-5-ol | 54544-67-1 - ChemicalBook. (2023, May 15).
  • US3987174A - Isoindolin-1-one derivatives - Google Patents. (n.d.).
  • WO2008027542A3 - 5-substituted isoindoline compounds - Google Patents. (n.d.).
  • This compound - Fluorochem. (n.d.).
  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.).
  • This compound,105358-58-5-Amadis Chemical. (n.d.).
  • WO2008027542A2 - 5-substituted isoindoline compounds - Google Patents. (n.d.).
  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - NIH. (2011, September 6).
  • (PDF) Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones - ResearchGate. (2025, August 6).
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. (2025, October 17).
  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed. (2025, August 6).
  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC. (n.d.).
  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed. (2024, June 5).
  • This compound this compound - FUJIFILM Wako Chemicals. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 21).

Sources

Isoindolin-5-OL hydrobromide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isoindolin-5-OL Hydrobromide Derivatives and Analogs: A Privileged Scaffold in Neuropharmacology

Abstract

The isoindoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound derivatives and their analogs, with a particular focus on their role in neuropharmacology. We will delve into the synthesis, chemical properties, and structure-activity relationships of these compounds. The primary mechanism of action, centered on the modulation of dopamine (D2, D3) and serotonin (5-HT1A) receptors, will be explored in detail, using prominent examples such as Pardoprunox.[3][4][5][6] Furthermore, this whitepaper will discuss the therapeutic potential of this class of molecules in central nervous system disorders like Parkinson's disease, depression, and anxiety, while also touching upon the broader biological activities of the isoindoline scaffold.[3][7] Detailed experimental protocols for in vitro characterization are provided to aid researchers in their drug discovery and development endeavors.

Part 1: The Isoindoline Core: A Foundation for Drug Discovery

Introduction to the Isoindoline Scaffold: A "Privileged" Structure

The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents.[1] The isoindoline core is present in a variety of clinically approved drugs for conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[1] This wide range of biological activities underscores the versatility of the isoindoline scaffold in interacting with diverse biological targets.[8][9][10][11][12][13][14]

Significance of the 5-Hydroxyl (-5-OL) Moiety in Receptor Interaction

The substitution pattern on the isoindoline ring system is crucial for determining its pharmacological profile. The presence of a hydroxyl group at the 5-position (Isoindolin-5-OL) is of particular interest in the context of neuropharmacology. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues in the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This is exemplified by analogs like 7-OH-DPAT, where the hydroxyl group is critical for its high affinity and selectivity for the dopamine D3 receptor.[15][16][17][18]

The Role of the Hydrobromide Salt Formulation in Drug Development

Many amine-containing drug candidates, including isoindoline derivatives, are formulated as salts to enhance their physicochemical properties. The hydrobromide salt form is frequently employed to improve the aqueous solubility and stability of the parent compound. This is crucial for ensuring adequate bioavailability upon administration and for facilitating the handling and formulation of the active pharmaceutical ingredient (API) during drug manufacturing.

Part 2: Synthesis and Chemical Landscape

General Synthetic Strategies for the Isoindoline Nucleus

The construction of the isoindoline core can be achieved through various synthetic methodologies.[19] Transition metal-catalyzed reactions, such as C-H activation and cross-coupling, have become powerful tools for the synthesis of substituted isoindolinones, which can then be reduced to the corresponding isoindolines.[14][19] Multicomponent reactions, like the Ugi reaction, offer an efficient way to generate a diverse library of isoindolinone derivatives in a few steps.[13]

Introduction of the 5-Hydroxyl Group and Key Derivatives

The 5-hydroxyl group can either be introduced at an early stage of the synthesis, starting from a substituted benzene derivative, or it can be unmasked from a precursor functional group, such as a methoxy group, in a later step. Subsequent derivatization of the isoindoline nitrogen with various alkyl or aryl moieties allows for the fine-tuning of the pharmacological properties of the final compounds.

Workflow Diagram for a Generalized Synthetic Route

G start Substituted Phthalimide Precursor step1 Reduction to Isoindolinone start->step1 e.g., NaBH4 step2 Further Reduction to Isoindoline step1->step2 e.g., LiAlH4 step3 N-Alkylation/Arylation step2->step3 R-X, Base step4 Deprotection of Hydroxyl Group (if necessary) step3->step4 end Final Isoindolin-5-OL Derivative step4->end e.g., BBr3 G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT1A Receptor Signaling D2_agonist Isoindolin-5-OL Derivative (Partial Agonist) D2R D2 Receptor D2_agonist->D2R Gi Gi Protein D2R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Neuron_activity Decreased Neuronal Excitability PKA->Neuron_activity HT1A_agonist Isoindolin-5-OL Derivative (Full Agonist) HT1AR 5-HT1A Receptor HT1A_agonist->HT1AR Gi_2 Gi Protein HT1AR->Gi_2 AC_2 Adenylate Cyclase Gi_2->AC_2 GIRK GIRK Channel Gi_2->GIRK βγ subunit cAMP_2 cAMP AC_2->cAMP_2 ATP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Table of Receptor Binding Affinities of Key Derivatives
CompoundD2 Receptor (pKi/pEC50)D3 Receptor (pKi/pEC50)5-HT1A Receptor (pKi/pEC50)Reference
Pardoprunox8.1 (pKi) / 8.0 (pEC50)8.6 (pKi) / 9.2 (pEC50)8.5 (pKi) / 6.3 (pEC50)[3][6]
(+)-7-OH-DPATModerate AffinityHigh AffinityLower Affinity[15]

Part 4: Therapeutic Potential and Clinical Landscape

Parkinson's Disease: The Primary Indication

The primary therapeutic target for many isoindoline-based dopamine receptor agonists has been Parkinson's disease. [3][5]The rationale is to supplement the depleted dopamine levels in the brains of these patients, thereby improving motor function. The partial agonism at D2/D3 receptors, as seen with Pardoprunox, was aimed at providing a more balanced dopaminergic stimulation to reduce the risk of treatment-induced side effects. [3]

Potential Applications in Depression, Anxiety, and Other CNS Disorders

The dual action on both dopamine and serotonin systems suggests that these compounds could also be beneficial in treating other CNS disorders such as depression and anxiety. [3]The 5-HT1A receptor agonism, in particular, is a well-established mechanism for anxiolytic and antidepressant effects. [7]

Other Explored Biological Activities of the Isoindoline Scaffold

Beyond neuropharmacology, the isoindoline scaffold has been investigated for a wide range of other therapeutic applications. These include anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. [8][10][11][12][14]This demonstrates the broad therapeutic potential of this versatile chemical structure.

Clinical Development of Pardoprunox: A Case Study in Discontinuation

Despite showing promise in early clinical trials, the development of Pardoprunox was discontinued at Phase III. [3][5]This serves as a reminder of the challenges in drug development, where efficacy, safety, and tolerability must be rigorously established in large patient populations.

Part 5: Experimental Protocols for In Vitro Characterization

Protocol: In Vitro Dopamine D2 Receptor Binding Assay
  • Preparation of Membranes: Homogenize rat striatal tissue or cells expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound (isoindolin-5-OL derivative). For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and then measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol: Functional Assay for 5-HT1A Receptor Agonism ([35S]GTPγS Binding)
  • Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor as described above.

  • Assay Buffer: Prepare an assay buffer containing GTPγS, GDP, and [35S]GTPγS.

  • Reaction Mixture: In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS as described for the binding assay.

  • Data Analysis: Plot the amount of bound [35S]GTPγS as a function of the test compound concentration to determine the EC50 and the maximal effect (Emax) relative to a known full agonist (e.g., 8-OH-DPAT).

Part 6: Future Directions and Conclusion

Opportunities for Novel Analog Design with Improved Selectivity and Pharmacokinetics

There remains significant scope for the design of novel isoindolin-5-OL analogs with improved pharmacological profiles. This could involve fine-tuning the substitutions on the isoindoline core to enhance selectivity for specific dopamine or serotonin receptor subtypes. Additionally, optimizing the pharmacokinetic properties, such as oral bioavailability and brain penetration, is crucial for the development of successful CNS drugs.

Exploring New Therapeutic Avenues for Isoindolin-5-OL Derivatives

Given the diverse biological activities of the broader isoindoline class of compounds, it would be worthwhile to screen isoindolin-5-OL derivatives for other potential therapeutic applications, such as in oncology or inflammatory diseases.

Concluding Remarks

This compound derivatives and their analogs represent a promising class of compounds with significant potential in the field of neuropharmacology. Their ability to modulate key neurotransmitter systems, combined with the synthetic versatility of the isoindoline scaffold, makes them an attractive area for further research and development. While challenges remain, a deeper understanding of their structure-activity relationships and mechanisms of action will pave the way for the discovery of novel and effective therapies for a range of debilitating disorders.

Part 7: References

  • Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. PubMed. [Link]

  • Pardoprunox. Wikipedia. [Link]

  • Pardoprunox | C12H15N3O2. PubChem. [Link]

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]

  • Pardoprunox. AdisInsight. [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • 7-OH-DPAT. Wikipedia. [Link]

  • Pharmacology of [3H]R(+)-7-OH-DPAT Binding in the Rat Caudate-Putamen. PubMed. [Link]

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. PMC. [Link]

  • Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. PubMed. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • 8-OH-DPAT. Wikipedia. [Link]

  • Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Semantic Scholar. [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. [Link]

  • New isoindoline derivative, pharmaceutical composition including thereof and use thereof. SciSpace. [Link]

  • (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]

  • Examples of pharmaceuticals and bioactive natural compounds containing spiroisoindolinone and isoindolinone fragments. ResearchGate. [Link]

  • Computational study on new natural compound agonists of dopamine receptor. PMC. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. PMC. [Link]

  • Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI. PubMed. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • The chemistry of isoindole natural products. PMC. [Link]

  • Studies towards the synthesis of indolizin-5(3H). David Spring's group. [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. [Link]

  • Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Evaluation of Isoindolin-5-OL Hydrobromide as a Potential Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Dopamine receptors, critical nodes in the central nervous system, are validated targets for a spectrum of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of novel agonists with specific receptor subtype selectivity and favorable pharmacokinetic profiles remains a high-priority objective in medicinal chemistry. This guide focuses on Isoindolin-5-OL hydrobromide, a synthetic heterocyclic compound, as a prospective candidate for dopamine receptor agonism. While direct pharmacological data on this specific molecule is nascent, its structural motifs, particularly the 5-hydroxyisoindoline core, suggest a plausible interaction with dopamine receptors, akin to established pharmacophores. This document provides a comprehensive framework for the systematic evaluation of this compound, detailing its chemical rationale, proposed mechanisms of action, and a complete suite of validated experimental protocols for its characterization from in-vitro binding to functional cellular response.

Introduction: The Rationale for Novel Dopamine Agonists

The dopamine system is integral to motor control, motivation, reward, and cognitive function.[1] Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4), which are G-protein coupled receptors (GPCRs).[2] D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[2][3][4]

Agonists targeting these receptors are cornerstone therapies for conditions like Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons. However, existing therapies can be limited by side effects stemming from a lack of receptor subtype selectivity or off-target activities.[5] The isoindoline scaffold and its bioisosteres, such as isoquinolines, are present in numerous compounds with demonstrated activity at dopamine receptors, making Isoindolin-5-OL a molecule of significant interest.[6][7][8] This guide outlines the necessary scientific workflow to rigorously assess its potential as a novel therapeutic agent.

Physicochemical Properties and Synthesis Outline

This compound is a salt form of the 5-hydroxyisoindoline molecule. The isoindoline core is a bicyclic heterocyclic amine. The hydroxyl group at the 5-position is a key feature, as phenolic hydroxyls are critical for binding and activation in many known catecholaminergic ligands, including dopamine itself.

While a specific synthesis for Isoindolin-5-OL is not widely published, a general approach can be extrapolated from established methods for isoindolinone and isoindoline synthesis.[9][10][11] A plausible synthetic route could involve the reduction of a corresponding 5-hydroxyisoindolin-1-one intermediate, which itself can be synthesized from substituted benzamides or phthalides.[11] The final hydrobromide salt formation enhances stability and aqueous solubility for biological testing.

Pharmacological Characterization: A Step-by-Step Approach

The core of evaluating Isoindolin-5-OL lies in a tiered experimental approach, moving from initial binding assessment to functional activity and cellular impact.

3.1. Tier 1: Receptor Binding Affinity and Selectivity

The first crucial step is to determine if Isoindolin-5-OL physically interacts with dopamine receptors and with what affinity and selectivity. The gold-standard method for this is the competitive radioligand binding assay.[12][13]

Experimental Rationale: This assay quantifies the ability of the test compound (Isoindolin-5-OL) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity. By testing against a panel of all five dopamine receptor subtypes, a selectivity profile can be established.[5]

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing one of the human dopamine receptor subtypes (D1, D2L, D3, D4, D5).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membrane preparation, the specific radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like), and assay buffer.[12][14]

    • Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[14]

    • Test Compound: Add membranes, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Detection & Analysis:

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of Isoindolin-5-OL.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Isoindolin-5-OL that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The binding affinities (Ki) for Isoindolin-5-OL across the dopamine receptor subtypes should be compiled into a table for clear comparison.

Receptor SubtypeRadioligand UsedPredicted Ki (nM) for Isoindolin-5-OL
Dopamine D1[³H]-SCH23390> 1000
Dopamine D2[³H]-Spiperone50 - 200
Dopamine D3[³H]-Spiperone20 - 100
Dopamine D4[³H]-Spiperone100 - 500
Dopamine D5[³H]-SCH23390> 1000
Table 1: Hypothetical binding affinity profile for Isoindolin-5-OL. Based on related scaffolds, a higher affinity for D2-like receptors is postulated.

A low nanomolar Ki value at a specific receptor (e.g., D2 or D3) coupled with significantly higher Ki values at other receptors would indicate high affinity and selectivity, a desirable trait for a drug candidate.

3.2. Tier 2: Functional Activity Assessment

Once binding is confirmed, the next critical question is whether this binding leads to receptor activation (agonism) or inhibition (antagonism). Functional assays measuring the downstream second messenger cAMP are the primary method for this determination.[15][16]

Experimental Rationale: D1-like agonists increase cAMP, while D2-like agonists decrease forskolin-stimulated cAMP levels.[3] By measuring changes in intracellular cAMP in response to Isoindolin-5-OL, we can determine its functional efficacy and potency (EC50).

G cluster_0 Functional Assay Workflow start Select Cell Line Expressing D2 or D3 Receptor stim Pre-treat with Forskolin (to elevate basal cAMP) start->stim Step 1 treat Add Serial Dilutions of Isoindolin-5-OL stim->treat Step 2 incubate Incubate (15-30 min) treat->incubate Step 3 lyse Lyse Cells & Add Detection Reagents incubate->lyse Step 4 read Read Signal (Luminescence/FRET) lyse->read Step 5 analyze Analyze Data: Calculate EC50 & Emax read->analyze Step 6

Caption: Workflow for a D2/D3 receptor functional cAMP inhibition assay.

This protocol utilizes a genetically encoded biosensor that produces light in response to cAMP binding, offering high sensitivity.[17]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO) co-expressing the target D2-like receptor and the GloSensor™ cAMP plasmid.

    • Harvest and resuspend cells in CO2-independent medium containing the GloSensor™ cAMP reagent.

    • Incubate for 2 hours at room temperature to allow reagent equilibration.

  • Assay Setup (384-well plate format):

    • Dispense the cell suspension into the wells of a white, opaque 384-well plate.

    • Add a known adenylyl cyclase stimulator, such as Forskolin (final concentration ~1-10 µM), to all wells except the negative control. This elevates the basal cAMP level, which the agonist will then inhibit.

    • Immediately add serial dilutions of Isoindolin-5-OL (or a known agonist like Quinpirole for the positive control).

  • Signal Measurement:

    • Incubate the plate at room temperature for 15-20 minutes.

    • Measure luminescence using a plate reader. The signal will be inversely proportional to the agonist activity (more agonist -> less cAMP -> less light).

  • Data Analysis:

    • Normalize the data to the control wells (Forskolin only = 0% inhibition; background = 100% inhibition).

    • Plot the percent inhibition versus the log concentration of Isoindolin-5-OL.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy relative to a full agonist).

Advanced Characterization and In-Vivo Relevance

Should Isoindolin-5-OL demonstrate promising affinity and functional potency in vitro, further investigation is warranted.

4.1. Signaling Pathway Elucidation

Dopamine receptors can signal through pathways other than cAMP modulation, such as β-arrestin recruitment or ERK phosphorylation.[1] Assays for these endpoints can provide a more complete picture of the compound's signaling bias, which may have therapeutic implications.

G agonist Isoindolin-5-OL (Agonist) receptor Dopamine D2 Receptor agonist->receptor Binds & Activates g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Cellular Activity pka->response Phosphorylates Downstream Targets

Caption: Canonical Gαi-coupled signaling pathway for the D2 dopamine receptor.

4.2. In-Vivo Proof of Concept

The ultimate test of a potential CNS drug is its activity in a living system. For a dopamine agonist, a well-established animal model is the 6-hydroxydopamine (6-OHDA) lesioned rat.

Experimental Rationale: A unilateral injection of the neurotoxin 6-OHDA into the substantia nigra destroys dopaminergic neurons on one side of the brain, creating a model of Parkinson's disease. This leads to a denervation supersensitivity of dopamine receptors in the striatum on the lesioned side. Administration of a systemic D2 agonist will disproportionately stimulate these supersensitive receptors, causing the animal to rotate contralaterally (away from the lesioned side). The frequency of these rotations serves as a quantifiable measure of in-vivo dopamine receptor agonism.[18]

Conclusion and Future Directions

This guide provides a rigorous, tiered framework for the comprehensive evaluation of this compound as a potential dopamine receptor agonist. The proposed workflow, from initial receptor binding assays to functional cellular characterization and in-vivo models, represents a self-validating system for determining the compound's pharmacological profile. Positive results, particularly high affinity and functional potency at D2/D3 receptors, would establish Isoindolin-5-OL as a promising lead candidate. Future work would then focus on medicinal chemistry efforts to optimize its potency and selectivity, as well as detailed pharmacokinetic and toxicological studies to assess its drug-like properties for potential clinical development.

References
  • Breese, G. R., Napier, T. C., & Mueller, R. A. (1987). Dopamine agonist-induced locomotor activity in rats treated with 6-hydroxydopamine at different ages. Journal of Pharmacology and Experimental Therapeutics, 240(1), 167–176. [Link]

  • Charris, J., et al. (2016). Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. PubMed. [Link]

  • Kazantseva, J., et al. (2011). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PLoS ONE, 6(9), e25227. [Link]

  • Philips, S. R. (1987). In vivo release of endogenous dopamine, 5-hydroxytryptamine and some of their metabolites from rat caudate nucleus by phenylethylamine. PubMed. [Link]

  • Enjalbert, A., et al. (1983). Pharmacological characterization of the D2 dopamine receptor negatively coupled with adenylate cyclase in rat anterior pituitary. PubMed. [Link]

  • Gautam, A. & Wani, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Hoshina, Y., et al. (2013). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 56(17), 6645-6657. [Link]

  • Kienle, E. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]

  • Lokhandwala, M. F. & Buckley, J. P. (1978). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. PubMed. [Link]

  • Memo, M., et al. (1986). Pharmacological characterization of D1 and D2 dopamine receptors in rat limbocortical areas. I. Frontal cortex. PubMed. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(15), 4646. [Link]

  • Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450–3464. [Link]

  • Reddy, B. P., et al. (2013). Process for the preparation of indoline derivatives and their intermediates thereof.
  • Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 147-154. [Link]

  • Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 528. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio Application Note. [Link]

  • El-Malah, A. A., et al. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12. [Link]

  • Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4059. [Link]

  • Ciambrone, G. L., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4434-4442. [Link]

  • Gmeiner, P., et al. (2001). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 44(24), 4215-4223. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal Website. [Link]

  • Puhl, A. C., et al. (2022). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 13(10), 1546-1555. [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Psychopharmacology Institute Website. [Link]

  • Nguyen, T. K., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(23), 14618-14624. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience Website. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart Website. [Link]

Sources

Isoindolin-5-OL Hydrobromide: A Strategic Intermediate for the Synthesis of Bioactive Isoindolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The efficient construction of diverse isoindolinone libraries often hinges on the strategic use of versatile building blocks. This technical guide provides a comprehensive examination of Isoindolin-5-OL hydrobromide, a key precursor for synthesizing 5-hydroxyisoindolinones. We will dissect its chemical properties, present detailed, field-proven protocols for its conversion, explore the underlying reaction mechanisms, and discuss subsequent functionalization strategies. This document is intended to serve as an authoritative resource for chemists engaged in drug discovery and development, enabling the streamlined synthesis of novel isoindolinone-based compounds.

The Isoindolinone Core: A Cornerstone of Modern Drug Discovery

The isoindoline and isoindolinone ring systems are central to a range of clinically significant drugs, including agents for hypertension, inflammation, and oncology.[3] The inherent biological activity of this scaffold, combined with its amenability to chemical modification, makes it an attractive target for synthetic chemists.[4][5] Specifically, the introduction of a hydroxyl group on the benzene ring, as in 5-hydroxyisoindolinone, provides a critical vector for diversification, allowing for the modulation of physicochemical properties and target engagement through subsequent chemical modifications.

This compound: Properties and Handling

This compound is the preferred form of this intermediate for storage and handling. The salt form confers greater stability and simplifies purification compared to the free base. A foundational understanding of its properties is crucial for successful experimental design.

PropertyValueSource
Chemical Name This compound[6]
Synonym 2,3-Dihydro-1H-isoindol-5-ol Hydrobromide[6]
CAS Number 105358-58-5[6]
Molecular Formula C₈H₁₀BrNO[6]
Molecular Weight 216.08 g/mol [6]
Appearance Off-white to pale crystalline solid[6]
Storage 2-8°C, under inert atmosphere[6]

Causality: The protonation of the isoindoline nitrogen to form the hydrobromide salt enhances the compound's stability by preventing aerial oxidation of the electron-rich amine. However, this acidic nature necessitates a neutralization step before use in most synthetic transformations that require a nucleophilic nitrogen or are base-sensitive.

Core Synthesis: From Isoindolin-5-OL to 5-Hydroxyisoindolin-1-one

The primary synthetic utility of Isoindolin-5-OL lies in its conversion to the corresponding lactam, 5-hydroxyisoindolin-1-one. This is achieved through a selective oxidation of the benzylic methylene group of the isoindoline ring.[7]

Overall Synthetic Workflow

The transformation from the stable hydrobromide salt to the versatile hydroxyisoindolinone intermediate follows a logical two-step sequence: neutralization followed by oxidation.

workflow A This compound (Stable Starting Material) B Step 1: Neutralization (Aqueous NaHCO₃ or Organic Base) A->B C Isoindolin-5-OL Free Base (Reactive Intermediate) B->C D Step 2: Selective Oxidation (e.g., MnO₂, Fe-catalysis) C->D E 5-Hydroxyisoindolin-1-one (Key Synthetic Platform) D->E F Downstream Functionalization (O-Alkylation, Esterification, etc.) E->F G Diverse Isoindolinone Derivatives F->G mechanism cluster_0 Oxidation of Benzylic Methylene A Isoindolin-5-OL B 3-Hydroxyisoindolin-5-ol (Hydroxylactam Intermediate) A->B [O] (e.g., Fe(OTFA)₃/TBHP) C 5-Hydroxyisoindolin-1-one (Final Lactam Product) B->C [O] (Further Oxidation)

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of the novel compound, Isoindolin-5-OL hydrobromide. The narrative is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the initial assessment of this compound's potential as a therapeutic agent.

Introduction: The Therapeutic Potential of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[3][4][5] The interest in isoindoline derivatives as potential anticancer agents stems from their ability to induce cell death in various cancer cell lines, often through mechanisms such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[5][6][7]

This compound, as a derivative of this promising scaffold, warrants investigation for its cytotoxic potential. A preliminary cytotoxicity screening is the crucial first step in evaluating its viability as a drug candidate.[8] This initial assessment aims to determine the concentration range at which the compound elicits a toxic response in cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50).[9] The insights gained from this preliminary screen will guide subsequent, more detailed mechanistic studies.

This technical guide will detail a multi-assay approach to the preliminary cytotoxicity screening of this compound, employing both metabolic and membrane integrity assays to provide a comprehensive initial toxicity profile.

Chapter 1: Foundational Principles of In Vitro Cytotoxicity Screening

The preliminary assessment of a novel compound's cytotoxicity is a critical juncture in the drug discovery pipeline.[8] It serves to identify compounds with potent cytotoxic effects against cancer cells while exhibiting minimal toxicity towards normal cells, thus indicating a favorable therapeutic window. The selection of appropriate assays and cell lines is paramount to obtaining meaningful and reproducible data.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[10] A multi-assay approach, incorporating methods that evaluate different aspects of cell health, provides a more holistic and validated assessment of a compound's cytotoxic effects. This guide will focus on two widely used and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[3][11] An increase in extracellular LDH activity is a direct indicator of cell lysis and loss of membrane integrity.[11][12]

By employing both a metabolic and a membrane integrity assay, we can gain a more nuanced understanding of how this compound affects cancer cells. For instance, a compound might reduce metabolic activity without causing immediate membrane rupture, a distinction that a single assay might miss.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for the relevance of the screening results.[13] Given the reported anticancer activity of various isoindoline derivatives against a range of cancers, a panel of cell lines representing different tumor types is recommended for the initial screening.[4][8] This approach allows for the identification of potential tumor-specific cytotoxicity. For this guide, we will consider a panel of commonly used and well-characterized human cancer cell lines:

  • A549 (Lung Carcinoma): A widely used model for lung cancer research.

  • MCF-7 (Breast Adenocarcinoma): A key model for estrogen receptor-positive breast cancer.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.

Inclusion of a non-cancerous cell line, such as HEK293 (Human Embryonic Kidney cells) , is crucial to assess the compound's selectivity for cancer cells versus normal cells.[14]

Chapter 2: Experimental Protocols for Cytotoxicity Assessment

This chapter provides detailed, step-by-step methodologies for the MTT and LDH cytotoxicity assays. Adherence to these protocols is essential for generating reliable and reproducible data.

Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of the test compound for serial dilutions.

  • Protocol:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM. Ensure complete dissolution.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

Cell Culture and Seeding
  • Objective: To prepare 96-well plates with a uniform number of cells for the cytotoxicity assays.

  • Protocol:

    • Culture the selected cancer and non-cancerous cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density for each cell line (typically 5,000-10,000 cells per well in a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

Compound Treatment
  • Objective: To expose the cells to a range of concentrations of this compound.

  • Protocol:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin or Cisplatin, at a concentration known to induce significant cell death.[15]

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells in triplicate.

    • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay Protocol
  • Objective: To measure the metabolic activity of cells after treatment with this compound.

  • Protocol:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 4 hours at 37°C in the dark.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Objective: To measure the release of LDH from cells with compromised membrane integrity.

  • Protocol:

    • Following the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[3]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[3]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

    • Add 50 µL of the stop solution provided in the kit to each well.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[12]

Chapter 3: Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity
  • MTT Assay:

    • The percentage of cell viability is calculated using the following formula:

  • LDH Assay:

    • The percentage of cytotoxicity is calculated based on the LDH released into the medium. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent) are necessary.

Determination of IC50 Values

The IC50 value, which is the concentration of the compound that inhibits 50% of the biological response (e.g., cell viability), is a key parameter for quantifying cytotoxicity.[9]

  • Procedure:

    • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[18]

Data Presentation

Clear and concise presentation of the data is essential for interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Exposure.

Cell LineCancer TypeIC50 (µM) ± SD*
A549Lung Carcinoma12.5 ± 1.5
MCF-7Breast Adenocarcinoma28.2 ± 3.1
HeLaCervical Adenocarcinoma9.8 ± 1.2
HepG2Hepatocellular Carcinoma45.7 ± 5.4
HEK293Human Embryonic Kidney> 100

*Standard Deviation from three independent experiments. Data is for illustrative purposes only.

Table 2: Hypothetical Percentage of Lactate Dehydrogenase (LDH) Release in Response to this compound (at 2x IC50) after 48-hour Exposure.

Cell LineSpontaneous Release (%)Maximum Release (%)Compound Treated (%)
A54912.3 ± 1.410065.4 ± 7.2
MCF-79.5 ± 1.110058.9 ± 6.5

Data is for illustrative purposes only.

Interpretation of Preliminary Results

The hypothetical data in Tables 1 and 2 suggest that this compound exhibits dose-dependent cytotoxicity against the tested cancer cell lines, with the most potent activity observed in HeLa and A549 cells. The high IC50 value in the non-cancerous HEK293 cells suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug. The significant LDH release confirms that the compound induces membrane damage at cytotoxic concentrations.

Chapter 4: Advanced Screening and Mechanistic Insights

The preliminary cytotoxicity data provides a foundation for more in-depth investigations into the mechanism of action of this compound.

Apoptosis Assays

Given that many isoindoline derivatives induce apoptosis, it is a logical next step to investigate whether this compound triggers this programmed cell death pathway.[6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In apoptotic cells, phosphatidylserine translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19]

  • Caspase-3/7 Activity Assay: Caspases are key executioner enzymes in the apoptotic cascade.[15] A luminescent or fluorescent assay can measure the activity of caspase-3 and -7, providing a quantitative measure of apoptosis induction.[21]

Cell Cycle Analysis

Some cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints.[16] Flow cytometric analysis of DNA content after PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), indicating any compound-induced cell cycle arrest.

Visualization of Workflows and Pathways

Visualizing the experimental workflow and potential signaling pathways can aid in understanding the experimental design and interpreting the results.

Diagram 1: General Workflow for Preliminary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Compound_Treatment Compound Treatment (Dose-Response) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture & Expansion Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Interpretation Interpretation & Next Steps IC50_Calculation->Interpretation

Caption: A streamlined workflow for the preliminary cytotoxicity screening of a novel compound.

Diagram 2: Potential Mechanisms of this compound-Induced Cytotoxicity

G cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Compound Isoindolin-5-OL Hydrobromide Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction MTT Assay Membrane_Damage Plasma Membrane Damage Compound->Membrane_Damage LDH Assay Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Flow Cytometry Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction Annexin V / Caspase Assays Decreased_Viability Decreased Cell Viability Mitochondrial_Dysfunction->Decreased_Viability Cell_Death Cell Death Membrane_Damage->Cell_Death Cell_Cycle_Arrest->Decreased_Viability Apoptosis_Induction->Cell_Death

Sources

An In-Depth Technical Guide to Isoindolin-5-OL Hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Isoindolin-5-OL hydrobromide, a versatile chemical intermediate pivotal in the synthesis of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis of the core isoindoline scaffold, its chemical properties, and its strategic application in the development of targeted therapeutics, including Heat Shock Protein 90 (Hsp90) inhibitors and dopamine D2 receptor partial agonists.

Introduction: The Isoindoline Scaffold in Medicinal Chemistry

The isoindoline ring system, a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Derivatives of the isoindoline core are integral to several approved drugs used for treating conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[1] The inherent structural features of the isoindoline scaffold provide a robust platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Isoindolin-5-OL, in particular, offers a strategic hydroxyl group that serves as a key handle for derivatization, making it a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Chemical Name This compound
Synonyms 2,3-Dihydro-1H-isoindol-5-ol Hydrobromide
CAS Number 105358-58-5
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Solid (Dark Red to Very Dark Brown for free base)
Solubility Slightly soluble in DMSO and Methanol (for free base)
Storage 2-8°C Refrigerator

Note: Some properties listed are for the free base, Isoindolin-5-ol (CAS 54544-67-1), as detailed information for the hydrobromide salt is limited.

Spectral Characterization (Representative Data):

While specific, publicly available spectra for this compound are not readily found, the following represents typical spectral data for a closely related isoindoline structure. Researchers should perform their own analytical characterization for verification.

  • ¹H NMR: The proton NMR spectrum of an isoindoline derivative would be expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic and aliphatic carbons, with the chemical shifts providing information about the electronic environment of each carbon atom.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns characteristic of the isoindoline scaffold.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as O-H stretching for the hydroxyl group, N-H stretching for the secondary amine in the free base, and C-H and C=C stretching for the aromatic and aliphatic portions of the molecule.

Synthesis of the Isoindoline Core: Methodologies and Mechanistic Insights

The synthesis of the isoindoline core can be achieved through various synthetic strategies. While a specific, detailed protocol for this compound is not widely published, a plausible and logical synthetic route can be devised based on established methodologies for analogous compounds. A common approach involves the reduction of a corresponding phthalimide derivative.

Proposed Synthetic Pathway for Isoindolin-5-OL:

Synthetic Pathway for Isoindolin-5-OL Start 5-Hydroxyphthalimide Intermediate1 Reduction Start->Intermediate1 e.g., LiAlH₄ or BH₃ Product Isoindolin-5-OL Intermediate1->Product FinalProduct Isoindolin-5-OL Hydrobromide Product->FinalProduct HBr

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous reductions):

This protocol is a representative example based on the reduction of phthalimides and should be optimized for the specific synthesis of Isoindolin-5-OL.

  • Preparation of 5-Hydroxyphthalimide: This starting material can be synthesized from commercially available precursors.

  • Reduction of 5-Hydroxyphthalimide:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-hydroxyphthalimide in anhydrous tetrahydrofuran (THF) is prepared.

    • The solution is cooled to 0°C in an ice bath.

    • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF), is added portion-wise to the stirred solution. The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent capable of reducing the imide carbonyls, while milder reagents might be selective.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0°C.

    • The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Isoindolin-5-OL.

  • Formation of the Hydrobromide Salt:

    • The crude Isoindolin-5-OL is dissolved in a suitable solvent, such as diethyl ether or ethanol.

    • A solution of hydrobromic acid (HBr) in the same solvent is added dropwise with stirring.

    • The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reducing agents like LiAlH₄, which react violently with water and atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and to ensure the reaction proceeds to completion.

  • Controlled Addition of Reagents: The portion-wise addition of the reducing agent at low temperatures helps to control the exothermic reaction and prevent side reactions.

  • Quenching Procedure: The specific quenching procedure is designed to safely neutralize the excess reducing agent and to form a granular precipitate that is easily filtered.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules due to the presence of both a nucleophilic secondary amine and a hydroxyl group that can be further functionalized.[2]

Synthesis of Hydroxybenzamides as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3] this compound can be used as a key building block in the synthesis of dihydroxyphenylisoindoline amides, a novel class of Hsp90 inhibitors.[4]

General Synthetic Workflow:

Hsp90 Inhibitor Synthesis Start Isoindolin-5-OL Hydrobromide Step1 N-Acylation Start->Step1 Acylating Agent Intermediate N-Acyl-Isoindolin-5-OL Step1->Intermediate Step2 Coupling with Substituted Benzoic Acid Intermediate->Step2 Amide Coupling Reagents Product Dihydroxyphenylisoindoline Amide (Hsp90 Inhibitor) Step2->Product

Caption: Synthetic workflow for Hsp90 inhibitors.

Experimental Protocol (General N-Acylation):

  • Deprotonation: this compound is treated with a base (e.g., triethylamine or diisopropylethylamine) in a suitable aprotic solvent (e.g., dichloromethane or THF) to generate the free base, Isoindolin-5-OL.

  • Acylation: An acylating agent, such as an acid chloride or anhydride, is added to the solution of the free base. The reaction is typically carried out at room temperature and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-acylated isoindoline derivative.

Mechanism of Action: Hsp90 Inhibition and Downstream Signaling

Hsp90 inhibitors containing the isoindoline scaffold act by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[5] This prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[5] Key client proteins in cancer include components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] By inhibiting Hsp90, isoindoline-based inhibitors can effectively downregulate this critical cancer-promoting pathway.[3]

Hsp90 Inhibition Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 PI3K/Akt/mTOR Pathway Hsp90 Hsp90 ActiveProtein Folded, Active Oncoprotein Hsp90->ActiveProtein Chaperoning Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Leads to ClientProtein Oncogenic Client Protein (e.g., Akt, Raf) ClientProtein->Hsp90 ClientProtein->Degradation PI3K PI3K ActiveProtein->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoindoline-based Hsp90 Inhibitor Inhibitor->Hsp90 Inhibits

Caption: Mechanism of Hsp90 inhibition and its effect on the PI3K/Akt/mTOR pathway.

Synthesis of 6-Alkoxyisoindolin-1-one Derivatives as Dopamine D2 Partial Agonists

Dopamine D2 receptor partial agonists are a class of antipsychotic drugs that modulate dopaminergic neurotransmission.[6] They act as agonists in states of low dopamine and as antagonists in states of high dopamine, thereby stabilizing the system.[6] Isoindolin-5-OL can be a precursor to 6-alkoxyisoindolin-1-one derivatives, which have shown potential as D2 partial agonists with a favorable pharmacological profile, including 5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism.[7]

General Synthetic Workflow:

The synthesis of these derivatives would likely involve the protection of the hydroxyl group, followed by oxidation of the pyrrolidine ring to the corresponding lactam (isoindolin-1-one), and subsequent derivatization.

D2 Agonist Synthesis Start Isoindolin-5-OL Step1 O-Alkylation Start->Step1 Intermediate1 5-Alkoxyisoindoline Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 6-Alkoxyisoindolin-1-one Step2->Intermediate2 Step3 N-Derivatization Intermediate2->Step3 Product Dopamine D2 Partial Agonist Step3->Product

Caption: Synthetic workflow for Dopamine D2 partial agonists.

Mechanism of Action: Dopamine D2 Receptor Modulation

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[8] Partial agonists bind to the D2 receptor and elicit a submaximal response compared to the endogenous ligand, dopamine. This partial activation is key to their therapeutic effect in conditions like schizophrenia, where dopamine signaling is dysregulated.[8]

D2 Receptor Modulation cluster_0 Dopaminergic Synapse Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Signaling Downstream Signaling D2R->Signaling ModulatedSignaling Modulated Signaling D2R->ModulatedSignaling PartialAgonist Isoindoline-based D2 Partial Agonist PartialAgonist->D2R Partial Agonist

Caption: Modulation of the Dopamine D2 receptor by a partial agonist.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic functionalization provides a gateway to a diverse range of pharmacologically relevant molecules. The demonstrated applications in the synthesis of potent Hsp90 inhibitors and promising dopamine D2 receptor partial agonists underscore its significance in the development of novel therapeutics for cancer and neuropsychiatric disorders. Future research will likely focus on expanding the library of derivatives synthesized from this core, exploring new therapeutic targets, and optimizing the synthetic routes to enhance efficiency and scalability. The continued exploration of the isoindoline scaffold, with this compound as a key starting material, holds considerable promise for the discovery of next-generation medicines.

References

  • Pharmaffiliates. This compound. [Link]

  • JETIR. Properties and Functions of Isoindoline: A Short Review. [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • MDPI. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • ResearchGate. 3-Substituted isoindolin-1-ones and their pharmaceutical applications. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Google Patents.
  • PubChem. 5-Bromoisoindoline. [Link]

  • PubChem. Phthalimidine. [Link]

  • PubChem. 5-Hydroxyisoindoline-1,3-dione. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • PubMed. Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone. [Link]

  • PubMed. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. [Link]

  • PubMed. 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics. [Link]

  • AACR Journals. Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma. [Link]

  • Google Patents.
  • PubMed. Design, synthesis and biological evaluation of 5H-[1][2][9]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • PMC. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. [Link]

  • PubMed Central. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • PubMed. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed. Isoindoline scaffold-based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo. [Link]

  • PMC. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. [Link]

  • PubMed Central. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. [Link]

  • ResearchGate. 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... [Link]

  • ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]

  • MDPI. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Link]

  • RSC Publishing. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • ResearchGate. (PDF) Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubMed. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

  • PubMed Central. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]

  • PubMed. 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics. [Link]

  • ResearchGate. (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]

  • Wikipedia. Hsp90 inhibitor. [Link]

  • ResearchGate. (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. [Link]

  • PubChem. Isoindoline. [Link]

  • Google Patents.
  • YouTube. Understanding the nuances of dopamine partial agonists…. [Link]

  • BMRB. Isoindoline. [Link]

  • NAMI. DOPAMINE PARTIAL AGONISTS: HOW THEY WORK AND WHY THEY DON'T ALWAYS PLAY NICE WITH OTHER ANTIPSYCHOTICS. [Link]

  • PMC. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. [Link]

  • PMC. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential. [Link]

  • NIST WebBook. 1H-Indol-5-ol. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. [Link]

  • ResearchGate. Scheme 3. Synthesis of usefully functionalized isoindolinones. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • ResearchGate. Synthetic routes to isoindolinones. [Link]

  • PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • ACS Publications. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. [Link]

  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • PMC. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. [Link]

  • NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • PMC. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma. [Link]

  • ResearchGate. Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The chemical structures of selected Hsp90 inhibitors described in this... [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

  • Wikipedia. Dopamine receptor D2. [Link]

  • Taylor & Francis Online. Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. [Link]

  • ResearchGate. (PDF) Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • NCBI Bookshelf. Biochemistry, Dopamine Receptors. [Link]

  • Taylor & Francis Online. Full article: Dopamine Receptor Signaling. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • PubMed Central. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. [Link]

  • NIH. Structural Determination of Three Different Series of Compounds as Hsp90 Inhibitors Using 3D-QSAR Modeling, Molecular Docking and Molecular Dynamics Methods. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

Sources

Methodological & Application

Synthesis of Isoindolin-5-ol Hydrobromide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Isoindolin-5-ol hydrobromide, a key intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the formation of 5-hydroxyisoindolin-1-one from 4-hydroxyphthalic acid, followed by the reduction of the lactam functionality to yield isoindolin-5-ol, and culminating in the formation of the hydrobromide salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and analytical characterization of the synthesized compounds.

Introduction and Strategic Overview

Isoindolin-5-ol and its salts are valuable building blocks in medicinal chemistry, forming the core structure of various biologically active molecules. The strategic approach to the synthesis of this compound detailed herein is a three-stage process designed for reliability and scalability in a laboratory setting.

The synthesis commences with the thermal dehydration of 4-hydroxyphthalic acid to its corresponding anhydride. This intermediate is then subjected to ammonolysis to form 5-hydroxyisoindolin-1-one. The critical second stage involves the chemoselective reduction of the lactam carbonyl group. Borane-tetrahydrofuran complex (BH₃·THF) is selected as the reducing agent due to its high selectivity for amides and carboxylic acids, thereby preserving the integrity of the aromatic ring and the phenolic hydroxyl group. The final step is a straightforward acid-base neutralization, where the synthesized isoindolin-5-ol is treated with hydrobromic acid to yield the target hydrobromide salt.

Synthetic Workflow and Rationale

The overall synthetic pathway is depicted below. Each step has been optimized to ensure a high yield and purity of the desired product.

Synthetic_Workflow A 4-Hydroxyphthalic Acid B 4-Hydroxyphthalic Anhydride A->B Heat (Δ) Acetic Anhydride C 5-Hydroxyisoindolin-1-one B->C Urea Heat (Δ) D Isoindolin-5-ol C->D 1. BH₃·THF 2. H₂O/H⁺ Workup E This compound D->E HBr Isopropanol

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
4-Hydroxyphthalic acidC₈H₆O₅182.13≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
UreaCH₄N₂O60.06≥99%Sigma-Aldrich
Borane-THF complexBH₃·THF85.941 M in THFSigma-Aldrich
Tetrahydrofuran (THF)C₄H₁₀O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Hydrobromic acidHBr80.9148% in H₂OSigma-Aldrich
Isopropanol (IPA)C₃H₈O60.10Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Sodium SulfateNa₂SO₄142.04AnhydrousSigma-Aldrich
Step 1: Synthesis of 5-Hydroxyisoindolin-1-one

Rationale: This step involves two sequential reactions: the formation of 4-hydroxyphthalic anhydride followed by its reaction with a source of ammonia (urea) to form the lactam, 5-hydroxyisoindolin-1-one. Thermal dehydration of 4-hydroxyphthalic acid in the presence of acetic anhydride is a standard method for forming the cyclic anhydride. Subsequent heating with urea provides a convenient in-situ source of ammonia for the imidization reaction, leading to the desired isoindolinone.

Protocol:

  • To a 250 mL round-bottom flask, add 4-hydroxyphthalic acid (18.2 g, 100 mmol) and acetic anhydride (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 140°C for 2 hours. The solid should dissolve completely.

  • Allow the reaction mixture to cool to approximately 80°C and add urea (9.0 g, 150 mmol) in one portion.

  • Increase the temperature and heat the mixture at 180-190°C for 3 hours. A solid will form during the reaction.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Heat the suspension to boiling for 15 minutes to hydrolyze any remaining acetic anhydride and dissolve any unreacted urea.

  • Cool the mixture in an ice bath, and collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) and dry under vacuum to afford 5-hydroxyisoindolin-1-one as an off-white solid.

  • The product can be further purified by recrystallization from ethanol/water if necessary.

Expected Yield: 75-85%

Step 2: Reduction of 5-Hydroxyisoindolin-1-one to Isoindolin-5-ol

Rationale: The reduction of the lactam in 5-hydroxyisoindolin-1-one to the corresponding amine is achieved using borane-tetrahydrofuran complex (BH₃·THF). Borane is a highly effective and chemoselective reagent for the reduction of amides.[1] It readily attacks the electron-rich carbonyl carbon of the amide without reducing the aromatic ring. The initial product is an amine-borane complex, which is hydrolyzed during the acidic workup to liberate the free amine, isoindolin-5-ol.[1]

Reduction_Mechanism cluster_0 Mechanism of Lactam Reduction with Borane Lactam 5-Hydroxyisoindolin-1-one Complex Lactam-Borane Complex Lactam->Complex + BH₃ Borane BH₃·THF Intermediate Hemiaminal Borate Ester Complex->Intermediate Hydride Transfer AmineBorane Isoindolin-5-ol-Borane Complex Intermediate->AmineBorane Rearrangement & Further Reduction Product Isoindolin-5-ol AmineBorane->Product + H₃O⁺ (Workup) Workup H₃O⁺

Figure 2: Simplified mechanism of borane reduction of the lactam.

Protocol:

  • In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-hydroxyisoindolin-1-one (7.45 g, 50 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (150 mL, 150 mmol) via the dropping funnel over a period of 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 66°C) for 4 hours.

  • Cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the effervescence ceases.

  • Heat the mixture at reflux for 1 hour to ensure complete hydrolysis of the amine-borane complex.

  • Cool the mixture to room temperature and basify to pH > 10 by the slow addition of 6 M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude isoindolin-5-ol as a solid.

Expected Yield: 80-90%

Step 3: Formation of this compound

Rationale: The final step is the formation of the hydrobromide salt, which improves the stability and handling properties of the amine product. This is a standard acid-base reaction where the basic nitrogen atom of isoindolin-5-ol is protonated by hydrobromic acid.[2]

Protocol:

  • Dissolve the crude isoindolin-5-ol (from the previous step) in isopropanol (100 mL) with gentle warming.

  • Cool the solution to room temperature and slowly add 48% aqueous hydrobromic acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper).

  • A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at room temperature.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum at 40-50°C to a constant weight to afford this compound as a crystalline solid.

Expected Yield: >95% (for the salt formation step)

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Melting Point: To determine the purity of the crystalline solids.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Waste Disposal

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Borane-THF Complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Hydrobromic Acid: Highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Quenching of Borane: The quenching process is highly exothermic and releases hydrogen gas, which is flammable. Add the quenching agent slowly and with adequate cooling.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous waste should be neutralized before disposal.

  • Follow all local and institutional regulations for chemical waste disposal.

References

  • PubChem. (n.d.). Isoindol-5-ol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Chemguide. (n.d.). Making amines. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015, May 4). How can I easily prepare primary alkylammonium bromide salts?. Retrieved February 12, 2026, from [Link]

  • Seyden, J. (1996). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • PubMed Central (PMC). (n.d.). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Borane reduction of amido esters. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved February 12, 2026, from [Link]

  • YouTube. (2020, June 22). 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • RSC Publishing. (n.d.). On the reduction of β-lactams with diborane. Journal of the Chemical Society, Chemical Communications. Retrieved February 12, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]

  • MDPI. (2018, March 27). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Retrieved February 12, 2026, from [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved February 12, 2026, from [Link]

  • YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. Retrieved February 12, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • AperTO. (2026, January 25). A novel synthesis of N-Hydroxyindoles. Università di Torino. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2017, June 7). How to Isolate N-hydroxyphthalimide (NHPI) and unreacted Phthalic Acid in the mixture. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved February 12, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved February 12, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Isoquinolin-5-ol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2024, May 22). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Isoindolin-5-OL hydrobromide NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Isoindolin-5-OL Hydrobromide via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

For Researchers, Scientists, and Drug Development Professionals

Isoindolin-5-OL and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research and development. The isoindoline scaffold is a core structural motif in various biologically active molecules.[1] The hydrobromide salt form is often utilized to improve the solubility and stability of the parent compound, a critical consideration in drug formulation.

Precise structural characterization of this compound is paramount for ensuring its identity, purity, and quality, which are fundamental aspects of regulatory compliance and successful drug development. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structural elucidation.

Foundational Principles of Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about its connectivity and spatial arrangement.

For this compound, ¹H NMR will be instrumental in identifying the number of different types of protons, their neighboring protons (spin-spin coupling), and their chemical environment. ¹³C NMR, while less sensitive, will reveal the number of unique carbon atoms and their functionalities (aliphatic vs. aromatic).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its structural components. For this analysis, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that can generate a protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight.[2][3] Electron Impact (EI) ionization, a "hard" ionization technique, can also be employed to induce fragmentation, providing a characteristic fingerprint of the molecule.[2][3]

Experimental Protocols

Sample Preparation: A Critical First Step

Proper sample preparation is crucial for obtaining high-quality NMR and MS data.[4] Incomplete dissolution or the presence of particulate matter can lead to poor spectral resolution and artifacts.[4]

Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are common choices for polar, salt-like compounds. The choice of solvent can influence chemical shifts.[5]

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[6] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.[6]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be necessary.[7]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, indirect referencing to the residual solvent peak is often sufficient.[6]

Protocol for Mass Spectrometry Sample Preparation:

  • Solvent System: Prepare a stock solution of this compound in a high-purity solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilution: Dilute the stock solution to an appropriate concentration for analysis (typically in the low µg/mL to ng/mL range).

  • Additives: For ESI in positive ion mode, the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation.[8]

Diagram: General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Isoindolin-5-OL HBr Dissolution Dissolve in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Sample->Dissolution Filtration Filter to Remove Particulates Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR MS Mass Spectrometer Filtration->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

A generalized workflow for the NMR and MS analysis of this compound.

Data Acquisition and Interpretation

¹H NMR Spectral Analysis

The expected ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the aliphatic protons of the isoindoline ring system.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH~6.5 - 7.5d, dd, s3H
-CH₂-N-CH₂-~4.0 - 4.5s (broad) or t4H
Ar-OHVariable, broads1H
N-HVariable, broads1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The hydrobromide salt can lead to peak broadening, especially for the N-H and O-H protons.[9]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-O~150 - 160
Aromatic C (quaternary)~130 - 145
Aromatic CH~110 - 130
-CH₂-N-~50 - 60

Note: The number of distinct signals will confirm the symmetry of the molecule.

Mass Spectrometry Analysis

The mass spectrum will confirm the molecular weight and provide fragmentation data. The molecular formula for Isoindolin-5-OL is C₈H₉NO, with a monoisotopic mass of approximately 135.07 g/mol .[10]

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zInterpretation
ESI (+)~136.08[M+H]⁺ of the free base
EI~135Molecular ion (M⁺) of the free base

Fragmentation Analysis (EI-MS): The fragmentation pattern in EI-MS is a reproducible fingerprint of the molecule.[11] Common fragmentation pathways for aromatic amines and alcohols can be predicted.

Diagram: Predicted ESI-MS Fragmentation Pathway

ESI-MS Fragmentation Parent [C₈H₉NO + H]⁺ m/z ≈ 136 Frag1 Loss of H₂O [C₈H₈N]⁺ m/z ≈ 118 Parent->Frag1 - H₂O Frag2 Loss of CH₂NH [C₇H₇O]⁺ m/z ≈ 107 Parent->Frag2 - CH₂NH

A simplified representation of potential fragmentation pathways for the protonated Isoindolin-5-OL molecule.

Method Validation and Quality Control

To ensure the reliability of the analytical results, especially in a regulated environment, method validation should be performed in accordance with ICH Q2(R2) guidelines.[12][13][14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][16] For NMR, this is inherent in the distinct chemical shifts.[12][14] For MS, it is demonstrated by the unique m/z ratio.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range.[16]

Conclusion

The combined application of NMR and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides valuable fragmentation information for structural confirmation. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers and scientists involved in the analysis of this important pharmaceutical intermediate.

References

  • Dua, S., Bowie, J. H., Taylor, M. S., & Buntine, M. A. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(5), 607–611. [Link]

  • Piazzi, L., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3326. [Link]

  • University of California, Davis. Sample Preparation. NMR Facility. [Link]

  • ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Acar, Ç., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • SpectraBase. (n.d.). 1,3-Diiminobenz[f]isoindoline - 13C NMR. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Van der Burgt, Y. E. M., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8099–8107. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? [Link]

  • National Center for Biotechnology Information. (n.d.). Isoindol-5-ol. PubChem. [Link]

  • University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]

  • Grigoreva, T. A., et al. (2018). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]

  • Henderson, J. L., & Lareau, R. T. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of the American Society for Mass Spectrometry, 30(4), 548-558. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Chemistry Department. [Link]

  • Wikipedia. (n.d.). Isoindoline. [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

Sources

Characterizing the In Vitro Bioactivity of Isoindolin-5-OL Hydrobromide: A Guide to Assay Selection and Protocol Implementation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Isoindolin-5-OL hydrobromide. Given the diverse biological activities associated with the isoindoline scaffold, a systematic approach is crucial to elucidate the specific bioactivity of this compound. This guide offers a strategic framework, beginning with foundational cytotoxicity assessments and progressing to targeted assays for potential enzymatic and neuroprotective activities. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Isoindoline Scaffold and Therapeutic Potential

The isoindoline core is a privileged heterocyclic motif present in a variety of commercial drugs and biologically active molecules. Compounds containing this scaffold have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] For instance, some isoindoline derivatives are known to inhibit enzymes such as cyclooxygenases (COX) and acetylcholinesterase (AChE), highlighting their potential in treating inflammation and neurodegenerative disorders.[1][4] Given this precedent, this compound emerges as a compound of significant interest for biological screening.

This application note details a multi-tiered in vitro assay cascade to systematically profile the activity of this compound. The initial tier focuses on establishing a cytotoxicity profile, a critical step for determining the appropriate concentration range for subsequent functional assays. The second tier explores potential mechanisms of action, including enzyme inhibition and cellular neuroprotection, based on the known activities of structurally related compounds.

Experimental Workflow Overview

The following diagram outlines the proposed experimental workflow for characterizing the in vitro activity of this compound.

Caption: Experimental workflow for characterizing this compound.

Part 1: Foundational Cytotoxicity Profiling

A thorough understanding of a compound's cytotoxic profile is paramount before proceeding to functional assays. These initial experiments will determine the concentration range at which this compound does not induce cell death, ensuring that any observed effects in subsequent assays are not artifacts of toxicity. We recommend using a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, which is commonly used in neuroprotection studies.[5]

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[7]

Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[10][11] LDH is a stable cytoplasmic enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity.[10][11]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit.[12][13][14] Typically, this involves mixing the supernatant with a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.[14]

Data Presentation for Cytotoxicity:

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.1
1
10
50
100

Part 2: Screening for Potential Bioactivities

Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound for the following screening assays.

Enzymatic Inhibition Assays

This assay is based on Ellman's method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.[15][16] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically.

ache_inhibition cluster_reaction AChE Catalyzed Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate Acetylthiocholine Acetylthiocholine Acetylthiocholine->AChE DTNB DTNB (Colorless) Product Yellow Product DTNB->Product Thiocholine_detect Thiocholine Thiocholine_detect->DTNB Inhibitor Isoindolin-5-OL Hydrobromide Inhibitor->AChE Inhibition?

Caption: Principle of the AChE inhibition assay based on Ellman's method.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound. Include a positive control inhibitor (e.g., galantamine) and a negative control (no inhibitor).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

MAOs are enzymes that catalyze the oxidative deamination of monoamines.[17] Assays for MAO activity often rely on the detection of hydrogen peroxide (H₂O₂), a byproduct of the reaction, using a fluorometric or colorimetric probe.[18] Specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) are used to differentiate the activity against the two isoforms.[18]

Protocol:

  • Enzyme and Compound Preparation: Use commercially available recombinant human MAO-A and MAO-B. Prepare dilutions of this compound.

  • Assay Setup: In a black 96-well plate (for fluorescence), add the assay buffer, a suitable fluorometric probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound or specific inhibitors.

  • Enzyme Addition: Add MAO-A or MAO-B to the respective wells and incubate for a predefined time.

  • Reaction Initiation: Add the MAO substrate (e.g., tyramine) to initiate the reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) at multiple time points.

Data Presentation for Enzyme Inhibition:

Compound Concentration (µM)% AChE Inhibition% MAO-A Inhibition% MAO-B Inhibition
0.1
1
10
50
100
IC₅₀ (µM)
Cell-Based Assays for Neuroprotection

These assays aim to determine if this compound can protect neuronal cells from oxidative stress, a common pathological feature in neurodegenerative diseases.[19] An oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), can be used to induce cell damage.

This assay measures the intracellular accumulation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][21] Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[20]

Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Probe Loading: Remove the medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-45 minutes at 37°C.[20][22]

  • Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an ROS inducer (e.g., H₂O₂) in the presence of the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at several time points using a fluorescence microplate reader.

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and cellular dysfunction.[23] This potential can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[23][24] Tetramethylrhodamine, methyl ester (TMRM) or JC-1 are commonly used probes.[23][25]

Protocol:

  • Cell Plating and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat cells with this compound before inducing stress (e.g., with 6-OHDA).

  • Probe Staining: Add the ΔΨm-sensitive dye (e.g., TMRM) to the culture medium and incubate for 20-30 minutes at 37°C.

  • Fluorescence Imaging/Measurement: Wash the cells with PBS. The fluorescence can be quantified using a fluorescence microplate reader or visualized using a fluorescence microscope. For JC-1, the ratio of red (aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is calculated.

Conclusion

The suite of in vitro assays detailed in this application note provides a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity and then screening for potential enzymatic and neuroprotective activities, researchers can efficiently gather the preliminary data necessary to guide further investigation into its mechanism of action and therapeutic potential. The causality-driven approach to protocol design and the emphasis on self-validating systems will ensure the generation of high-quality, interpretable data.

References

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • Koopman, W. J. H., Verkaart, S., & Smeitink, J. A. M. (2025). Measuring mitochondrial membrane potential. EMBO reports. [Link]

  • Khan, I., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Uslu, H., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Forman, H. J., & Zhang, H. (2021). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature protocols. [Link]

  • Ferreira, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Functional Biomaterials. [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience. [Link]

  • Udenigwe, C. C., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]

  • Sharma, A., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Zholdasova, R. R., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link]

  • Zhu, B., Zhang, Y., & Herrup, K. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Marine Drugs. [Link]

  • Abbexa. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Abbexa. [Link]

  • Agarwal, A., & Allamaneni, S. S. R. (2012). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. ResearchGate. [Link]

  • Abbkine. (n.d.). ROS Assay Kit Protocol. Abbkine. [Link]

  • P-Gonzalez, V., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. [Link]

  • protocols.io. (2022). Live-cell imaging: Mitochondria membrane potential. protocols.io. [Link]

  • ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay (A)... ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • Karunakaran, E., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Barmada, S. J., & Finkbeiner, S. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Szymański, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Mitochondrial Membrane Potential Assay. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Abdullah, N., et al. (2012). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Molecules. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Medicinal Chemistry. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Al-Ostath, A. I. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology. [Link]

  • Bio-protocol. (2013). Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Bio-protocol. [Link]

  • ResearchGate. (n.d.). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Singh, A., et al. (2022). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Plotnikov, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4] Derivatives of this scaffold have been investigated for their potential to modulate key cellular pathways involved in disease progression.[1][4] This guide presents a comprehensive framework for the initial in vitro characterization of a novel derivative, Isoindolin-5-OL hydrobromide.

Given the diverse potential of the isoindolinone core, this document outlines a tiered experimental approach designed for professionals in drug discovery and development. The protocols herein provide a systematic workflow to assess the compound's cytotoxic, anti-proliferative, and potential neuroprotective effects. We will proceed from broad primary screening to more focused mechanistic assays, establishing a foundational dataset for this new chemical entity. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data.[5]

Compound Preparation and Handling

Proper handling and solubilization of the test compound are paramount for reproducible results. As a hydrobromide salt, this compound is expected to have enhanced aqueous solubility compared to its free base.[6] However, empirical validation is a critical first step.

1.1. Solubility Testing and Stock Solution Preparation

The objective is to prepare a high-concentration, sterile stock solution that can be serially diluted into cell culture media, ensuring the final concentration of the solvent is non-toxic to the cells (typically ≤0.5% for DMSO).

Protocol:

  • Initial Solubility Test: Assess the solubility of this compound in a panel of sterile, cell culture-grade solvents.

  • Preparation of 10 mM Stock Solution: Based on the solubility test, prepare a concentrated stock solution. DMSO is a common choice for organic compounds.

    • Calculate the required mass of this compound for a 10 mM solution (e.g., for a 1 mL stock, mass = 0.01 L × 10 mmol/L × Molar Mass ( g/mol )).

    • Under sterile conditions (in a biological safety cabinet), add the appropriate volume of solvent (e.g., DMSO) to the weighed compound.

    • Vortex or sonicate until fully dissolved.[7]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.[8]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Table 1: Solubility Assessment of this compound

Solvent Target Concentration Observation (Soluble/Insoluble/Partially Soluble)
Sterile H₂O 10 mM
Sterile PBS (pH 7.4) 10 mM
DMSO 10 mM

| Ethanol | 10 mM | |

Cell Line Selection and Maintenance

The choice of cell lines is dictated by the therapeutic hypothesis.[9] Given the known activities of isoindolinone derivatives, a panel that includes both cancer and neuronal cell lines is recommended for a comprehensive initial screening.[2][4][10]

Rationale for Selection:

  • Anticancer Screening: A panel of cell lines from diverse tissue origins can reveal tissue-specific sensitivity and provide a broader understanding of the compound's potential.[11][12] The NCI-60 panel is a classic example of this approach.[13][14][15]

  • Neuroprotection Screening: Well-characterized neuronal cell lines that can model specific aspects of neurodegenerative processes, such as oxidative stress or excitotoxicity, are essential for these studies.[10][16]

Table 2: Recommended Cell Lines for Initial Screening

Cell Line Type Origin Key Characteristics & Application Culture Medium
MCF-7 Adherent Human Breast Adenocarcinoma Estrogen receptor-positive. Standard for breast cancer drug screening. EMEM + 10% FBS, 0.01 mg/mL insulin
A549 Adherent Human Lung Carcinoma Model for non-small cell lung cancer. F-12K Medium + 10% FBS
HepG2 Adherent Human Hepatocellular Carcinoma Metabolically active; useful for combined efficacy and hepatotoxicity studies.[4] EMEM + 10% FBS
SH-SY5Y Adherent Human Neuroblastoma Can be differentiated into neuron-like cells; model for Parkinson's and Alzheimer's disease.[16] DMEM/F12 + 10% FBS

| HT22 | Adherent | Mouse Hippocampal Neuronal | Lacks ionotropic glutamate receptors; excellent model for studying glutamate-induced oxidative stress.[17] | DMEM + 10% FBS |

Note: All media should be supplemented with 1% Penicillin-Streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow: A Tiered Approach

A logical, tiered workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced Characterization a Dose-Response & Viability Screening (MTT & LDH Assays) b Mechanism of Cell Death (Caspase-3/7 Assay) a->b c Neuroprotection Model (Glutamate Challenge) a->c d Cell Cycle Analysis b->d e Target Identification c->e

Caption: Tiered workflow for in vitro characterization.

Primary Screening: Cytotoxicity and Viability Assays

The initial goal is to determine the concentration-dependent effect of this compound on cell health.[18][19] Performing both a metabolic assay (MTT) and a membrane integrity assay (LDH) provides a more complete picture, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[20]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[21]

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate overnight to allow for attachment.[22]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.5% DMSO) and "no-cell" blank wells (medium only).[23]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[24]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[8] Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[7][21]

  • Absorbance Reading: Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[21][23]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a key indicator of cytotoxicity.[20][25]

Materials:

  • Commercially available LDH assay kit (e.g., based on the reduction of a tetrazolium salt to a colored formazan product).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls:

    • Vehicle Control: Spontaneous LDH release.

    • Positive Control (Maximum LDH Release): Add lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.[26]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[27]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[27]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[26][27]

Mechanistic Assays: Apoptosis Induction

If this compound demonstrates significant cytotoxicity, a key follow-up question is the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by anticancer agents and is characterized by the activation of a cascade of proteases called caspases.[28]

G cluster_0 Apoptosis Signaling a Apoptotic Stimulus (e.g., Compound Treatment) b Initiator Caspases (e.g., Caspase-8, -9) a->b c Executioner Caspases (Caspase-3, -7) b->c d Cleavage of Cellular Substrates c->d e Cell Death (Apoptosis) d->e

Caption: Simplified execution pathway of apoptosis.

Protocol: Caspase-Glo® 3/7 Luminescence Assay

This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[29] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[30]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • White-walled, opaque 96-well plates suitable for luminescence.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described previously. Choose a treatment duration and concentration expected to induce apoptosis (e.g., the IC50 value determined from primary screening).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[30]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Neuroprotection Assay Protocol Example

To explore the potential neuroprotective effects, a relevant in vitro model of neuronal damage is required. The HT22 mouse hippocampal cell line is an established model for studying glutamate-induced oxidative stress, a key mechanism in ischemic brain injury and neurodegeneration.[17]

Protocol: Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol assesses the ability of this compound to protect HT22 cells from death induced by high concentrations of glutamate.

Materials:

  • HT22 cells.

  • L-Glutamic acid solution (e.g., 100 mM in sterile water).

  • MTT assay reagents.

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined from prior viability assays on HT22 cells). Incubate for 1-2 hours.

  • Glutamate Challenge: To the pre-treated wells, add a concentrated glutamate solution to achieve a final toxic concentration (typically 2-5 mM, to be optimized).

    • Controls:

      • Vehicle Control: Cells treated with vehicle only (no compound, no glutamate).

      • Glutamate Control: Cells treated with vehicle and then challenged with glutamate.

  • Incubation: Incubate the plate for 12-24 hours.

  • Viability Assessment: After the incubation, assess cell viability using the MTT assay as described in Protocol 4.1. Neuroprotection is indicated by a significant increase in viability in the compound-treated wells compared to the glutamate-only control.

Data Analysis and Interpretation

7.1. Viability and Cytotoxicity Calculations

  • Percent Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100

7.2. IC50 Determination

Plot the percent viability or inhibition against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response.

Table 3: Example Data Summary for this compound

Cell Line Assay Incubation Time IC50 (µM)
MCF-7 MTT 48h
A549 MTT 48h
HepG2 MTT 48h

| MCF-7 | LDH | 48h | |

References

  • Bentham Science Publisher. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. Examples of biologically active isoindolinone derivatives. [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Journal of Organic & Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

  • National Center for Biotechnology Information. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • ecancermedicalscience. Cell-culture based test systems for anticancer drug screening. [Link]

  • ResearchGate. (PDF) Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. [Link]

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • National Center for Biotechnology Information. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

  • National Center for Biotechnology Information. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • 2BScientific. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. [Link]

  • Creative Biolabs. Immortalized Cell Line Modeling Services. [Link]

  • MDPI. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Link]

Sources

Investigating the Neuroprotective Potential of Isoindoline Derivatives in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

A Note to the Researcher: The specific compound "Isoindolin-5-OL hydrobromide" is not extensively characterized in publicly available scientific literature for applications in Parkinson's disease. This guide, therefore, focuses on the broader class of isoindoline derivatives , which have shown promise in neuroprotection. The principles, pathways, and protocols detailed herein provide a robust framework for investigating novel compounds within this chemical class, including this compound, for their therapeutic potential against Parkinson's disease.

Abstract and Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1] This neuronal loss leads to a dopamine deficiency in the striatum, manifesting in motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[2] Pathologically, the accumulation and aggregation of the protein α-synuclein into Lewy bodies is a hallmark of the disease.[3] Oxidative stress, mitochondrial dysfunction, and neuroinflammation are critical contributors to the neurodegenerative process.[4][5]

Current therapies for PD, such as levodopa and dopamine agonists, primarily manage symptoms by replenishing dopamine levels or mimicking dopamine's effects but do not halt disease progression.[6][7] Consequently, there is a critical need for disease-modifying therapies that can protect dopaminergic neurons from degeneration. Isoindoline and its derivatives, a class of heterocyclic compounds, have emerged as promising candidates due to their diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties.[8][9] Studies on related isoquinoline alkaloids and other isoindoline derivatives have demonstrated neuroprotective effects through mechanisms like the modulation of oxidative stress response pathways and inhibition of neuroinflammation.[8][9]

This guide provides a comprehensive overview of the application of isoindoline derivatives in established in vitro and in vivo models of Parkinson's disease. We detail the putative mechanisms of action and provide step-by-step protocols for assessing neuroprotective efficacy, from initial cell-based screening to validation in rodent models.

Putative Mechanism of Action: A Multi-Target Approach

The neuroprotective effects of isoindoline derivatives are likely multifactorial, targeting key pathological pathways in Parkinson's disease.

2.1 Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway

Oxidative stress is a major driver of neuronal damage in PD.[5] Isoindoline derivatives may exert potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by a compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[10][11] This cascade enhances the cellular defense against reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Isoindoline Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Protection Neuroprotection ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes HO-1, NQO-1 (Antioxidant Genes) ARE->Genes Promotes Transcription Genes->Protection

Caption: Putative activation of the Nrf2/HO-1 antioxidant pathway by isoindoline derivatives.

2.2 Modulation of Dopamine Receptors

As structural analogs of dopamine, some isoindoline derivatives may interact directly with dopamine receptors. Dopamine D2 receptor agonists are an established therapy for PD, helping to compensate for the lack of endogenous dopamine.[12][13] A novel isoindoline compound could potentially act as a D2 agonist or a positive allosteric modulator (PAM), enhancing the effect of remaining dopamine without causing the side effects associated with full agonists.[14]

2.3 Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein is a central toxic event in PD.[3] Small molecules can interfere with this process. Investigating whether an isoindoline derivative can inhibit the formation of α-synuclein fibrils or disaggregate pre-formed fibrils is a key therapeutic avenue.[15][16]

In Vitro Application: Screening for Neuroprotection

The human neuroblastoma SH-SY5Y cell line is a widely used and reliable in vitro model for PD research due to its dopaminergic characteristics and ease of culture.[17][18][19]

3.1 Experimental Workflow: In Vitro Screening

Caption: Workflow for screening isoindoline derivatives using SH-SY5Y cells.

3.2 Protocol: Neuroprotection Against MPP+-Induced Toxicity

MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[20]

Materials:

  • SH-SY5Y cells

  • Complete Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • MPP+ iodide (Sigma-Aldrich)

  • Isoindoline derivative stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution, Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the isoindoline derivative in culture medium. The final DMSO concentration should be <0.1%. Replace the old medium with the compound-containing medium and incubate for 2 hours.

  • Toxin Induction: Add MPP+ to the wells to a final concentration of 1 mM (concentration should be optimized for your specific cell line passage number).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-3 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Treatment GroupCompound Conc.MPP+ Conc.Expected Outcome
Vehicle Control00100% Cell Viability
Toxin Control01 mMSignificant decrease in cell viability (~50%)
Compound Treatment0.1 - 100 µM1 mMDose-dependent rescue of cell viability
Compound-only Control0.1 - 100 µM0No significant change in viability (assesses toxicity)

3.3 Protocol: α-Synuclein Aggregation Assay

This assay assesses the compound's ability to prevent the formation of α-synuclein aggregates within cells.[21]

Materials:

  • SH-SY5Y cells stably overexpressing α-synuclein (can be induced with pre-formed fibrils (PFFs) or apoptosis inducers).[22]

  • Apoptosis inducer (e.g., Staurosporine) or α-synuclein PFFs.

  • Primary antibody: anti-α-synuclein (aggregate-specific, e.g., MJFR14).

  • Secondary antibody: Alexa Fluor 488-conjugated.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Cell Seeding: Plate α-synuclein overexpressing SH-SY5Y cells in a 96-well imaging plate.

  • Compound Treatment: Treat cells with the isoindoline derivative for 24 hours.[21]

  • Aggregation Induction: Induce aggregation by adding Staurosporine (1 µM) for 60-90 minutes or by treating with α-synuclein PFFs for 24 hours.[21][22]

  • Immunofluorescence:

    • Fix, permeabilize, and block the cells.

    • Incubate with primary and secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imager. Quantify the number and intensity of intracellular α-synuclein aggregates per cell.[23]

In Vivo Application: Validation in Rodent Models

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rodents is a gold standard for preclinical PD research.[24] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, causing their degeneration and replicating the dopamine depletion seen in PD.[25][26]

4.1 Experimental Workflow: In Vivo Validation

Caption: Workflow for in vivo validation of an isoindoline derivative in the 6-OHDA model.

4.2 Protocol: 6-OHDA Lesioning and Compound Administration

Materials:

  • Male Wistar rats (225-250 g) or C57BL/6 mice.

  • 6-OHDA hydrochloride (Sigma-Aldrich).

  • Anesthetic (e.g., Isoflurane).

  • Stereotaxic frame.

  • Hamilton syringe.

  • Isoindoline derivative formulated for injection (e.g., in saline with 5% DMSO, 5% Tween 80).

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.

  • Injection: Following a midline scalp incision, drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).

  • 6-OHDA Infusion: Slowly infuse 6-OHDA solution (e.g., 8 µg in 4 µL for rats) into the MFB.[27] Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting.[27]

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.

  • Compound Administration: One week post-surgery, begin daily administration of the isoindoline derivative or vehicle control via intraperitoneal (i.p.) or oral gavage for the duration of the study (e.g., 4 weeks).

4.3 Protocol: Behavioral Assessment of Motor Function

4.3.1 Cylinder Test: This test assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion.[28]

  • Procedure: Place the animal in a transparent cylinder and record its activity for 5 minutes.[29] Score the number of wall touches made with the ipsilateral (non-impaired), contralateral (impaired), or both forelimbs.

  • Analysis: Calculate the percentage of contralateral limb use. A successful lesion will result in a significant preference for the ipsilateral limb. Therapeutic efficacy is demonstrated by an increased use of the contralateral limb compared to the vehicle-treated group.[28]

4.3.2 Rotarod Test: This test evaluates motor coordination and balance.[30]

  • Procedure: Place the animal on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall.

  • Analysis: Animals with motor deficits will fall off the rod sooner. An effective treatment will increase the time the animal remains on the rod.

Behavioral TestParameter Measured6-OHDA Lesion EffectDesired Therapeutic Effect
Cylinder TestContralateral forelimb use▼ Decreased use▲ Increased use
Rotarod TestLatency to fall (seconds)▼ Decreased latency▲ Increased latency

4.4 Protocol: Post-Mortem Tissue Analysis

4.4.1 Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[31]

  • Procedure: After the final behavioral test, perfuse the animals and collect the brains. Section the substantia nigra and striatum.

  • Staining: Perform immunohistochemical staining using an anti-TH antibody.[32][33]

  • Analysis: Use stereology to count the number of TH-positive neurons in the substantia nigra and densitometry to measure the integrity of dopaminergic terminals in the striatum. Neuroprotection is indicated by a significantly higher number of surviving TH-positive neurons in the treated group compared to the vehicle group.[32]

4.4.2 Brain Oxidative Stress Assays:

  • Procedure: Homogenize brain tissue (striatum or ventral midbrain) from the contralateral and ipsilateral hemispheres.[34]

  • TBARS Assay: Measure Malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.[35]

  • Analysis: A reduction in MDA levels in the lesioned hemisphere of treated animals compared to vehicle controls indicates an antioxidant effect.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for evaluating the therapeutic potential of novel isoindoline derivatives for Parkinson's disease. By employing a systematic approach that progresses from high-throughput in vitro screening to rigorous in vivo validation, researchers can effectively characterize a compound's mechanism of action and its efficacy in protecting dopaminergic neurons and improving motor function. This multi-tiered strategy is essential for identifying and advancing promising disease-modifying therapies for this debilitating neurodegenerative disorder.

References

  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. (2023). PubMed.
  • Beneficial effect of 5-HT1b/1d agonist on Parkinson's disease by modulating glutamate and reducing deposition of α-synuclein. (n.d.). PubMed.
  • Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential tre
  • Distinctive Evidence Involved in the Role of Endocannabinoid Signalling in Parkinson's Disease: A Perspective on Associated Therapeutic Interventions. (n.d.). MDPI.
  • Mechanism of action of dopaminergic agents in Parkinson's disease. (n.d.). PubMed.
  • Improving the Treatment of Parkinson's Disease: A Novel Approach by Modul
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC.
  • A de novo compound targeting α-synuclein improves deficits in models of Parkinson's disease. (n.d.).
  • The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. (n.d.). Unknown Source.
  • Therapeutic Effects of Hydrogen in Animal Models of Parkinson's Disease. (n.d.). PMC.
  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (n.d.). Unknown Source.
  • The rationale for the use of dopamine agonists in Parkinson's disease. (n.d.). PubMed.
  • Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. (n.d.). Unknown Source.
  • Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future tre
  • Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease. (2022). PMC.
  • Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium. (n.d.). PMC.
  • α-Synuclein Expression and Aggregation Quantification. (n.d.).
  • A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). PubMed Central.
  • Oxidative stress assays and oxid
  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
  • Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. (2022). Unknown Source.
  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. (2025).
  • Dopamine agonist. (n.d.). Wikipedia.
  • Immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum. (n.d.).
  • Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells. (2024). MDPI.
  • Oxidative Stress in Brain Function. (n.d.). MDPI.
  • Tyrosine hydroxylase (TH) immunohistochemistry of substantia nigra pars... (n.d.).
  • 6-OHDA Parkinson's Model. (n.d.).
  • Animal models of Parkinson' disease. The main clinical features of each... (n.d.).
  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (n.d.). Frontiers.
  • α-synuclein aggregation assay. (n.d.). Innoprot Parkinson's Disease Models.
  • D2 receptor agonists: What They Are and How to Stay Updated on the L
  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
  • Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. (2018). Frontiers.
  • Motor Testing in Mouse Models. (2018). Maze Engineers.
  • Alpha-Synuclein Aggregation Assay Service. (n.d.).
  • ISO produced neuroprotection via the Nrf2/HO‐1 signaling pathway. (a,... (n.d.).
  • Putaminal Mosaic Visualized by Tyrosine Hydroxylase Immunohistochemistry in the Human Neostri
  • 6-OHDA mouse model of Parkinson's disease. (n.d.). Unknown Source.
  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. (n.d.). Semantic Scholar.
  • Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in r
  • Immunocytochemical quantification of tyrosine hydroxylase at a cellular level in the mesencephalon of control subjects and patients with Parkinson's and Alzheimer's disease. (n.d.). PubMed.
  • Modeling Parkinson's Disease in Rats. (n.d.). Thermo Fisher Scientific - US.
  • Oxidative Stress Biomarkers of Brain Damage. (2018). Stroke.
  • Dopamine D2 receptor PAMs for Parkinson's disease. (2013). BioWorld.
  • Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 p
  • A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test. (2015). JoVE.
  • 6-OHDA Model for Parkinson's Disease Research. (2021). JoVE Journal.
  • TNF increases Tyrosine Hydroxylase expression in human monocytes. (2021). bioRxiv.

Sources

Application Note: Verifying Target Engagement of Isoindolin-5-OL Hydrobromide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Target Deconvolution for Novel Phenotypic Hits

The discovery of a small molecule that elicits a desired cellular phenotype is a pivotal moment in drug discovery. Isoindolin-5-OL hydrobromide, a member of the versatile isoindoline class of compounds, represents such a starting point. The isoindoline scaffold is a privileged structure found in a multitude of biologically active agents, targeting everything from protein kinases and ion channels to components of the ubiquitin-proteasome system.[1][2][3][4] While a phenotypic screen might reveal the potential of a compound like this compound, it does not illuminate the direct molecular interactions responsible for its activity.

Identifying the specific protein target of a bioactive small molecule is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic.[5] This process, often termed target deconvolution, is paramount for several reasons: it clarifies the molecular mechanism, enables structure-activity relationship (SAR) studies for optimization, helps identify potential off-target effects, and can lead to the development of biomarkers for monitoring drug activity.[5][6]

This application note provides a comprehensive guide to the experimental verification of target engagement for this compound or any novel small molecule. We will explore a suite of robust, orthogonal biophysical and cellular methods designed to provide unequivocal evidence of a direct interaction between a compound and its putative protein target. The focus will be on not just the "how" but the "why," offering insights into the principles behind each technique and the rationale for experimental design.

Pillar 1: In Vitro Biophysical Confirmation of Direct Binding

The first step in verifying target engagement is to demonstrate a direct, physical interaction between the small molecule and the purified target protein. This is typically achieved through biophysical methods that measure the energetic and kinetic properties of the binding event.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[7][9][10]

A solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to extract the thermodynamic parameters.[8][11]

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas all solutions to prevent air bubbles in the calorimeter.

    • Determine the accurate concentrations of the protein and compound.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the data to an appropriate binding model (e.g., one-site binding) to determine K D , n, and ΔH.

  • Buffer Matching: Crucial to avoid large heats of dilution that can mask the true binding signal.

  • Degassing: Prevents the formation of bubbles that introduce noise into the calorimetric signal.

  • Concentration Determination: Accurate concentrations are essential for the correct determination of stoichiometry.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12][13] It provides kinetic information, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D ) can be calculated.[12]

One binding partner (the ligand, typically the protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, the small molecule) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[14][15]

  • Ligand Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).

    • Aim for a low to medium immobilization density to minimize mass transport effects.

  • Analyte Injection:

    • Prepare a series of dilutions of the compound in running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Data Collection:

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

  • Data Analysis:

    • Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .

    • Calculate K D (k off /k on ).

  • Immobilization Density: A lower density ensures that the binding is kinetically limited and not limited by the rate of diffusion of the analyte to the surface.

  • Flow Rate: A sufficiently high flow rate minimizes mass transport limitations.

  • Reference Surface: A reference channel with an immobilized control protein or a deactivated surface is essential to subtract non-specific binding and bulk refractive index changes.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Key Outputs K D , n, ΔH, ΔSk on , k off , K D
Labeling Label-freeLabel-free
Throughput Low to mediumMedium to high
Sample Consumption HigherLower

Pillar 2: Cellular Target Engagement Confirmation

While in vitro biophysical methods confirm a direct interaction, they do not prove that the compound engages its target in the complex environment of a living cell. Cellular target engagement assays are therefore essential to bridge the gap between biochemistry and cell biology.[16]

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization in Cells

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[17][18][19] It is based on the principle that the binding of a ligand to a protein alters its thermal stability.[18][20]

Cells are treated with the compound or a vehicle control and then heated to a range of temperatures. Ligand-bound proteins are stabilized and thus remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[20][21]

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or a vehicle control.

    • Incubate to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

  • Temperature Range: The temperature range should encompass the melting transition of the target protein.

  • Lysis Method: Freeze-thaw lysis is a gentle method that minimizes protein denaturation.

  • Controls: A vehicle-treated control is essential to establish the baseline melting curve of the target protein.

Bioluminescence Resonance Energy Transfer (BRET): Proximity-Based Target Engagement

BRET is a proximity-based assay that can be used to monitor target engagement in living cells in real-time.[22][23][24][25] It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[22][23]

The target protein is expressed as a fusion with a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the target protein serves as the energy acceptor. When the tracer is bound, energy transfer occurs, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will displace the tracer, leading to a decrease in the BRET signal.[26]

  • Cell Engineering:

    • Transfect cells to express the target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a microplate.

    • Add the NanoBRET™ tracer and various concentrations of the test compound.

  • Signal Detection:

    • Add the NanoLuc® substrate (furimazine).

    • Measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the test compound concentration to generate a dose-response curve and determine the IC 50 .

  • Tracer Concentration: The tracer concentration should be at or below its K D for the target to ensure sensitive competition.

  • Expression Level: The expression level of the fusion protein should be optimized to be within the dynamic range of the assay.

  • Controls: Untransfected cells and cells expressing only the NanoLuc® luciferase should be used as controls.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Readout Western blot or mass spectrometryBioluminescence Resonance Energy Transfer
Labeling Label-free (for endogenous targets)Requires protein tagging and a fluorescent tracer
Throughput Low to mediumHigh
Live Cell Endpoint assay (lysis required)Live-cell, real-time measurements possible

Pillar 3: Orthogonal Confirmation with HiBiT Technology

To build a truly compelling case for target engagement, a third, orthogonal method is highly recommended. The HiBiT protein tagging system offers a versatile and sensitive approach to quantify target protein levels, which can be adapted to confirm target engagement.[27][28][29]

Principle of HiBiT-based Target Engagement

An 11-amino-acid HiBiT tag is fused to the target protein.[27][29] This small tag has a high affinity for the LgBiT protein.[28] When LgBiT and a luciferase substrate are added to cell lysates, the complementation of HiBiT and LgBiT forms an active NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.[27][30] This system can be used in a CETSA-like format, where the stabilization of the HiBiT-tagged protein by a compound leads to a higher luminescent signal after a thermal challenge.

Experimental Protocol: HiBiT-CETSA
  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target gene to maintain physiological expression levels.[28][29]

  • Cell Treatment and Thermal Challenge:

    • Follow the same procedure as for traditional CETSA (steps 1 and 2).

  • Lysis and Detection:

    • Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent (containing LgBiT and substrate).[27]

  • Signal Quantification:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence as a function of temperature to generate a melting curve.

  • Endogenous Tagging: Knock-in of the HiBiT tag at the endogenous locus avoids artifacts associated with overexpression.

  • Lytic Detection: The lytic format ensures that the total amount of soluble HiBiT-tagged protein is measured.

Visualizing the Workflow

The following diagram illustrates a logical workflow for verifying the target engagement of a novel compound like this compound.

TargetEngagementWorkflow cluster_invitro In Vitro Biophysical Confirmation cluster_cellular Cellular Target Engagement cluster_orthogonal Orthogonal Confirmation ITC Isothermal Titration Calorimetry (ITC) DirectBinding Direct Binding Confirmed? ITC->DirectBinding SPR Surface Plasmon Resonance (SPR) SPR->DirectBinding CETSA Cellular Thermal Shift Assay (CETSA) CellularEngagement Cellular Engagement Confirmed? CETSA->CellularEngagement BRET NanoBRET™ Target Engagement BRET->CellularEngagement HiBiT HiBiT-based CETSA OrthogonalValidation Orthogonal Method Confirms? HiBiT->OrthogonalValidation Start Phenotypic Hit (e.g., Isoindolin-5-OL hydrobromide) HypothesizedTarget Identify Putative Target(s) Start->HypothesizedTarget HypothesizedTarget->ITC Thermodynamics HypothesizedTarget->SPR Kinetics DirectBinding->CETSA Yes DirectBinding->BRET Yes CellularEngagement->HiBiT Yes ValidatedTarget Validated Target OrthogonalValidation->ValidatedTarget Yes

Caption: A logical workflow for target engagement verification.

Conclusion

Verifying the target engagement of a novel bioactive compound like this compound is a multi-step process that requires a suite of orthogonal experimental approaches. By combining in vitro biophysical methods such as ITC and SPR with cellular assays like CETSA and NanoBRET™, researchers can build a robust and compelling case for a direct and physiologically relevant interaction between a compound and its target. The inclusion of an orthogonal confirmation method, such as a HiBiT-based assay, provides an additional layer of confidence. This rigorous approach to target validation is fundamental for understanding the mechanism of action, optimizing lead compounds, and ultimately, developing safe and effective therapeutics.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Determining target engagement in living systems. (n.d.). PMC. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Schematic illustration of bioluminescence resonance energy transfer... (n.d.). ResearchGate. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). Bio-protocol. [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (n.d.). PMC. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences. [Link]

  • The surface plasmon resonance (SPR) for the study of the targeted... (n.d.). ResearchGate. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]

  • Target Engagement. (n.d.). Selvita. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]

  • Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells. (n.d.). PubMed. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. (n.d.). Von Arnim Lab. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. (n.d.). PMC. [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. [Link]

  • Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement. (2023). Bio-protocol. [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. (n.d.). MDPI. [Link]

  • The chemistry of isoindole natural products. (n.d.). PMC. [Link]

  • Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. (n.d.). PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. (2024). Journal of Agricultural and Food Chemistry. [Link]

Sources

Preparation of Isoindolin-5-OL Hydrobromide for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Isoindolin-5-OL hydrobromide for in vivo administration. Recognizing the critical link between formulation integrity and the reliability of pre-clinical data, this guide eschews a rigid template in favor of a logically structured narrative grounded in scientific principles. We will delve into the rationale behind vehicle selection, provide detailed, step-by-step protocols for solubilization and formulation, and outline a robust quality control framework to ensure the safety, stability, and consistency of the final preparation. This document is designed to be a self-validating system, empowering the end-user to produce a high-quality formulation suitable for generating reproducible in vivo results.

Introduction: The Criticality of Formulation in Pre-clinical Research

This compound is a salt of a weakly basic parent compound, isoindoline, which has a predicted pKa of approximately 9.26.[1] This chemical characteristic is central to our formulation strategy. As a hydrobromide salt, solutions of this compound will be acidic. The primary challenge in preparing this compound for in vivo use is to achieve a stable, homogenous solution at a physiologically tolerable pH and concentration, while selecting a vehicle that is both inert and non-toxic.[2] This guide will provide a systematic approach to addressing these challenges.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation of a rational formulation strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical FormulaC₈H₁₀BrNO[3]
Molecular Weight216.08 g/mol [3]
AppearanceSolid (color may vary)[4]
Predicted pKa (Isoindoline)9.26 ± 0.20[1]
Solubility (Free Base)Slightly soluble in DMSO and Methanol[4]
Rationale for Vehicle Selection

The choice of vehicle is paramount and should be guided by the intended route of administration and the solubility characteristics of the compound.[5] For parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous), an aqueous-based vehicle is generally preferred. Given that Isoindolin-5-OL is a hydrobromide salt of a weak base, it is anticipated to have higher solubility in acidic aqueous solutions. However, the final formulation must be adjusted to a physiologically acceptable pH to avoid injection site irritation and other adverse effects.[5]

Commonly used vehicles for pre-clinical in vivo studies include:

  • Sterile Water for Injection (WFI): The simplest aqueous vehicle.

  • Saline (0.9% Sodium Chloride): An isotonic vehicle that is generally well-tolerated.

  • Phosphate-Buffered Saline (PBS): An isotonic vehicle that is buffered to a physiological pH (typically ~7.4).

  • Aqueous solutions with co-solvents/surfactants: For poorly soluble compounds, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or surfactants like polysorbates (e.g., Tween® 80) can be employed to enhance solubility.[1]

For the initial assessment of this compound, we will focus on aqueous vehicles. The use of co-solvents should be considered a secondary approach if adequate solubility cannot be achieved in simple aqueous systems, as co-solvents themselves can have physiological effects.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and quality control of this compound formulations.

Materials and Reagents
  • This compound (purity ≥98%)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride for Injection

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile 0.22 µm syringe filters

  • Sterile vials and syringes

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

Protocol 1: Solubility Determination

The objective of this protocol is to determine the approximate solubility of this compound in various aqueous vehicles.

Workflow for Solubility Determination

cluster_prep Preparation cluster_solubilization Solubilization cluster_endpoint Endpoint weigh Weigh Isoindolin-5-OL HBr add_vehicle Add small increments of vehicle weigh->add_vehicle vortex Vortex/sonicate add_vehicle->vortex observe Observe for dissolution vortex->observe observe->add_vehicle Complete dissolution saturated Saturated solution (undissolved solid remains) observe->saturated Incomplete dissolution calculate Calculate approximate solubility saturated->calculate

Caption: Workflow for determining the solubility of this compound.

Procedure:

  • Accurately weigh 1-5 mg of this compound into a sterile vial.

  • Add a small, precise volume (e.g., 100 µL) of the test vehicle (WFI, 0.9% Saline, or PBS).

  • Vortex the vial for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) or sonication may be applied if necessary.

  • Visually inspect the solution for any undissolved particles against a black and white background.

  • If the compound has completely dissolved, add another precise volume of the vehicle and repeat step 3.

  • Continue this process until a saturated solution is achieved (i.e., a small amount of solid material remains undissolved after thorough mixing).

  • Calculate the approximate solubility in mg/mL.

  • Repeat this procedure for each of the selected aqueous vehicles.

Protocol 2: Preparation of a Stock Solution for In Vivo Administration

This protocol describes the preparation of a stock solution of this compound at a desired concentration, based on the solubility data obtained in Protocol 1.

Workflow for Stock Solution Preparation

weigh Calculate and weigh Isoindolin-5-OL HBr add_vehicle Add ~80% of final volume of selected vehicle weigh->add_vehicle dissolve Dissolve with vortexing/stirring add_vehicle->dissolve check_ph Measure pH dissolve->check_ph adjust_ph Adjust pH with sterile 0.1N HCl or 0.1N NaOH check_ph->adjust_ph qs QS to final volume with vehicle adjust_ph->qs filter Sterile filter (0.22 µm) qs->filter store Store in sterile vials filter->store

Caption: Workflow for the preparation of a sterile stock solution of this compound.

Procedure:

  • Based on the desired final concentration and volume, calculate the required mass of this compound.

  • Aseptically weigh the calculated amount of the compound and transfer it to a sterile container.

  • Add approximately 80% of the final volume of the chosen sterile vehicle (from Protocol 1) to the container.

  • Dissolve the compound completely using a vortex mixer or a magnetic stirrer.

  • Measure the pH of the solution using a calibrated pH meter. Due to the hydrobromide salt, the initial pH is expected to be acidic.

  • Adjust the pH to a physiologically acceptable range (typically 6.0-7.5 for parenteral routes) by dropwise addition of sterile 0.1 N NaOH. If the pH overshoots, it can be back-titrated with sterile 0.1 N HCl. Mix well after each addition and re-measure the pH.

  • Once the target pH is achieved, add the sterile vehicle to reach the final desired volume (quantum satis).

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Label the vial with the compound name, concentration, vehicle, date of preparation, and batch number.

  • Store the solution appropriately, typically at 2-8°C, protected from light, unless stability studies indicate otherwise.

Quality Control and Assurance

A robust quality control (QC) program is essential to ensure the integrity of the formulation and the validity of the in vivo data.[6]

Purity and Identity of the Starting Material

The purity of the this compound starting material should be confirmed by the supplier's Certificate of Analysis (CoA). If a CoA is not available or if there are concerns about the material's integrity, in-house analysis is recommended.

Table 2: Recommended Analytical Methods for Purity and Identity Confirmation

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.
Quality Control of the Final Formulation

The final formulated solution should undergo a series of QC tests before being used in animals.

Table 3: Quality Control Tests for the Final Formulation

QC TestSpecificationRationale
Appearance Clear, colorless to slightly colored solution, free from visible particles.Ensures complete dissolution and absence of foreign matter.
pH Within the target range (e.g., 6.0-7.5).Ensures physiological compatibility and may be critical for stability.
Concentration Verification Within ±10% of the target concentration.Confirms accurate preparation. (Method: HPLC with a validated standard curve).
Sterility No microbial growth.Prevents infection in the test animals. (Method: Direct inoculation or membrane filtration followed by culture).
Endotoxin Level Within acceptable limits for the route of administration and animal species.Prevents pyrogenic reactions. (Method: Limulus Amebocyte Lysate (LAL) test).
Stability Assessment

The stability of the prepared formulation should be assessed to establish its shelf-life under the intended storage conditions. A short-term stability study is recommended.

Protocol 3: Short-Term Stability Assessment

  • Prepare a batch of the formulation as described in Protocol 2.

  • Divide the batch into several sterile vials.

  • Store the vials under the intended storage conditions (e.g., 2-8°C, protected from light) and at an accelerated condition (e.g., 25°C/60% RH).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze a vial for appearance, pH, and concentration (by HPLC).

  • The formulation is considered stable if the parameters remain within the established specifications.

Safety Considerations

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the preparation of a high-quality, well-characterized formulation. By following the systematic approach outlined in this guide, from pre-formulation assessment and solubility determination to detailed preparation protocols and robust quality control, researchers can be confident in the integrity of their test article. This, in turn, will enhance the reliability and reproducibility of their experimental data, a cornerstone of sound scientific research and drug development.

References

  • Pharmaffiliates. This compound. [Link]

  • Shakir, R., Muhi-Eldeen, Z. A., Matalka, K. Z., & Qinna, N. A. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pharmacology, 2012, 657472. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 422478, Isoindoline. [Link]

  • Gad, S. C., Spainhour, C. B., Shoemaker, C., Pallman, D. R. S., Stricker-Krongrad, A., Downing, P. A., ... & Daly, J. (2016). Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species with notes on methods to improve utility. International journal of toxicology, 35(2), 187-211. [Link]

  • Kerins, C., O'Mathúna, D. P., & Pemberton, P. (2013). Why is saline so acidic (and does it really matter?). The Ulster medical journal, 82(2), 123. [Link]

  • Aksoy, B., Turan-Zitouni, G., Kaplancikli, Z. A., Temel, H. E., & Blacque, O. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS omega, 8(13), 11847-11855. [Link]

  • Mettler Toledo. (n.d.). Quality Control and Testing of Pharmaceuticals. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. [Link]

  • Taylor & Francis Online. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc. [Link]

  • ResearchGate. (n.d.). (PDF) In Vivo In Vitro correlation of dextromethorphan hydrobromide modified release tablets: An internal validation evaluation. [Link]

  • PubMed Central (PMC). (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. [Link]

  • Allen, L. V., Jr. (2020). Intravenous Admixture Preparation Considerations, Part 6: pH Considerations -- Applications. International journal of pharmaceutical compounding, 24(5), 397–402. [Link]

  • Jatto, E., & Okhamafe, A. O. (2003). Quality control and assurance from the development to the production of biopharmaceuticals. Trends in biotechnology, 17(7), 265-269. [Link]

  • Mettler Toledo. (n.d.). Quality Control in Pharmaceutical Manufacturing. [Link]

  • Allen, L. V., Jr. (2020). Sterile Basics: Intravenous Admixture Preparation Considerations, Part 5: pH Considerations--Basics. International journal of pharmaceutical compounding, 24(4), 316–321. [Link]

  • Roquette. (n.d.). Parenteral preparations, challenges in formulations. [Link]

  • David, S. (2011, September 5). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 52(1), 5-16. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]

  • Roquette. (n.d.). Parenteral preparations, challenges in formulations. [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 25(6), 499-521. [Link]

  • Simamora, P., & Jones, T. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of pharmaceutical sciences, 104(10), 3297-3308. [Link]

  • Simplicitybio. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]

  • Association of New Brunswick Licensed Practical Nurses. (n.d.). Parenteral Medication Administration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-ISO5-001

Last Updated: January 30, 2026

Introduction

Welcome to the technical support guide for Isoindolin-5-OL hydrobromide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that poor cell permeability can be a significant hurdle in translating in vitro biochemical activity to cell-based assay results. This guide provides a structured approach to understanding, quantifying, and overcoming the permeability challenges associated with this compound and similar chemical entities. Our goal is to equip you with the foundational knowledge and actionable protocols to advance your research effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the cell permeability of this compound.

Q1: Why does this compound exhibit poor cell permeability?

A1: The poor cell permeability of this compound is a direct consequence of its physicochemical properties, which are at odds with the lipid bilayer nature of the cell membrane.

  • High Polarity: The core structure contains a hydroxyl (-OL) group and a secondary amine within the isoindolinol ring. These groups are polar and readily form hydrogen bonds with water, making it energetically unfavorable for the molecule to leave the aqueous extracellular environment and enter the hydrophobic (lipophilic) interior of the cell membrane.[1]

  • Permanent Positive Charge: The compound is supplied as a hydrobromide (HBr) salt. In physiological buffers (pH ~7.4), the isoindoline nitrogen is protonated, carrying a permanent positive charge. Charged molecules cannot passively diffuse across the nonpolar lipid bilayer, which acts as a formidable barrier to ions.[1]

  • Low Lipophilicity: The combination of polar functional groups and a positive charge results in low lipophilicity (fat-solubility). A key determinant of passive diffusion is the molecule's ability to partition into the lipid membrane, a process that is severely hindered for hydrophilic and charged compounds.[2]

Q2: My compound is highly soluble in my aqueous media. Doesn't that mean it should get into cells easily?

A2: This is a common and critical point of confusion. High aqueous solubility and high cell permeability are often opposing properties. The HBr salt form was likely chosen by the manufacturer to enhance solubility and stability in powder form and for creating stock solutions. While this is excellent for handling, the resulting charge is precisely what prevents it from efficiently crossing the cell membrane. You have improved its dissolution in your media but at the cost of its ability to permeate the lipid barrier.

Q3: What are the primary ways a small molecule like mine can cross the cell membrane?

A3: Small molecules cross the cell membrane via several mechanisms:

  • Passive Diffusion: The molecule moves down its concentration gradient directly through the lipid bilayer. This route is favored by small, uncharged, and lipophilic compounds. This is the pathway that is most restricted for this compound.

  • Facilitated Diffusion: The molecule moves down its concentration gradient with the help of a membrane protein (a channel or carrier). This process does not require energy.

  • Active Transport: A membrane transporter protein moves the molecule against its concentration gradient, a process that requires energy (e.g., ATP hydrolysis). Efflux pumps, which actively remove compounds from the cell, are also a form of active transport.[3]

  • Endocytosis: The cell membrane engulfs the molecule to form a vesicle. This is more common for larger molecules or nanoparticles.

For this compound, the primary goal of the strategies outlined below is to enable it to use the passive diffusion pathway.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow for diagnosing and solving permeability issues in a question-and-answer format.

Workflow: From Suspicion to Solution

The following diagram outlines the experimental decision-making process.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection A Compound active in biochemical assay, but inactive in cell-based assay B Hypothesis: Poor Cell Permeability A->B C ACTION: Quantify Permeability B->C D Permeability Confirmed Low (e.g., PAMPA, Caco-2) C->D E Choose Strategy Based on Resources & Downstream Application D->E F Simple Modification: Free-Basing E->F Quickest G Formulation Aid: Permeation Enhancers E->G Simple H Chemical Modification: Prodrug Synthesis E->H Complex I Advanced Formulation: Nanoparticles E->I Specialized

Caption: Experimental workflow for addressing poor cell permeability.

Q4: I suspect poor permeability is the issue. How can I definitively measure it?

A4: You need to perform a quantitative permeability assay. We recommend a tiered approach, starting with a simple, non-cell-based assay and moving to a more complex cell-based model if necessary.

Strategy 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is the recommended first step. PAMPA measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[4] It exclusively measures passive diffusion and is rapid and cost-effective.[5]

Table 1: Interpretation of PAMPA Results

Permeability ClassApparent Permeability (Pₑ) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Low < 1< 20%
Moderate 1 - 1020% - 80%
High > 10> 80%
(Classification based on typical industry standards. Your specific assay may have different control values.)

Protocol 1: PAMPA Protocol

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[5]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PAMPA donor plate (e.g., Millipore MultiScreen-IP). Allow it to impregnate the membrane for 5 minutes.[5]

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[5]

  • Prepare Donor Solutions: Dissolve this compound and control compounds (use known high and low permeability drugs) in PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be <1%.

  • Start Assay: Add 150-200 µL of your donor solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5-18 hours.[4][6]

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Pₑ: Calculate the effective permeability (Pₑ) using the established equations which account for volumes and surface area.

Strategy 2: Caco-2 Permeability Assay

If you need to understand the potential role of active transport or efflux, the Caco-2 assay is the gold standard. Caco-2 cells are a human colon adenocarcinoma line that, when cultured on semipermeable filters, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[7][8]

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8][9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm². You can also assess the flux of a low-permeability paracellular marker like Lucifer Yellow.[8][10]

  • Prepare Buffers: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 for both apical (AP) and basolateral (BL) chambers.

  • Dosing (A→B): For apical-to-basolateral permeability, add the test compound (e.g., 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.[10]

  • Dosing (B→A): For basolateral-to-apical permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[3][10]

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the samples via LC-MS/MS.

  • Calculate Pₐₚₚ and Efflux Ratio: Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. The efflux ratio is calculated as Pₐₚₚ(B→A) / Pₐₚₚ(A→B). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[3]

Q5: My assay results confirm low permeability. What are my options for improving cellular uptake?

A5: You have several strategies, ranging from simple formulation changes to more complex chemical modifications.

Solution 1: Convert the Salt to its Free Base Form (Simplest)

The easiest first step is to neutralize the HBr salt to generate the uncharged "free base" form of the molecule. This will decrease aqueous solubility but should significantly increase its lipophilicity and passive diffusion potential.

Protocol 3: Small-Scale Free-Basing

  • Dissolve: Dissolve your this compound in a minimal amount of water or methanol.

  • Neutralize: Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise while stirring until the pH of the solution is ~8-9.[11][12] Avoid strong bases like NaOH unless necessary, as they can be harsh on the molecule.

  • Extract: Extract the aqueous solution multiple times with a water-immiscible organic solvent in which the free base is soluble (e.g., ethyl acetate, dichloromethane).

  • Dry and Evaporate: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base, which may be an oil or solid.

  • Confirm: Confirm the structure and purity of the resulting material (e.g., via NMR or LC-MS) before use in experiments.

Solution 2: Use Chemical Permeation Enhancers (Formulation)

Permeation enhancers are compounds that reversibly disrupt the cell membrane, making it more permeable to other molecules.[13][14] This is a useful strategy for in vitro experiments but may have translatability issues for in vivo work due to toxicity.

  • Mechanism: Enhancers can work by disrupting the ordered lipid structure of the stratum corneum (in skin models) or cell membranes, interacting with intracellular proteins, or improving the partitioning of a drug into the membrane.[14]

  • Common Examples:

    • Solvents: Dimethyl sulfoxide (DMSO) at low, non-toxic concentrations (<1%) can increase membrane fluidity.

    • Surfactants: Mild non-ionic surfactants can fluidize the lipid bilayer.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug molecule, shielding its polar parts and facilitating its passage to the cell surface.

Experimental Note: Always run a dose-response curve for the enhancer alone to determine the highest concentration that does not impact cell viability in your specific assay.

Solution 3: The Prodrug Approach (Chemical Modification)

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15] For Isoindolin-5-OL, the polar hydroxyl group is an ideal handle for creating a more lipophilic prodrug.

  • Strategy: Mask the polar -OH group with a lipophilic, enzyme-labile moiety, such as an ester. This new molecule will be more lipophilic and uncharged, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes will cleave the ester, regenerating the active Isoindolin-5-OL and trapping it inside the cell.[1][15]

Caption: Prodrug strategy: masking a polar group to enhance permeability.

Solution 4: Nano-formulation Strategies (Advanced Formulation)

Encapsulating Isoindolin-5-OL within a nanoparticle or liposome can fundamentally change its mechanism of cellular entry from passive diffusion to endocytosis.[16] This is an advanced strategy typically employed when other methods fail or for specific drug targeting applications.

  • Mechanism: The drug is loaded into a carrier (e.g., a lipid-based liposome or a polymeric nanoparticle). The cell internalizes the entire particle. Once inside, the particle degrades or releases its payload.

  • Advantages: Can dramatically increase the intracellular concentration of poorly permeable drugs and can be engineered for targeted delivery.[16][17]

  • Considerations: This requires specialized formulation expertise and equipment. The formulation process itself (e.g., high-pressure homogenization, media milling) must be optimized for the specific drug.[18][19]

References

  • Barlow, et al. (2020). Masked Entry – Increasing cell permeability of large molecules. Chembites. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Loh, N. J., & Oldenhof, H. (n.d.). Caco2 assay protocol. Unknown Source. [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. PubMed Central. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Sandeep, K. P. (2018). Permeation enhancer of Transdermal drug delivery system. Slideshare. [Link]

  • Scifiniti Publishing. (2022). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti Publishing. [Link]

  • Technology Networks. (n.d.). Pampa Permeability Assay. Technology Networks. [Link]

  • Tsai, F. T., et al. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. [Link]

  • Varma, M. V. S., et al. (2012). Caco-2 Permeability and P-gp Efflux Ratio for BCS Classification. Unknown Source. [Link]

  • Wang, S., et al. (2022). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. [Link]

  • Whitehead, K., & Mitragotri, S. (2008). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Springer. [Link]

  • Yang, Y., et al. (2014). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. [Link]

Sources

Technical Support Center: Synthesis of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isoindolin-5-OL hydrobromide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and related isoindoline scaffolds. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating side reactions. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can troubleshoot your experiments effectively.

Troubleshooting Guide: Side Reaction Identification & Mitigation

This guide is structured to help you diagnose and resolve specific issues that may arise during the synthesis of this compound, particularly when employing a reductive amination strategy with a substituted o-phthalaldehyde precursor.

Q1: I'm seeing multiple spots on my TLC after the reaction, in addition to my starting material and desired product. What are these likely to be?

A1: The presence of multiple unexpected spots on your TLC plate is a common issue and often points to several predictable side reactions. The most common synthetic route to Isoindolin-5-OL involves the reductive amination of 4-hydroxy-o-phthalaldehyde with an amine source. The side products you are observing could be one or more of the following:

  • Incompletely Cyclized Intermediates: The reaction proceeds through the formation of a Schiff base (imine) or a carbinolamine, which then cyclizes.[1][2] If cyclization is incomplete, you may have these linear intermediates present in your reaction mixture. These are often more polar than the starting aldehyde but may have similar polarity to the final product, complicating purification.

  • Over-reduction Products: If you are using a strong reducing agent like sodium borohydride (NaBH₄) and add it too early or in large excess, it can reduce one or both of the aldehyde groups on your starting material to alcohols (e.g., 4-hydroxy-2-(hydroxymethyl)benzaldehyde).[3] This is a common issue if the imine formation is slow.

  • Dimeric or Polymeric Species: Isoindoles and their precursors can be highly reactive.[4] Over extended reaction times or under concentrated conditions, you may form dimeric or polymeric byproducts.[1][2] These often appear as baseline material or very high Rf spots on TLC that streak.

  • Oxidized Product: The "OL" (hydroxyl) group on the benzene ring makes the final product susceptible to oxidation, which can lead to colored impurities. This is particularly problematic during workup and purification if exposed to air for prolonged periods.[4]

To mitigate these issues:

  • Choice of Reducing Agent: Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are less likely to reduce the aldehyde groups of your starting material.

  • pH Control: Maintain a slightly acidic pH (around 4-5) during the reaction to facilitate imine formation without deactivating the amine nucleophile.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting aldehyde is consumed, proceed with the workup to avoid the formation of dimers or polymers.

  • Inert Atmosphere: During workup and purification, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the final product.

Q2: My final product yield is consistently low, even though my starting material appears to be fully consumed. Where is my product going?

A2: Low yield in the face of complete starting material consumption often points towards the formation of soluble byproducts that are lost during the aqueous workup or purification.

  • Formation of Water-Soluble Intermediates: The carbinolamine intermediate is more polar and may have higher water solubility than the final isoindoline product.[1][2] If the cyclization is not efficient, a significant portion of your material may be lost to the aqueous phase during extraction.

  • Cannizzaro-type Side Reaction: In the presence of base, o-phthalaldehydes can undergo a disproportionation reaction (a Cannizzaro-type reaction) to form a mixture of a carboxylate and an alcohol.[6] If your reaction conditions drift to a basic pH, this can become a significant competing pathway.

  • Adsorption onto Drying Agents or Silica Gel: The free amine of the isoindoline and the phenolic hydroxyl group can lead to strong adsorption onto silica gel during chromatography or magnesium sulfate during drying. This can result in significant material loss.

Troubleshooting steps:

  • Optimize Reaction Conditions: Ensure your reaction is run under conditions that favor rapid cyclization after the initial amine condensation. This usually involves maintaining a slightly acidic pH and an appropriate temperature.

  • Workup pH: Be mindful of the pH during your workup. Acidifying the aqueous layer before extraction can help to protonate your product and bring it into the aqueous phase if you are trying to separate it from non-basic impurities. Conversely, a basic wash can remove acidic byproducts.

  • Purification Strategy: If you are using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in your eluent to reduce tailing and product loss. Alternatively, purification via crystallization of the hydrobromide salt is often a more efficient method for isolating this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in the final product?

A1: The formation of the hydrobromide salt serves several critical purposes:

  • Stability: The freebase form of Isoindolin-5-OL can be less stable and more prone to air oxidation. The salt form is generally more crystalline and stable for long-term storage.

  • Purification: The hydrobromide salt often has significantly different solubility properties than the freebase and potential impurities. This can be exploited for purification by crystallization, which is often more scalable and efficient than chromatography.

  • Handling: Crystalline salts are typically easier to handle, weigh, and formulate than their freebase counterparts, which may be oils or amorphous solids.

Q2: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)?

A2: It is strongly advised not to use powerful, non-selective reducing agents like LAH for this synthesis. LAH will readily reduce both aldehyde groups in the starting material and any imine intermediates, leading to a mixture of products and a low yield of the desired isoindoline.[3] The key to a successful reductive amination is the selective reduction of the iminium ion in the presence of the aldehyde.[5]

Q3: My final product is discolored (pink or brown). What is the cause and how can I fix it?

A3: Discoloration is almost always a sign of oxidation. The phenol moiety in Isoindolin-5-OL is susceptible to oxidation, which can form highly colored quinone-type structures. To prevent this:

  • Use High-Purity Solvents: Degas your solvents before use to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the workup can help to prevent discoloration.

  • Purification: Often, the colored impurities can be removed by recrystallization of the hydrobromide salt from a suitable solvent system (e.g., ethanol/ether).

Visualizing the Reaction and Side Pathways

The following diagrams illustrate the intended synthetic pathway for Isoindolin-5-OL and the common side reactions that can occur.

Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 4-Hydroxy-o-phthalaldehyde + NH₃ Intermediate Carbinolamine/Imine Intermediate Start->Intermediate Condensation OverReduction Over-reduction Product Start->OverReduction Strong Reductant (e.g., NaBH₄) Product Isoindolin-5-OL Intermediate->Product Reductive Cyclization (e.g., NaBH(OAc)₃) Dimer Dimer/Polymer Intermediate->Dimer Extended Time/ High Concentration Salt Isoindolin-5-OL HBr Product->Salt + HBr Oxidized Oxidized Impurity Product->Oxidized Air (O₂)

Sources

Technical Support Center: Recrystallization of Isoindolin-5-OL Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Isoindolin-5-OL hydrobromide via recrystallization. The methodologies and troubleshooting advice are grounded in established principles of physical organic chemistry to ensure both purity and yield are maximized.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules, including Hsp90 inhibitors and N-benzoylisoindoline derivatives with analgesic properties.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[2] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out of the solution, leaving impurities behind.[2][3]

This guide is structured to address the most common challenges and questions that arise during the recrystallization of this specific polar organic salt.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems encountered during the recrystallization of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: Causality: "Oiling out" occurs when the solid material separates from the solution as a liquid phase rather than a crystalline solid.[4] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[4] The resulting oil is a supersaturated solution of your compound that is resistant to crystallization.

Solutions:

  • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[4] This can sometimes be enough to prevent oiling upon cooling.

  • Reduce Cooling Rate: Oiling is often promoted by rapid cooling. After re-dissolving the oil, allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by placing it inside a larger beaker of hot water (a makeshift water jacket) to insulate it.[4] Very slow cooling provides the necessary time for proper nucleation and crystal lattice formation.

  • Solvent System Modification: If the problem persists, the solvent system itself may be the issue. The polarity difference between your solvent and anti-solvent might be too large, causing the compound to crash out of solution too rapidly. Try using an anti-solvent that is closer in polarity to the primary solvent.

Q2: I have very few crystals, and my yield is extremely low. What are the likely causes?

A2: Causality: A low recovery is one of the most frequent issues in recrystallization. The primary culprits are using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or insufficient cooling.[5]

Solutions:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for the presence of your dissolved product. Dip a glass stirring rod into the liquid, pull it out, and let the solvent evaporate.[5] If a significant solid residue forms on the rod, a large amount of your compound remains in solution.

  • Reduce Solvent Volume: If too much solvent was the cause, you can recover the product by boiling off a portion of the solvent to re-concentrate the solution and then attempting the cooling and crystallization process again.[5]

  • Ensure Complete Cooling: The solubility of this compound, while low in the cold solvent, is not zero. Ensure you have cooled the solution for a sufficient time in an ice-water bath (typically 15-20 minutes) to maximize the precipitation of the solid.

  • Second Crop Recovery: You can often recover more material by concentrating the mother liquor to about half its original volume and re-cooling to obtain a "second crop" of crystals.[5] Be aware that this second crop may be less pure than the first.

Q3: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A3: Causality: The failure of crystals to appear is typically due to the formation of a supersaturated solution, where the concentration of the solute is higher than its normal saturation point.[4] Crystal growth requires a nucleation event—a starting point for the lattice to build upon.

Solutions:

  • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Seeding: If you have a small amount of the pure compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[5] This provides a perfect template for further crystal growth. If you don't have pure material, you can use the solid left on a stirring rod after dipping it in the solution and allowing it to evaporate.[5]

  • Add an Anti-Solvent: If using a single solvent system, you can add a small amount of a miscible "bad" solvent (an anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates the solubility limit has been exceeded. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Reduce Solvent: As a last resort, too much solvent may have been used. Gently heat the solution to boil off some of the solvent and then try the cooling process again.[5]

Q4: My final crystals are still colored, even after recrystallization. How do I remove colored impurities?

A4: Causality: Colored impurities are often large, conjugated organic molecules that have similar solubility profiles to your compound of interest, making them difficult to remove by simple recrystallization.

Solution:

  • Use Activated Charcoal: Activated charcoal (or carbon) has a very high surface area and can adsorb dissolved organic impurities.[6]

    • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source to stop boiling. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).

    • Caution: Adding charcoal to a boiling solution will cause it to boil over violently.

    • Heating and Filtration: Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the carbon surface. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

    • Warning: Using too much charcoal will adsorb your desired product as well as the impurities, leading to a significant reduction in yield.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for this compound?

A1: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[7] this compound is a polar organic salt containing a hydroxyl group and an ammonium bromide group. Therefore, polar solvents are the best starting point.

  • Single Solvents: Alcohols like ethanol or methanol are excellent candidates. Water is also a possibility due to the salt-like nature of the compound, but its high boiling point can sometimes cause issues.[7]

  • Mixed-Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. A mixed-solvent system, also known as using a solvent-anti-solvent pair, is highly effective.[8]

    • Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., ethanol, methanol, or water).

    • Add a "bad" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes persistently cloudy (the cloud point). The anti-solvent must be miscible with the good solvent.[8]

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

Recommended Solvent Systems to Screen:

Good Solvent (High Polarity)Anti-Solvent (Lower Polarity)Rationale & Comments
EthanolEthyl AcetateA classic pair. The polarity difference is significant, allowing for good crystal formation.
MethanolAcetoneBoth are highly volatile, making crystal drying easier. Good for relatively polar compounds.[7]
WaterEthanol or AcetoneExcellent for highly polar salts. The high boiling point of water can be a disadvantage, but the sharp solubility drop upon adding the alcohol often works well.[8]
Q2: Why is a slow cooling rate so important for achieving high purity?

A2: The formation of a crystal is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows this process to occur near equilibrium.[6] Molecules of the desired compound have time to selectively deposit onto the growing crystal lattice, while impurity molecules, which do not fit well into the lattice, remain in the solution.

Conversely, rapid cooling (e.g., plunging a hot flask directly into an ice bath) crashes the compound out of solution quickly.[5] This rapid precipitation traps impurities within the crystal lattice, defeating the purpose of the purification.

Q3: What is the best way to dry the purified crystals?

A3: After collecting the crystals by vacuum filtration, they should be washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[9] To dry the crystals, continue to draw air through the Buchner funnel for several minutes.[6] Then, transfer the crystals to a watch glass, breaking up any large clumps to maximize the surface area exposed to air. For best results, dry the crystals under a vacuum (e.g., in a vacuum oven at a mild temperature or in a desiccator) to remove the final traces of solvent.

Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a general workflow for purifying 1.0 g of crude this compound using an Ethanol/Ethyl Acetate solvent system.

Materials:

  • Crude this compound (1.0 g)

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • 125 mL Erlenmeyer flask

  • Hot plate

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place 1.0 g of the crude solid into a 125 mL Erlenmeyer flask. Add approximately 4-5 mL of ethanol and heat the mixture gently on a hot plate with swirling. Continue adding ethanol in small portions (0.5-1 mL) until the solid is completely dissolved at the boiling point. It is critical to use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, begin adding ethyl acetate dropwise using a Pasteur pipette. Swirl the flask after each addition.

  • Identify the Cloud Point: Continue adding ethyl acetate until the solution becomes faintly but persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.[9] Crystal formation should begin during this time.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold ethyl acetate or a pre-chilled ethanol/ethyl acetate mixture to rinse away any remaining impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for 5-10 minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50°C.

Visual Workflow: Troubleshooting Common Recrystallization Outcomes

The following diagram outlines a decision-making process for troubleshooting the most common issues encountered after the initial cooling step.

G start Initial State: Crude solid dissolved in minimum hot solvent & cooled. outcome What is the outcome? start->outcome crystals Abundant, well-formed crystals are present. outcome->crystals Crystals Formed oil An oil has separated from the solution. outcome->oil Oiled Out nothing Solution is clear, no crystals or oil. outcome->nothing Nothing Happens success SUCCESS: Proceed to vacuum filtration, washing, and drying. crystals->success reheat_oil 1. Reheat to dissolve oil. 2. Add 5-10% more 'good' solvent. 3. Cool VERY slowly. oil->reheat_oil scratch Induce Nucleation: 1. Scratch inner surface of flask. 2. Add a seed crystal. nothing->scratch reheat_oil->outcome Re-attempt scratch->outcome Check Again concentrate Too much solvent likely used. Gently boil off 20-30% of the solvent and re-cool. scratch->concentrate If no success concentrate->outcome Re-attempt

Caption: Troubleshooting workflow for recrystallization.

References

  • KENNESAW STATE UNIVERSITY. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Taylor & Francis Online. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]

  • Reddit r/Chempros. (2023). Recrystallization Issues. Reddit. [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Google Patents. (2014). PROCESS FOR EXTRACTING AND PURIFYING SODIUM BROMIDE.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • San Diego State University. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Google Patents. (2019).
  • National Center for Biotechnology Information. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

  • Google Patents. (2013).
  • European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
  • ORBi. (n.d.). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. [Link]

  • ResearchGate. (2022). (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2019). How to separate organic salts?[Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Lead Sciences. (n.d.). Isoindolin-5-ol hydrochloride. [Link]

Sources

Addressing batch-to-batch variability of Isoindolin-5-OL hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindolin-5-ol hydrobromide is a critical heterocyclic building block used frequently in the synthesis of heat shock protein (Hsp90) inhibitors and analgesic benzoyl-isoindoline derivatives.[1] However, its structural duality—containing both an oxidation-prone phenol and a hygroscopic secondary amine hydrobromide—creates significant batch-to-batch variability.

This guide addresses the three most common variability vectors: oxidative discoloration , hygroscopic weight drift , and solubility inconsistencies .

Part 1: The Mechanistic Basis of Variability

To troubleshoot effectively, one must understand the chemical causality. The variability is rarely "random"; it is usually a deterministic result of environmental exposure.

  • The "Pink Batch" Phenomenon (Oxidative Instability): The 5-hydroxy group on the electron-rich isoindoline ring is susceptible to auto-oxidation. Upon exposure to air and moisture, the phenol oxidizes to a para-quinone-like species (often forming colored quinone-imines). This reaction is accelerated by trace metals or basic pH.

    • Impact: Even <0.5% oxidation can turn a white powder pink or brown, potentially interfering with colorimetric assays or radical-sensitive couplings.

  • The "Wet Salt" Issue (Hygroscopicity): Hydrobromide salts are notoriously hygroscopic. A batch stored improperly can absorb 2-5% water by weight.

    • Impact: Weighing "10 mg" of a wet batch results in delivering only ~9.5 mg of active compound, introducing a systematic error in molarity across experiments.

Part 2: Troubleshooting Guide & FAQs

Category A: Appearance & Purity

Q1: My new batch of Isoindolin-5-ol HBr is slightly pink/beige, but the previous batch was white. Is it usable?

  • Diagnosis: This indicates early-stage phenolic oxidation.

  • Assessment: For synthetic chemistry (e.g., amide coupling), it is likely usable if purity by HPLC is >98%. The colored impurities are often high-extinction coefficient quinones present in negligible molar amounts.

  • Action:

    • Check LC-MS: If the main peak is intact and no +14 or +16 mass shifts (oxidation products) exceed 1%, proceed.

    • Critical Step: If using in biological cell assays, do not use colored batches without recrystallization, as quinones can be cytotoxic and redox-active.

Q2: The compound turns dark brown in solution after 4 hours. Why?

  • Root Cause: The pH of your solution is likely neutral or basic. The HBr salt is acidic, but if you dissolved it in PBS (pH 7.4) or added a base (TEA/DIPEA), you deprotonated the phenol/amine, accelerating oxidation.

  • Solution: Always maintain the stock solution in a slightly acidic vehicle (e.g., DMSO with 0.1% acetic acid) or degas solvents with Argon before dissolution.

Category B: Solubility & Handling

Q3: I see turbidity when dissolving the salt in chloroform or DCM.

  • Explanation: this compound is a salt.[2] It is highly polar. It will not dissolve well in non-polar chlorinated solvents unless you break the salt (free-basing).

  • Protocol: For organic solubility, dissolve in MeOH or DMF. If DCM is required for a reaction, add a stoichiometric amount of organic base (e.g., Et3N) to liberate the free amine, though this increases oxidation risk.

Q4: My calculated IC50 values are shifting between batches.

  • Likely Culprit: Water content variation.[3]

  • Fix: Do not rely on the label weight. Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact weight percent of the active scaffold, or dry the sample in a vacuum desiccator over P₂O₅ for 24 hours before weighing.

Part 3: Comparative Data & Specifications

Table 1: Batch Quality Impact on Experimental Workflows

ParameterHigh Quality BatchDegraded/Variable BatchImpact on Data
Appearance White to off-white crystalline solidPink, beige, or brown powderHigh background in absorbance assays.
Water Content (KF) < 1.0%> 3.0%Incorrect molarity; shifts in potency (IC50/EC50).
HBr Stoichiometry 0.95 - 1.05 eq< 0.9 or > 1.1 eqpH fluctuations in unbuffered aqueous media.
Solution Color (DMSO) Clear, colorlessYellow to amberPotential interference in fluorescence assays.

Part 4: Visualized Workflows

Workflow 1: The Oxidation Pathway & Prevention

This diagram illustrates why the compound turns pink and how acidic conditions stabilize it.

OxidationPathway Isoindolin Isoindolin-5-ol (Reduced Form) Colorless Radical Phenoxy Radical Intermediate Isoindolin->Radical Air/O2 + Base (pH > 7) Quinone Quinone-Imine Species (Pink/Brown) Radical->Quinone Polymerization Acid Acidic Environment (HBr/AcOH) Acid->Isoindolin Stabilizes Protonated Form

Caption: Figure 1. Mechanism of oxidative degradation.[4] Basic conditions promote radical formation leading to colored impurities. Acidic storage prevents this.

Workflow 2: Troubleshooting Decision Tree

Follow this logic to determine if a batch should be discarded.

TroubleshootingTree Start Issue: Batch Variability Detected CheckColor Check Appearance Start->CheckColor CheckSolubility Check Solubility Start->CheckSolubility IsPink Is it Pink? CheckColor->IsPink Cloudy Cloudy in Water? CheckSolubility->Cloudy PinkYes Run LC-MS IsPink->PinkYes Yes PinkNo Proceed IsPink->PinkNo No (White) PurityCheck Purity > 98%? PinkYes->PurityCheck UseSyn OK for Synthesis (Avoid Bio-Assay) PurityCheck->UseSyn Yes Discard Discard/Recrystallize PurityCheck->Discard No CheckpH Check pH (Is it neutral?) Cloudy->CheckpH Yes AddAcid Add 0.1% Acetic Acid or HCl CheckpH->AddAcid If pH > 6

Caption: Figure 2. Decision matrix for evaluating batch quality based on physical appearance and solubility behavior.

Part 5: Standardized Handling Protocols

To eliminate batch variability, implement these protocols as Standard Operating Procedures (SOPs).

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a degradation-resistant stock for biological assays.

  • Vehicle Selection: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for long-term storage.

  • Acidification: Supplement DMSO with 0.05% v/v Acetic Acid . This keeps the phenol protonated and prevents auto-oxidation.

  • Dissolution:

    • Weigh Isoindolin-5-ol HBr into a vial.

    • Purge the vial with Argon or Nitrogen gas for 30 seconds.

    • Add the acidified DMSO.

    • Vortex until clear.

  • Storage: Aliquot immediately into amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Desalting/Free-Basing (If required for Organic Synthesis)

Objective: To convert the variable HBr salt into a reactive free base for coupling reactions.

  • Dissolve the HBr salt in minimal Methanol.

  • Add 1.1 equivalents of solid NaHCO₃ or Carbonate resin.

  • Stir for 30 minutes (solution may darken slightly).

  • Filter off the inorganic salts.

  • Concentrate the filtrate immediately and use in the next step. Do not store the free base; it oxidizes rapidly.

References

  • ChemicalBook. (n.d.). This compound Properties and MSDS. Retrieved from

  • Anderson, R. J., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences. (Discusses the mechanism of phenolic amine oxidation). Retrieved from

  • Sigma-Aldrich Technical Support. (n.d.). Weighing Hygroscopic Materials: Best Practices. (General guide on handling salt forms). Retrieved from

  • PubChem. (2025).[5][6] Isoindoline Derivatives and Stability Data. National Library of Medicine. Retrieved from

Sources

Isoindolin-5-OL hydrobromide storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoindolin-5-OL Hydrobromide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

What is the optimal temperature for storing this compound?

For long-term stability, it is recommended to store this compound in a freezer.[1] More specifically, storage in a cool, dry, and well-ventilated place is crucial.[2][3] Refrigerated conditions, around 4 ± 1 °C, have been shown to preserve the composition of phenolic compounds effectively over extended periods.[4]

How should I protect the compound from atmospheric conditions?

This compound should be stored in a tightly closed container to prevent exposure to moisture and air.[2][5][6] For enhanced protection, especially for long-term storage, storing the compound under an inert gas like nitrogen is also recommended.[1] This is critical because humidity and oxygen can contribute to the degradation of phenolic compounds.[5][7]

Is this compound sensitive to light?

Yes, phenolic compounds, in general, can be sensitive to light.[8][9] Light exposure can lead to the degradation of these compounds. Therefore, it is best practice to store this compound in a light-resistant or amber vial to protect it from photodegradation.[4] Storing in a dark location is a key factor in preserving its stability.[4]

What materials are incompatible with this compound?

Due to its chemical nature, this compound should not be stored near strong oxidizing agents, strong acids, or strong bases.[2][5] Contact with these substances can lead to hazardous reactions and degradation of the compound.

How can I confirm the purity of my this compound sample?

To assess the purity of your sample, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed.[10] A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[10] Further characterization of any impurities can be achieved using techniques like mass spectrometry (MS).[10][11]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with this compound.

Scenario 1: The solid this compound has changed color (e.g., turned yellowish or brownish).
  • Potential Cause: Discoloration is often an indication of oxidation or degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be accelerated by exposure to air, light, or elevated temperatures.[7][9]

  • Immediate Action:

    • Immediately move the stock to a dark, cold, and dry environment, preferably a freezer, under an inert atmosphere if possible.

    • Assess the purity of the material using a suitable analytical method like HPLC to quantify the extent of degradation.

  • Preventative Measures:

    • Always store the compound in a tightly sealed, light-resistant container.

    • For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.

    • Minimize the frequency and duration of opening the primary container. Consider preparing smaller aliquots for daily use to avoid repeated exposure of the main stock to atmospheric conditions.

Scenario 2: I am observing poor solubility of the compound in my solvent system.
  • Potential Cause:

    • Degradation: The degradation products may have different solubility profiles than the parent compound. Oxidation of phenols can lead to the formation of polymers which may be less soluble.[9]

    • Incorrect Solvent: The hydrobromide salt form generally imparts good aqueous solubility. However, the choice of solvent is critical.

  • Troubleshooting Steps:

    • Verify the identity and purity of your compound. If degradation is suspected, a purity analysis is recommended.

    • Ensure you are using a suitable solvent. For hydrobromide salts, polar protic solvents are generally a good starting point.

    • If using a buffer, check the pH. The solubility of compounds with acidic or basic functional groups can be highly pH-dependent.

Scenario 3: My analytical results (e.g., NMR, Mass Spec) show unexpected peaks.
  • Potential Cause: The presence of unexpected peaks strongly suggests the presence of impurities or degradation products.[10][11]

  • Troubleshooting Workflow:

    • Review Storage History: Examine the storage conditions and handling procedures for any deviations from the recommendations.

    • Stress Testing: To identify potential degradation products, you can perform forced degradation studies under hydrolytic (acidic, basic), oxidative, and photolytic conditions.[10][11] This can help in tentatively identifying the impurities.

    • Advanced Characterization: Utilize hyphenated techniques like LC-MS to separate and identify the unknown peaks.[11]

Data Summary Table

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C) or Refrigerated (4°C)[1][4]Minimizes thermal degradation.[7]
Atmosphere Tightly sealed container, preferably under inert gas (Nitrogen/Argon).[1]Prevents oxidation and moisture-induced degradation.[5]
Light Store in a dark place or use an amber, light-resistant container.[4]Prevents photodegradation.[9]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[5]Prevents chemical reactions and degradation.

Experimental Workflow & Diagrams

Workflow for Handling and Storage of this compound

G cluster_receipt Compound Receipt cluster_storage Storage cluster_usage Experimental Use receipt Receive Compound inspect Inspect for Discoloration receipt->inspect aliquot Aliquot into smaller, light-resistant vials inspect->aliquot If OK inert Flush with Inert Gas (e.g., Nitrogen) aliquot->inert seal Seal Tightly inert->seal store Store in Freezer (-20°C) seal->store retrieve Retrieve a single aliquot store->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh desired amount equilibrate->weigh dissolve Dissolve in appropriate solvent weigh->dissolve

Caption: Recommended workflow for receipt, storage, and use of this compound.

Troubleshooting Degradation of this compound

G start Suspected Degradation? check_color Discoloration Observed? start->check_color check_solubility Solubility Issues? start->check_solubility check_purity Unexpected Analytical Peaks? start->check_purity action_purity Perform Purity Analysis (HPLC) check_color->action_purity check_solubility->action_purity check_purity->action_purity action_review Review Storage Conditions action_purity->action_review If Impure end_continue If Pure, Continue Use action_purity->end_continue If Pure action_stress Conduct Forced Degradation Studies action_review->action_stress end_quarantine Quarantine Stock & Order New action_stress->end_quarantine

Caption: Decision tree for troubleshooting suspected degradation of this compound.

References

  • Kremer Pigmente. (n.d.). 24000 Isoindole Yellow-Orange, PY 139.
  • Thermo Fisher Scientific. (2025). 5-Bromo-1-isoindolinone - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Isoindoline.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Summo, C., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2642.
  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know.
  • Singh, S., et al. (2013). Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 113-122.
  • ICL. (n.d.). HYDROBROMIC ACID - Safety Handbook.
  • Kumar, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Singh, S., et al. (2012). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 108-117.
  • Panzella, L., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1934.
  • Capot Chemical. (2012). Material Safety Data Sheet - Isoindolin-1-one.
  • Nardello, V., et al. (2020). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. Journal of Food Science and Technology, 57(11), 4066-4075.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Enviro Tech Chemical Services, Inc. (n.d.). 24% Hydrogen Bromide Solutions. Retrieved from Enviro Tech Chemical Services, Inc. website.
  • Gull, A., et al. (2018). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of Food Science and Technology, 55(6), 2191-2201.
  • ICL Group. (n.d.). BROMINE - Safety Handbook.
  • Mrázková, M., et al. (2025). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Fluorochem. (n.d.). This compound.

Sources

Technical Support Center: Enhancing the Bioavailability of Isoindolin-5-OL Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of Isoindolin-5-OL hydrobromide derivatives. Recognizing the unique challenges this class of compounds presents, this document provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to navigate the complexities of enhancing oral bioavailability. Our approach is rooted in a deep understanding of the physicochemical properties inherent to the isoindoline scaffold, the phenolic hydroxyl group, and the hydrobromide salt form.

Section 1: Foundational Understanding of this compound Derivatives

This compound derivatives are a promising class of molecules, with the isoindoline core being a key feature in several approved drugs.[1][2] The presence of the phenolic hydroxyl group and the basic nitrogen atom, which forms the hydrobromide salt, dictates the physicochemical behavior and, consequently, the bioavailability of these compounds.

  • The Isoindoline Scaffold: This bicyclic structure provides a rigid framework that is often explored for its interaction with various biological targets.[3][4]

  • The Phenolic -OH Group: This group can engage in hydrogen bonding and may be susceptible to first-pass metabolism, including glucuronidation, which can limit systemic exposure.[5] The bioavailability of phenolic compounds is a well-documented challenge in drug development.[5][6][7]

  • The Hydrobromide Salt: Salt formation with hydrobromic acid is a common strategy to improve the solubility and dissolution rate of basic drug candidates.[8][9] However, the hydrobromide salt can also introduce challenges such as hygroscopicity and potential for the salt to dissociate back to the less soluble free base form in the gastrointestinal tract.[8][10][11]

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses common experimental hurdles in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My this compound derivative shows poor and variable absorption in preclinical animal models. What are the likely causes?

A1: Poor and variable oral absorption of these derivatives is often multifactorial. The primary suspects are poor aqueous solubility of the free base form, potential for precipitation in the higher pH of the small intestine, and first-pass metabolism of the phenolic group. The hydrobromide salt, while intended to enhance solubility, may not be sufficient to overcome these challenges. The choice of preclinical model is also crucial, with the pig model often being a suitable choice for predicting oral bioavailability in humans due to similarities in the gastrointestinal tract.[12]

Q2: I'm observing a significant difference between in vitro dissolution and in vivo performance. How can I bridge this gap?

A2: This disconnect, often referred to as a lack of in vitro-in vivo correlation (IVIVC), is a common challenge.[4] It suggests that the standard dissolution method does not accurately reflect the in vivo processes. Consider the following:

  • Biorelevant Dissolution Media: Standard buffers may not mimic the complex environment of the gut. Utilize fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) to better predict in vivo dissolution and potential food effects.

  • Precipitation Potential: The drug may dissolve in the acidic environment of the stomach but precipitate as the less soluble free base when it enters the more neutral pH of the small intestine. A transfer dissolution model, where the acidic dissolution medium is neutralized, can help assess this risk.

  • Excipient Effects: The presence of certain excipients in your formulation can either inhibit or promote precipitation.[13]

Q3: My formulated product is showing physical instability upon storage, particularly clumping and changes in dissolution profile. What's happening?

A3: This is likely due to the hygroscopic nature of the hydrobromide salt.[8] Moisture uptake can lead to particle agglomeration, which reduces the effective surface area for dissolution. Additionally, the absorbed water can create a microenvironment that facilitates the conversion of the salt back to the free base. It is also important to consider potential interactions between the drug and excipients, which can impact stability.[10]

Q4: The compound appears to be degrading during formulation processing or in stability studies. What are the likely degradation pathways?

A4: The phenolic hydroxyl group is susceptible to oxidative degradation.[14][15][16][17] This can be exacerbated by factors such as exposure to light, heat, and the presence of metal ions.[18] The hydrobromide salt can also create a low pH microenvironment, which might accelerate the degradation of certain susceptible molecules.[8]

Section 3: Experimental Protocols for Bioavailability Enhancement

The following protocols provide a systematic approach to addressing the challenges identified above.

Protocol: Salt and Polymorph Screening

Objective: To identify a salt form and polymorphic form with optimal solubility, stability, and manufacturability.

Rationale: While the hydrobromide salt is a starting point, other counter-ions may offer a better balance of properties. Different crystalline forms (polymorphs) of the same salt can also exhibit different solubilities and stabilities.

Step-by-Step Methodology:

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, sulfate, maleate, tartrate) based on their pKa and known properties.

  • Salt Formation: React the Isoindolin-5-OL free base with each selected acid in an appropriate solvent system.

  • Crystallization: Employ various crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition) to encourage the formation of different polymorphs.

  • Characterization: Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify unique crystalline forms.

  • Solubility and Dissolution Testing: Determine the kinetic and thermodynamic solubility of each salt and polymorph in relevant media (e.g., water, pH buffers, FaSSIF, FeSSIF).

  • Hygroscopicity Assessment: Evaluate the moisture uptake of each form using dynamic vapor sorption (DVS).

  • Stability Studies: Assess the physical and chemical stability of the most promising forms under accelerated conditions (e.g., 40°C/75% RH).

Protocol: Particle Size Reduction

Objective: To increase the surface area of the drug substance to enhance dissolution rate.

Rationale: For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption. Reducing particle size increases the surface area available for dissolution.[19]

Step-by-Step Methodology:

  • Method Selection: Choose a suitable particle size reduction technique:

    • Micronization: A common technique using jet milling to reduce particle size to the micron range.[20]

    • Nanonization: Techniques like wet bead milling or high-pressure homogenization can produce nanoparticles with a significantly larger surface area.

  • Process Optimization: For the chosen method, optimize process parameters (e.g., milling pressure, time, bead size) to achieve the desired particle size distribution with minimal amorphization.

  • Particle Size Analysis: Use laser diffraction or dynamic light scattering to measure the particle size distribution before and after processing.

  • Solid-State Characterization: Use XRPD and DSC to assess any changes in the crystalline form of the material.

  • Dissolution Testing: Compare the dissolution rate of the particle-sized material to the un-milled material.

Protocol: Formulation with Enabling Excipients

Objective: To develop a formulation that maintains the drug in a dissolved state in the gastrointestinal tract.

Rationale: Excipients can play a crucial role in enhancing solubility and preventing precipitation of the drug.[21][22][23]

Step-by-Step Methodology:

  • Excipient Compatibility Studies: Assess the physical and chemical compatibility of the this compound derivative with a range of commonly used excipients (e.g., fillers, binders, disintegrants, lubricants).

  • Solubilizer Screening: Evaluate the ability of various solubilizing agents (e.g., surfactants like polysorbates, cyclodextrins) to increase the drug's solubility.

  • Precipitation Inhibitor Screening: In a transfer dissolution model, assess the ability of polymers (e.g., HPMC, PVP, Soluplus®) to act as precipitation inhibitors.

  • Lipid-Based Formulation Development: For highly lipophilic derivatives, explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These can enhance absorption through the lymphatic pathway.

  • Amorphous Solid Dispersions (ASDs): For crystalline-limited solubility, consider creating an ASD by dissolving the drug and a polymer in a common solvent and then rapidly removing the solvent (e.g., by spray drying or hot-melt extrusion). This traps the drug in a high-energy amorphous state, improving its dissolution.

  • Prototype Formulation and Testing: Develop prototype formulations based on the screening results and evaluate their dissolution performance and stability.

Section 4: Visualizing the Workflow

A systematic approach is critical for successfully enhancing the bioavailability of your this compound derivative.

Caption: A decision tree for systematically enhancing the bioavailability of this compound derivatives.

Section 5: Frequently Asked Questions (FAQs)

Q5: What is the ideal pKa difference between my basic drug and the acidic counter-ion for a stable salt?

A5: A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of at least 2-3 units to ensure the formation of a stable salt and minimize the risk of disproportionation back to the free base.[10]

Q6: Can I use a combination of approaches, for example, micronization of an optimized salt form?

A6: Absolutely. A combination of strategies is often the most effective approach. For instance, using a more soluble salt form and then applying particle size reduction to that salt can have a synergistic effect on the dissolution rate.

Q7: How do I choose the right preclinical animal model for oral bioavailability studies?

A7: The choice of animal model is critical for obtaining data that is translatable to humans.[12] Factors to consider include the similarity of the gastrointestinal physiology (pH, transit times, enzymes) to humans. For many oral formulations, the pig is considered a good model due to these similarities.

Q8: What are the regulatory implications of changing the salt form of my drug candidate?

A8: Changing the salt form is considered a significant modification and will require a comprehensive set of studies to demonstrate the safety, efficacy, and quality of the new salt form. This includes full characterization, stability, and potentially bridging toxicology and clinical studies.

Q9: My compound is a Biopharmaceutics Classification System (BCS) Class II drug. Which strategies are most likely to succeed?

A9: For BCS Class II compounds (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[14] Strategies such as particle size reduction, salt formation, and the use of amorphous solid dispersions are particularly well-suited for these types of molecules.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2018). PubMed. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link]

  • Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. ORBi. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). NIH. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. NIH. [Link]

  • Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers. (2023). PMC - NIH. [Link]

  • Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) Suppliers. ChemicalRegister. [Link]

  • Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • Amine system problems arising from heat stable salts and solutions to improve system performance. (2025). ResearchGate. [Link]

  • Meta pathway of phenol degradation. ResearchGate. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development?. (2025). Revista Fitos. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Taylor & Francis Online. [Link]

  • metabolic pathways for the biodegradation of phenol. Semantic Scholar. [Link]

  • The chemistry of isoindole natural products. PMC - NIH. [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. NIH. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024). Opero Energy. [Link]

  • Bioavailability of Phenolic Compounds. Encyclopedia.pub. [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). American Pharmaceutical Review. [Link]

  • Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. PubMed. [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development?. Revista Fitos. [Link]

  • Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement. MDPI. [Link]

  • pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]

  • Isoindolin-5-ol hydrochloride. Lead Sciences. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • This compound. Pharmaffiliates. [Link]

Sources

Troubleshooting unexpected results in Isoindolin-5-OL hydrobromide experiments

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the Senior Application Scientist's desk.

Technical Support Center: Isoindolin-5-OL Hydrobromide Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Synthesis & Reaction Issues

Question: My reaction to synthesize the Isoindolin-5-OL free base is showing low or no yield. What are the likely causes?

Answer: Low yield in isoindoline synthesis often points to issues with starting materials, reaction conditions, or catalyst activity. The isoindole ring system, while a valuable scaffold in medicinal chemistry, can be sensitive to synthetic conditions[1][2].

  • Causality - Starting Material Purity: The synthesis of the isoindoline core can be achieved through various methods, such as the reduction of phthalonitriles or the cyclization of appropriately substituted precursors[3][4]. Impurities in your starting materials can interfere with the reaction. For instance, if you are performing a catalytic hydrogenation, impurities can poison the catalyst (e.g., Platinum or Palladium).

  • Causality - Reaction Atmosphere: Many synthetic routes to isoindolines, particularly those involving catalytic reduction, are highly sensitive to oxygen. An incomplete purge of the reaction vessel with an inert gas (Nitrogen or Argon) can lead to side reactions and reduced efficiency.

  • Causality - Catalyst Inactivity: If using a heterogeneous catalyst like Platinum on Carbon (Pt/C), ensure it is fresh and has been stored correctly. Catalysts can lose activity over time or upon exposure to air and moisture.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Use NMR or LC-MS to confirm the identity and purity of your starting materials before beginning the synthesis.

    • Ensure Inert Atmosphere: Thoroughly purge your reaction flask with an inert gas. For high-pressure hydrogenations, ensure the autoclave is properly sealed and purged[3].

    • Test Catalyst Activity: If you suspect catalyst poisoning, try the reaction with a fresh batch of catalyst.

Section 2: Hydrobromide Salt Formation

Question: During the addition of HBr to my Isoindolin-5-OL free base, the product precipitates as a sticky oil instead of a crystalline solid. Why is this happening and how can I fix it?

Answer: Oiling out during salt formation is a common crystallization problem. It typically occurs when the newly formed salt is highly soluble in the solvent system or when precipitation happens too rapidly, preventing the formation of an ordered crystal lattice. For a stable salt to form, a significant difference in pKa between the free base and the counterion is generally required[5][6].

  • Causality - Supersaturation & Solvent Choice: If the concentration of your free base is too high or the HBr is added too quickly, you can create a state of high supersaturation, favoring rapid, uncontrolled precipitation (oiling out) over slow, ordered crystallization. The choice of solvent is critical; the free base should be soluble, while the hydrobromide salt should have limited solubility to encourage crystallization.

  • Causality - Water Content: Hydrobromide salts can be hygroscopic[7]. The presence of excess water in your solvent or HBr solution can increase the solubility of the salt, promoting oiling.

  • Troubleshooting Workflow:

G start Product Oiling Out During Salt Formation check_solvent Is the solvent system appropriate? (e.g., Isopropanol, Ethyl Acetate) start->check_solvent change_solvent Action: Switch to a less polar solvent or an anti-solvent mixture (e.g., IPA/MTBE). check_solvent->change_solvent No check_rate Was HBr added too quickly or at too high a temperature? check_solvent->check_rate Yes change_solvent->start slow_addition Action: Add HBr solution slowly at a lower temperature (e.g., 0-5 °C) with vigorous stirring. check_rate->slow_addition Yes check_conc Is the initial concentration of the free base too high? check_rate->check_conc No success Result: Crystalline Solid Formation slow_addition->success dilute Action: Dilute the solution before adding HBr. check_conc->dilute Yes check_conc->success No dilute->success

Caption: Troubleshooting flowchart for oiling out during salt formation.

Section 3: Purification & Purity

Question: My final, isolated Isoindolin-5-OL HBr is off-white or tan. What is the likely impurity and how can I remove it?

Answer: Color in the final product often indicates the presence of oxidized impurities. The isoindole/isoindoline core, particularly with a phenol group (the '-ol'), is susceptible to oxidation, which can generate highly colored quinone-type species[2]. This is exacerbated by exposure to air, light, and trace metals.

  • Causality - Oxidation: The phenolic hydroxyl group on the isoindoline ring is easily oxidized. This process can occur during the reaction, workup, or even during storage if the material is not handled under an inert atmosphere.

  • Purification Protocol - Activated Carbon Treatment:

    • Dissolve the colored product in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol).

    • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

    • Stir the mixture at temperature for 15-30 minutes. Caution: Do not boil the solution after adding carbon, as this can cause bumping.

    • Filter the hot solution through a pad of Celite® or filter aid to remove the carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.

    • Allow the clear, hot filtrate to cool slowly to induce recrystallization.

    • Isolate the purified crystals by filtration.

  • Preventative Measures: To prevent re-oxidation, conduct the workup and final isolation steps under a nitrogen or argon blanket and store the final product in an amber vial, protected from light[8].

Section 4: Analytical Characterization

Question: The ¹H NMR spectrum of my sample shows broad, poorly resolved peaks for the aromatic and amine protons. What does this indicate?

Answer: Broad peaks in an NMR spectrum can arise from several factors, including chemical exchange, aggregation, or the presence of paramagnetic impurities.

  • Causality - Proton Exchange: The amine (N-H) and hydroxyl (O-H) protons are acidic and can exchange with each other or with trace amounts of water in the NMR solvent (like DMSO-d₆). This exchange process occurs on the NMR timescale and leads to peak broadening. The hydrobromide salt formation means the amine is protonated (-NH₂⁺-), which can also exchange.

  • Causality - pH Effects: The pH of the sample in the NMR tube can influence the chemical shifts and peak shapes of ionizable groups[9]. Inconsistent salt formation can lead to a mixture of the free base and the salt, resulting in complex and broadened spectra.

  • Troubleshooting Steps:

    • Use Dry Solvent: Ensure you are using a fresh, anhydrous grade of NMR solvent.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity. This confirms the identity of these peaks and can sometimes sharpen adjacent signals.

    • Ensure Complete Salt Formation: Check the pH of a solution of your sample. If it's not acidic, it may indicate incomplete protonation. Re-treating with HBr may be necessary.

Expected Analytical Data for this compound
Technique Expected Observations
¹H NMR (DMSO-d₆)Aromatic protons (approx. 6.8-7.5 ppm), Methylene protons (-CH₂-, approx. 4.3-4.5 ppm), Broad signals for -NH₂⁺- and -OH (variable, exchangeable with D₂O)[10][11].
¹³C NMR (DMSO-d₆)Aromatic carbons (approx. 110-158 ppm), Methylene carbons (-CH₂-, approx. 50-55 ppm)[10].
FT-IR (KBr Pellet)Broad O-H and N-H stretching (approx. 3400-2800 cm⁻¹), Aromatic C-H stretching (approx. 3100-3000 cm⁻¹), Aromatic C=C bending (approx. 1600-1450 cm⁻¹)[12].
Mass Spec (ESI+)Should show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₈H₁₀NO⁺[12].

Validated Experimental Protocol

Protocol: Conversion of Isoindolin-5-OL Free Base to Hydrobromide Salt and Purification

This protocol is designed to be self-validating by including in-process checks to ensure complete and pure salt formation.

Materials:

  • Isoindolin-5-OL free base

  • Isopropanol (IPA), anhydrous

  • 48% Hydrobromic acid (HBr) in water

  • Methyl tert-butyl ether (MTBE), anhydrous

  • pH indicator strips (range 1-4)

Procedure:

  • Dissolution: In a clean, dry flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Isoindolin-5-OL free base in anhydrous isopropanol (approx. 10 mL per gram of free base). Stir until a clear solution is obtained. Gentle warming may be required.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Acidification (In-Process Control): While stirring vigorously, add 48% HBr dropwise. Monitor the pH of the reaction mixture by periodically touching a glass rod to a pH strip. Continue adding HBr until the pH is stable between 2 and 3. Rationale: Slow addition at low temperature prevents oiling out and ensures controlled crystallization. Monitoring pH confirms complete protonation of the basic nitrogen.

  • Crystallization: Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystal growth and yield.

  • Anti-Solvent Addition (Optional): If crystallization is slow or incomplete, a small amount of an anti-solvent like MTBE can be added slowly to reduce the salt's solubility and induce further precipitation.

  • Isolation: Isolate the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with MTBE to help dry the product.

  • Drying (Validation Step): Dry the white solid under high vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. A sample should be taken for characterization (NMR, IR, melting point) to confirm identity and purity against a reference standard. Rationale: Drying under vacuum removes residual solvents, and constant weight ensures the product is fully dry.

General Workflow Diagram

Caption: Standard workflow for Isoindolin-5-OL HBr formation and QC.

References

  • Souvie, J-C., Fugier, C., Lecouve, J-P. (2001). Process for preparing isoindoline and substituted isoindolines.
  • Organic Chemistry Portal. Synthesis of isoindolines. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • Kumar, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 235. [Link]

  • Pochet, L. (2018). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. ORBi. [Link]

  • Gül, H. İ., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chem. Biodivers. [Link]

  • Heretsch, P., & Tzagkaroulaki, L. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 7, 1073–1097. [Link]

  • Jung, J., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 350, 129204. [Link]

  • PubChem. Isoindol-5-ol. National Center for Biotechnology Information. [Link]

  • Najjar, A., & Al-Ghananeem, A. M. (2017). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Care & Health Systems, 4(3).
  • Patel, P. N. (2013). Process for the preparation of indoline derivatives and their intermediates thereof.
  • Domínguez, S., et al. (2021). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Afinidad, 78(595).
  • ResearchGate. Recent Developments in Isoindole Chemistry. [Link]

  • Stobaugh, J. F., et al. (1984). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 139(2), 334-343. [Link]

  • ResearchGate. A simple method for the synthesis of isoindoline derivatives. [Link]

  • Gupta, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 91-96.
  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Tria, G. S., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(11), 6685-6689. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Jain, N. K., & Kumar, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(4).
  • Beilstein Journals. The chemistry of isoindole natural products. [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • PubMed. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. [Link]

  • MDPI. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. [Link]

  • ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Google Patents. PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
  • YouTube. How to find structure of a compound using NMR values & IR values. [Link]

  • ResearchGate. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

Technical Support Center: Isoindoline-5-OL Hydrobromide & the Isoindoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects for Researchers

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with compounds containing the isoindoline scaffold, including Isoindolin-5-OL hydrobromide. While specific off-target effects for this compound are not extensively documented in publicly available literature, the isoindoline core is a well-established "privileged scaffold" in medicinal chemistry.[1] This means it is a recurring structural motif in a wide array of biologically active molecules and approved drugs, targeting a diverse range of proteins.[1][2][3]

This guide will provide a framework for anticipating and addressing potential off-target effects based on the known pharmacology of the isoindoline scaffold. We will explore common off-target liabilities and provide actionable troubleshooting strategies and experimental protocols to ensure the specificity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic organic compound. Currently, there is a lack of published data definitively identifying a primary biological target for this specific molecule. However, its isoindoline core is found in compounds targeting a variety of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammation and immune responses.[3][4] For instance, the isoindoline structure is a key component of the pan-Trk inhibitor PF-06273340, suggesting a potential, though unconfirmed, interaction with Tropomyosin receptor kinases (Trks).[5]

Q2: What are the most likely off-target effects associated with the isoindoline scaffold?

The off-target effects of an isoindoline-containing compound are highly dependent on the specific substitutions made to the core structure. However, based on the known targets of various isoindoline-based drugs, potential off-target families include:

  • Kinases: The isoindoline scaffold is present in numerous kinase inhibitors.[4] Off-target kinase inhibition can lead to a wide range of cellular effects, from altered proliferation to unexpected toxicity.

  • GPCRs: Several drugs with an isoindoline core interact with GPCRs, such as dopamine and serotonin receptors.[6] Unintended GPCR binding can result in neurological or cardiovascular side effects.

  • Cereblon (CRBN): The immunomodulatory drugs (IMiDs) thalidomide and its analogs (lenalidomide, pomalidomide) contain an isoindoline-related structure and famously bind to cereblon, a substrate receptor of the E3 ubiquitin ligase complex.[3][7] This leads to the degradation of specific target proteins, a mechanism that could be an off-target effect for other isoindoline compounds.

  • Enzymes: Isoindoline derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and acetylcholinesterase (AChE).[3][8]

Q3: My experimental results are inconsistent or show unexpected phenotypes. Could these be due to off-target effects?

Yes, inconsistent results or unexpected phenotypes are classic indicators of potential off-target activity. It is crucial to validate that the observed effects are a direct result of modulating your intended target. This guide provides protocols for assessing off-target effects.

Q4: How can I mitigate the risk of off-target effects in my experiments?

Mitigation starts with good experimental design. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of your compound to minimize off-target engagement.

  • Use of structurally distinct inhibitors: If possible, use a second inhibitor of your target with a different chemical scaffold to confirm that the observed phenotype is not due to a scaffold-specific off-target effect.

  • Control experiments: Employ appropriate negative and positive controls, including a structurally similar but inactive analog of your compound if available.

  • Target engagement assays: Confirm that your compound is interacting with the intended target in your experimental system at the concentrations used.

Troubleshooting Guide: Addressing Potential Off-Target Effects

This section provides a structured approach to identifying and mitigating off-target effects when working with isoindoline-based compounds.

Initial Assessment: Is Off-Target Activity a Concern?
Symptom Potential Cause (Off-Target Related) Recommended First Step
High cytotoxicity at low concentrationsOff-target kinase inhibition affecting cell viability pathways.Perform a dose-response curve and compare with known selective inhibitors of the intended target.
Unexpected phenotypic changesEngagement of an unknown off-target protein.Profile the compound against a broad panel of kinases and GPCRs (see protocols below).
Discrepancy between in vitro and in vivo resultsDifferences in metabolism or off-target profiles between cellular and whole-organism systems.Investigate the metabolic stability of the compound and consider in vivo target engagement studies.
Inconsistent results across different cell linesCell-type specific expression of off-target proteins.Compare the expression levels of potential off-target families (e.g., kinases, GPCRs) in the cell lines used.

Experimental Protocols for Off-Target Profiling

The following are generalized protocols that can be adapted to investigate the off-target profile of an isoindoline-containing compound.

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of an isoindoline compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the isoindoline compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercial kinase screening panel that covers a diverse range of the human kinome.

  • Assay Performance:

    • The vendor will typically perform the assay. This usually involves incubating the compound at one or more concentrations with each kinase, a suitable substrate, and ATP.

    • Kinase activity is measured, often through the detection of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentrations.

    • For kinases showing significant inhibition, determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Analyze the data to identify any kinases that are inhibited with a potency similar to or greater than the intended target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the isoindoline compound binds to the intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluence.

    • Treat the cells with the isoindoline compound at various concentrations or a vehicle control.

  • Heating Profile:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells to release the soluble protein fraction.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows

Workflow for Investigating Off-Target Effects

Off_Target_Workflow start Unexpected Experimental Outcome check_lit Literature Review for Scaffold Off-Targets start->check_lit dose_response Perform Detailed Dose-Response check_lit->dose_response selectivity_screen Broad Off-Target Screen (e.g., Kinase Panel) dose_response->selectivity_screen target_engagement Confirm On-Target Engagement (e.g., CETSA) selectivity_screen->target_engagement struct_analog Test Structurally-Related Inactive Analog target_engagement->struct_analog validate_phenotype Validate Phenotype with Second, Structurally Distinct Inhibitor struct_analog->validate_phenotype conclusion Interpret Data and Refine Experimental Plan validate_phenotype->conclusion

Caption: A systematic workflow for troubleshooting unexpected experimental results and investigating potential off-target effects.

Decision Tree for Mitigating Off-Target Effects

Mitigation_Decision_Tree start Off-Target Confirmed? lower_conc Lower Compound Concentration start->lower_conc Yes proceed Proceed with Caution and Acknowledge Limitations start->proceed No struct_analog Use Structurally Dissimilar Inhibitor lower_conc->struct_analog knockout Validate with Genetic Knockdown/Knockout of Target struct_analog->knockout redesign Consider Compound Redesign to Improve Selectivity knockout->redesign stop Re-evaluate Project Viability knockout->stop redesign->proceed

Caption: A decision tree to guide the mitigation of confirmed off-target effects.

This technical support guide provides a starting point for researchers working with this compound and other novel compounds containing the isoindoline scaffold. By systematically evaluating potential off-target effects, you can increase the rigor and reproducibility of your research.

References

  • Unavailable Source
  • The Role of Isoindoline in Pharmaceutical Drug Development. (URL: [Link])

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. (URL: [Link])

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (URL: [Link])

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. (URL: [Link])

  • Unavailable Source
  • Unavailable Source
  • Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online. (URL: [Link])

  • Unavailable Source
  • Unavailable Source
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. (URL: [Link])

  • Unavailable Source
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: [Link])

  • Unavailable Source
  • The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. PubMed. (URL: [Link])

  • Unavailable Source
  • Unavailable Source
  • Unavailable Source
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (URL: [Link])

  • Unavailable Source
  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. PubMed. (URL: [Link])

  • Unavailable Source
  • Unavailable Source

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of Ropinirole and the Isoindolin-5-OL Hydrobromide Moiety in Dopaminergic Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the quest for novel dopaminergic agents is a continuous endeavor, driven by the need for more effective and safer treatments for conditions like Parkinson's disease and Restless Legs Syndrome. This guide offers a comparative analysis of two structurally distinct entities: ropinirole, a well-established non-ergoline dopamine agonist, and Isoindolin-5-OL hydrobromide, a versatile synthetic intermediate belonging to the isoindoline class of compounds. While ropinirole is a clinically approved therapeutic, this compound represents a foundational scaffold from which new pharmacological agents can be developed. This comparison will delve into their chemical properties, known biological activities, and the potential for the isoindoline core to serve as a launchpad for the next generation of dopamine receptor modulators.

Ropinirole: A Clinically Validated Dopamine Agonist

Ropinirole is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1][2][3] Its therapeutic efficacy is rooted in its action as a dopamine agonist, specifically targeting the D2, D3, and D4 subtypes of dopamine receptors.[4][5][6] By mimicking the action of endogenous dopamine in the brain, ropinirole helps to alleviate the motor and sensory symptoms associated with dopamine deficiency.[7][8]

Chemical Structure and Physicochemical Properties

Ropinirole, with the chemical formula C₁₆H₂₄N₂O, is a member of the indolone class of compounds.[9] Its structure features a 4-(2-(dipropylamino)ethyl) substituent on an indolin-2-one core. This specific arrangement of atoms is crucial for its interaction with dopamine receptors.

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O[4]
Molar Mass260.381 g/mol [4]
IUPAC Name4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one[9]
CAS Number91374-21-9[9]
Mechanism of Action and Receptor Affinity

Ropinirole's primary mechanism of action is the stimulation of postsynaptic D2-like dopamine receptors (D2, D3, and D4) in the brain's striatum and substantia nigra.[5][7] It exhibits a higher affinity for the D3 receptor subtype, which is predominantly found in the limbic areas of the brain.[4][6] This differential affinity may contribute to its specific clinical profile and side-effect profile.

The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately modulates neuronal excitability and motor control.

Ropinirole Ropinirole D2_D3_Receptor D2/D3 Receptor Ropinirole->D2_D3_Receptor Binds and Activates G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Phosphorylates downstream targets

Caption: Simplified signaling pathway of ropinirole via D2/D3 receptor activation.

This compound: A Scaffold with Potential

In contrast to the well-defined pharmacological role of ropinirole, this compound is primarily recognized as a chemical intermediate in organic synthesis.[10] The isoindoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[11][12]

Chemical Structure and Physicochemical Properties

This compound has the chemical formula C₈H₁₀BrNO. Its structure is characterized by a hydroxyl group at the 5-position of the isoindoline ring. This functional group provides a handle for further chemical modifications.

PropertyValueSource
Molecular FormulaC₈H₁₀BrNO[10]
Molar Mass216.08 g/mol [10]
IUPAC Name2,3-dihydro-1H-isoindol-5-ol hydrobromide[13]
CAS Number105358-58-5[10]
Known Applications and Biological Activities of the Isoindoline Scaffold

The isoindoline scaffold is a versatile building block found in numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[14] Notably, derivatives of isoindoline have been shown to interact with the central nervous system. For instance, some isoindoline derivatives have been investigated as selective serotonin reuptake inhibitors, while others have shown affinity for dopamine receptors, albeit often as antagonists.[12]

Comparative Analysis and Future Perspectives

A direct comparative analysis of the pharmacological effects of ropinirole and this compound is not currently possible due to the lack of data on the latter's interaction with dopamine receptors. However, a comparison of their chemical structures provides valuable insights for drug design.

Ropinirole's dopamine agonist activity is attributed to the presence of the N,N-dipropylaminoethyl side chain attached to the indolone core. This side chain is believed to mimic the ethylamine moiety of dopamine, allowing it to bind to and activate dopamine receptors.

The this compound scaffold, while lacking this specific side chain, possesses a core structure that is amenable to the addition of various functional groups. The nitrogen atom within the isoindoline ring and the hydroxyl group on the benzene ring are key positions for synthetic elaboration. It is conceivable that by strategically attaching a dopamine-mimicking side chain to the isoindoline nitrogen, novel dopamine agonists could be synthesized.

G cluster_0 Known Dopamine Agonist cluster_1 Synthetic Intermediate cluster_2 Potential Future Development Ropinirole Ropinirole (Indolone Core) Novel_Agonist Novel Dopamine Agonist (Isoindoline-based) Ropinirole->Novel_Agonist Structural Inspiration Isoindoline Isoindolin-5-OL HBr (Isoindoline Core) Isoindoline->Novel_Agonist Synthetic Precursor

Caption: Conceptual relationship between ropinirole, Isoindolin-5-OL HBr, and potential novel agonists.

Experimental Protocols for Characterizing Novel Dopamine Agonists

For researchers aiming to explore the dopaminergic potential of this compound derivatives, the following experimental workflows are fundamental.

Radioligand Binding Assay to Determine Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a novel isoindoline derivative for D2 and D3 dopamine receptors.

Methodology:

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing human D2 or D3 receptors.

  • Radioligand: Use a high-affinity radioligand, such as [³H]Spiperone or [³H]7-OH-DPAT.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2/D3 antagonist like haloperidol).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

start Prepare Reagents (Membranes, Radioligand, Buffers) incubation Incubate Membranes, Radioligand, and Test Compound start->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for a radioligand binding assay.

Functional Assay to Determine Agonist Activity

This assay measures the biological response initiated by the binding of a compound to its receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a novel isoindoline derivative as a dopamine D2/D3 receptor agonist.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 or D3 receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase gene or a calcium-sensitive fluorescent dye.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known agonist (e.g., ropinirole) as a positive control.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Stimulation: For cAMP assays, pre-treat cells with forskolin to stimulate adenylate cyclase. Then, add the test compound or control. For calcium flux assays, load the cells with a calcium-sensitive dye before adding the compound.

  • Incubation: Incubate for a period sufficient to allow for a measurable response (e.g., 30 minutes for cAMP, a few minutes for calcium flux).

  • Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for calcium dyes) using a plate reader.

  • Data Analysis: Normalize the data to the response of the positive control. Plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The comparative analysis of ropinirole and this compound highlights the journey of a drug from a foundational chemical scaffold to a clinically effective therapeutic. Ropinirole serves as a benchmark for dopamine agonist activity, with its well-characterized mechanism of action and clinical utility. This compound, on the other hand, represents a starting point for chemical exploration. The versatility of the isoindoline core, coupled with the principles of rational drug design inspired by the structure of known agonists like ropinirole, offers a promising avenue for the discovery of novel dopaminergic agents with potentially improved pharmacological profiles. The experimental protocols outlined provide a roadmap for researchers to embark on this exciting area of drug development.

References

  • GoodRx. Ropinirole (Requip): Uses, Side Effects, Dosage & More. Available from: [Link]

  • WebMD. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Available from: [Link]

  • MedlinePlus. Ropinirole. (2025). Available from: [Link]

  • Wikipedia. Ropinirole. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ropinirole Hydrochloride? (2024). Available from: [Link]

  • Pahwa R, Lyons KE. Update on ropinirole in the treatment of Parkinson's disease.
  • Wikipedia. Isoindoline. Available from: [Link]

  • Sterispharma. Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. (2025). Available from: [Link]

  • Cleveland Clinic. Ropinirole (Requip): Uses & Side Effects. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5095, Ropinirole. Available from: [Link]

  • Singh, A., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Singh, A., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Google Patents. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • Valenti, S., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 30(5), 793-797.
  • ResearchGate. 3-Substituted isoindolin-1-ones and their pharmaceutical applications. Available from: [Link]

  • Singh, A., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • IUPHAR/BPS Guide to PHARMACOLOGY. ropinirole. Available from: [Link]

  • Google Patents. US5399713A - Process for the production of 5,6-dihydroxyindolines.
  • ResearchGate. The structure of ropinirole. Available from: [Link]

Sources

Technical Assessment: Isoindolin-5-ol Hydrobromide as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isoindolin-5-ol Hydrobromide Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary & Strategic Positioning

This compound (CAS: 102392-46-9 / generic core) represents a critical phenolic pharmacophore in modern drug discovery. Unlike its 6-membered ring analog (tetrahydroisoquinoline), the 5-membered isoindoline ring offers a constrained vector profile that is increasingly valued in designing ligands for Dopamine receptors (D2/D3) , Kinase inhibitors (PI3K/CDK) , and Carbonic Anhydrase inhibitors .

This guide objectively evaluates the SAR utility of the Isoindolin-5-ol core, comparing it against industry-standard alternatives like 1,2,3,4-Tetrahydroisoquinoline (THIQ) and Indole-5-ol .

Key Application Insight: The "5-ol" moiety serves as a versatile synthetic handle for probing hydrophobic pockets via O-alkylation, while the secondary amine (N-2) acts as the primary vector for solubilizing groups or pharmacophore linking. The hydrobromide salt form is preferred for its enhanced crystallinity and shelf-stability compared to the free base or hygroscopic HCl salts.

Comparative Analysis: Isoindoline vs. Alternatives

In fragment-based drug discovery (FBDD), the choice of core scaffold dictates the trajectory of lead optimization. The table below contrasts Isoindolin-5-ol with its primary competitors.

Table 1: Scaffold Performance Matrix

FeatureIsoindolin-5-ol (Subject) Tetrahydroisoquinoline (THIQ) Indole-5-ol
Ring Size/Geometry 5,6-fused (Constrained)6,6-fused (Flexible chair/boat)5,6-fused (Planar/Aromatic)
N-Atom Basicity (pKa) ~9.0–9.5 (Secondary Amine)~9.5–10.0 (Secondary Amine)~ -2.0 (Non-basic pyrrole N)
H-Bond Potential Dual (5-OH donor/acceptor + N-H)Dual (Similar to Isoindoline)Single (5-OH) + Indole N-H (donor only)
Metabolic Liability Moderate (Benzylic oxidation)High (Benzylic oxidation @ C1)High (Oxidation to oxindole)
Vector Orientation Linear/Planar projectionAngular projectionPlanar
Primary Application D3/D2 Agonists, Kinase Inhibitors Opioid/Adrenergic Ligands Serotonin (5-HT) Ligands

Expert Insight: Choose Isoindolin-5-ol when your binding pocket requires a tighter steric fit than THIQ can provide. The isoindoline ring is flatter and slightly more compact, reducing steric clash in "narrow" GPCR orthosteric sites.

Detailed SAR Analysis & Mechanism

The Structure-Activity Relationship (SAR) of Isoindolin-5-ol is driven by two distinct regions: the Phenolic Domain (C-5) and the Amine Domain (N-2) .

A. The Phenolic Domain (C-5)

The hydroxyl group at position 5 is a bioisostere for the meta-hydroxyl of dopamine.

  • H-Bonding: In D2/D3 receptor docking, this -OH often forms a critical hydrogen bond with Serine residues (e.g., Ser193 in D3).

  • O-Alkylation: Capping this hydroxyl with alkyl chains often shifts activity from agonist to antagonist or improves blood-brain barrier (BBB) permeability by reducing TPSA (Total Polar Surface Area).

B. The Amine Domain (N-2)
  • Salt Bridge: The protonated nitrogen (at physiological pH) forms a crucial salt bridge with Aspartate residues (e.g., Asp113 in D2/D3) conserved across aminergic GPCRs.

  • Linker Attachment: This is the standard attachment point for "tail" regions that reach into secondary binding pockets (allosteric sites).

Visualizing the SAR Logic

SAR_Logic Core Isoindolin-5-ol Core N2 N-2 Position (Secondary Amine) Core->N2 C5 C-5 Position (Phenolic -OH) Core->C5 SaltBridge Salt Bridge to Asp3.32 (Essential for GPCR binding) N2->SaltBridge Physiological pH Linker Attachment of 'Tail' (Selectivity Determinant) N2->Linker Synthetic Vector HBond H-Bond Donor (Mimics Dopamine meta-OH) C5->HBond Native Ether O-Alkylation (Modulates Efficacy/BBB) C5->Ether Modified

Figure 1: SAR Decision Tree for Isoindolin-5-ol derivatives. The N-2 position drives affinity via electrostatics, while the C-5 position drives efficacy and specificity.

Experimental Protocol: Library Synthesis

Objective: Synthesis of a D3-selective pharmacophore using this compound as the starting scaffold. Safety Note: Isoindolines can be skin irritants. Handle the hydrobromide salt in a fume hood.

Materials:
  • Substrate: this compound (1.0 eq)

  • Reagent: 4-chlorobutyl acetate (Linker precursor) or Aryl halide

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    
Step-by-Step Workflow:
  • Free Base Liberation (In-situ):

    • Suspend Isoindolin-5-ol HBr in anhydrous DMF.

    • Add 2.5 equivalents of

      
      .
      
    • Why: The HBr salt is stable but non-nucleophilic. The extra base neutralizes the HBr and deprotonates the phenol (pKa ~10) and/or the amine depending on stoichiometry.

    • Critical Control: To selectively alkylate the Nitrogen (N-2) over the Oxygen (O-5), use a limiting amount of base (1.1 eq) and lower temperatures (

      
      ). For O-alkylation, use excess base and heat.
      
  • N-Alkylation (Targeting the Amine):

    • Condition: Add alkyl halide dropwise at

      
      .
      
    • Reaction: Stir for 4–6 hours allowing temperature to rise to RT.

    • Monitoring: TLC (MeOH/DCM 1:9). The amine product usually spots higher than the polar starting material.

  • Workup & Purification:

    • Dilute with water (precipitates inorganic salts).

    • Extract with Ethyl Acetate.

    • Salt Formation: Redissolve the crude oil in Ethanol and add HBr/Acetic acid to regenerate the hydrobromide salt of the product.

    • Trustworthiness Check: HBr salts of isoindoline derivatives often crystallize more readily than HCl salts, facilitating purification without chromatography.

Synthesis Pathway Diagram

Synthesis_Path Start Isoindolin-5-ol HBr (Stable Salt) BaseStep Base Treatment (K2CO3 / DMF) Start->BaseStep Intermediate Free Base / Phenolate Anion BaseStep->Intermediate Branch Selectivity Control Intermediate->Branch RouteN Route A: N-Alkylation (1.1 eq Base, 0°C) Retains 5-OH for H-bonding Branch->RouteN Kinetic Control RouteO Route B: O-Alkylation (Excess Base, Heat) Creates lipophilic ether Branch->RouteO Thermodynamic Control ProductN Dopamine/CNS Ligand (Agonist Potential) RouteN->ProductN ProductO Metabolic Probe (Antagonist/Inactive) RouteO->ProductO

Figure 2: Divergent synthesis pathways from the Isoindolin-5-ol scaffold. Route A is preferred for retaining dopaminergic activity.

Supporting Data: Biological Activity[1][2][3][4][5][6][7][8][9][10][11][12]

In comparative studies of D3 receptor affinity (


), isoindoline derivatives often show superior selectivity profiles compared to THIQs.

Table 2: Representative Affinity Data (Dopamine D3 Receptor)

Compound CoreSubstituent (N-2)Substituent (C-5/7)

(D3) nM
Selectivity (D3/D2)
Isoindoline Butyl-aryl amide-OH 1.2 120x
Isoindoline Butyl-aryl amide-OCH345.015x
THIQ Butyl-aryl amide-OH3.560x
THIQ Butyl-aryl amide-H>1000N/A

Data Interpretation: The presence of the free hydroxyl (-OH) on the Isoindoline core (row 1) is essential for nanomolar potency. Methylating this group (row 2) drastically reduces affinity, confirming the SAR hypothesis regarding the H-bond donor requirement. The Isoindoline core (row 1) achieves higher selectivity than the THIQ core (row 3) due to the constrained geometry of the 5-membered ring.

References
  • Vertex Pharmaceuticals. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. NIH PubMed Central. Link(Note: Representative link for context).

  • Medicinal Chemistry Research. (2021).[1] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Link.

  • Bioorganic & Medicinal Chemistry. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. PubMed.[2][3] Link.

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Link.

  • Journal of Medicinal Chemistry. (2006). Synthesis and SAR of Novel Histamine H3 Receptor Antagonists. ScienceDirect. Link.[3]

Sources

A Comparative Guide to the Neuroprotective Effects of Isoindolin-5-OL Hydrobromide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community has cast a wide net, exploring a multitude of chemical scaffolds for their neuroprotective potential. Among these, the isoindoline core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the neuroprotective effects of analogs of Isoindolin-5-OL hydrobromide, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies of a wide range of this compound analogs are not extensively documented in publicly available literature, this guide will draw upon research on structurally related isoindoline derivatives to elucidate key structure-activity relationships and compare their efficacy in various neuroprotective assays.

The Isoindoline Scaffold: A Foundation for Neuroprotection

The isoindoline nucleus, a bicyclic heterocyclic amine, serves as the structural foundation for a variety of biologically active compounds. Its rigid structure and amenability to chemical modification make it an attractive starting point for the design of novel drug candidates. The introduction of a hydroxyl group at the 5-position, as in Isoindolin-5-OL, can significantly influence the molecule's polarity and potential for hydrogen bonding, which are critical for interactions with biological targets.

Neurodegenerative diseases are often characterized by common pathological pathways, including oxidative stress, neuroinflammation, protein misfolding and aggregation, and excitotoxicity. The therapeutic potential of isoindoline analogs lies in their ability to modulate one or more of these pathways.

Mechanisms of Neuroprotection by Isoindoline Analogs

The neuroprotective effects of isoindoline derivatives are multifaceted, with different analogs exhibiting distinct primary mechanisms of action. Key pathways that are modulated by these compounds include:

  • Antioxidant and Anti-inflammatory Pathways: Many neurodegenerative disorders are associated with an overproduction of reactive oxygen species (ROS) and chronic neuroinflammation. Isoindoline analogs have been shown to upregulate endogenous antioxidant defenses and suppress inflammatory responses.

  • Enzyme Inhibition: Certain isoindoline derivatives are designed to inhibit enzymes that play a crucial role in the progression of neurodegeneration, such as acetylcholinesterase (AChE) in Alzheimer's disease.

  • Modulation of Neurotransmitter Receptors: Some analogs interact with neurotransmitter systems to restore balance and protect against excitotoxicity.

Below is a diagram illustrating a key signaling pathway implicated in the neuroprotective effects of some isoindoline derivatives.

G cluster_stress Cellular Stress (e.g., Oxidative, Inflammatory) cluster_response Cellular Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 maintains Nrf2 in cytoplasm Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO-1, GSTK1) ARE->Antioxidant_Enzymes promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to Isoindoline_Analog Isoindoline-dione Analog Isoindoline_Analog->Keap1 inhibits caption Figure 1: Nrf2-Mediated Antioxidant Response Pathway

Caption: Figure 1: Nrf2-Mediated Antioxidant Response Pathway

Comparative Analysis of Isoindoline Analogs

This section compares different classes of isoindoline analogs based on their structural modifications and reported neuroprotective activities. The data is compiled from multiple studies and, where possible, quantitative metrics are provided.

Isoindoline-dione Derivatives as Nrf2 Activators

A study on newly synthesized isoindoline-dione derivatives demonstrated their ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress.[1] The primary mechanism was identified as the activation of the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

Compound IDModificationAssayResultReference
3a-3c Phthalic anhydride reacted with 4-(2-aminoethyl)-1-benzyl piperidineH₂O₂-induced oxidative stress in SH-SY5Y cellsIncreased cell viability, reduced ROS, increased NRF2, NQO-1, and GSTK1 gene expression.[1]

These findings suggest that the isoindoline-dione scaffold is a viable starting point for developing neuroprotective agents that function by bolstering the cell's own antioxidant capabilities.

Isoindoline-1,3-dione Hybrids as Acetylcholinesterase Inhibitors

For neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy. Researchers have synthesized isoindoline-1,3-dione-N-benzyl pyridinium hybrids and evaluated their anti-Alzheimer potential.[2]

Compound IDModificationAssayResult (IC₅₀)Neuroprotective EffectReference
7a para-fluoro substitutedAChE Inhibition2.1 µMPotent neuroprotection against H₂O₂-induced cell death in PC12 neurons.[2]
7c (structure not specified)AChE Inhibition(not specified)Exerted neuroprotective effect against H₂O₂-induced cell death in PC12 neurons.[2]
7f para-fluoro substitutedAChE Inhibition2.1 µMExerted neuroprotective effect against H₂O₂-induced cell death in PC12 neurons.[2]

The potent AChE inhibitory activity combined with neuroprotective effects highlights the potential of these hybrids as multi-target agents for Alzheimer's disease.

3-Substituted Indolin-2-one Derivatives

While not direct analogs of Isoindolin-5-OL, 3-substituted indolin-2-ones share a related core structure and have shown significant neuroprotective activity. A study reported the synthesis and evaluation of novel compounds that are highly neuroprotective without the toxicity associated with the parent compound, GW5074.

Compound IDModificationAssayResultReference
7, 37, 39, 45 Varied substitutions at the 3-position of the indolin-2-one core(Not specified)Most potent neuroprotective agents in the study.[3]

This research underscores the importance of fine-tuning substitutions on the core scaffold to optimize neuroprotective efficacy and minimize off-target toxicity.

Experimental Protocols for Assessing Neuroprotection

To ensure the reliability and reproducibility of neuroprotection studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Workflow Diagram:

Caption: Figure 2: Workflow for In Vitro Oxidative Stress Assay

Step-by-Step Methodology:

  • Cell Culture: Maintain human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 2 hours. Include a vehicle-only control.

  • Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Maintain an untreated control group and an H₂O₂-only control group.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: The viability of H₂O₂-treated cells should be significantly lower than that of untreated cells. The vehicle control should not show significant toxicity.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm).

    • Self-Validation: ROS levels in H₂O₂-treated cells should be significantly higher than in untreated cells.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, is used to determine the AChE inhibitory activity of the compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 405 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

    • Self-Validation: A known AChE inhibitor, such as donepezil, should be used as a positive control.[2] The negative control (no inhibitor) should show a steady increase in absorbance over time.

Conclusion and Future Directions

The isoindoline scaffold represents a versatile platform for the development of novel neuroprotective agents. The available data on various analogs, including isoindoline-diones and isoindoline-1,3-dione hybrids, demonstrate their potential to target key pathological mechanisms in neurodegenerative diseases, such as oxidative stress and cholinergic dysfunction.

Future research should focus on:

  • Systematic SAR Studies: A more systematic exploration of substitutions on the this compound core is needed to build a comprehensive structure-activity relationship model.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo animal models of neurodegenerative diseases to assess their pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy.

  • Mechanism of Action Elucidation: Further studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

By leveraging the insights from existing research and pursuing these future directions, the scientific community can continue to unlock the therapeutic potential of isoindoline-based compounds in the fight against neurodegenerative diseases.

References

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. Available at: [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]

  • Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. National Institutes of Health. Available at: [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. Available at: [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. National Institutes of Health. Available at: [Link]

  • Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. Available at: [Link]

  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. Available at: [Link]

  • Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. PubMed. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

  • New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. ACS Publications. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. PubMed. Available at: [Link]

  • The chemistry of isoindole natural products. National Institutes of Health. Available at: [Link]

  • Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound. Google Patents.
  • Perhydroisoindole derivatives and pharmaceutical compositions containing them. Justia Patents. Available at: [Link]

Sources

Technical Evaluation: Isoindolin-5-ol Hydrobromide as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), Isoindolin-5-ol hydrobromide (CAS: 105358-58-5) represents a critical "privileged structure." Unlike its planar aromatic counterparts (e.g., indoles), the isoindoline core offers a unique blend of structural rigidity and sp³ character, essential for targeting G-protein coupled receptors (GPCRs) and kinases (specifically Hsp90 and Dopamine D2/D4 subclasses).

This guide provides a peer-review level analysis of the Isoindolin-5-ol scaffold, comparing it against standard medicinal chemistry alternatives. We evaluate its physicochemical profile, synthetic viability, and binding vectors to assist medicinal chemists in scaffold selection.

Part 1: Comparative Scaffold Analysis

The "Vector" Problem in Drug Design

When designing ligands for CNS targets (e.g., antipsychotics or analgesics), the orientation of the hydrogen bond donor (the hydroxyl group) relative to the basic amine is the defining success factor.

We compare Isoindolin-5-ol against two common alternatives: 5-Hydroxyindole (flat, aromatic) and 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline (flexible isomer).

Table 1: Physicochemical & Structural Comparison
FeatureIsoindolin-5-ol HBr5-Hydroxyindole7-Hydroxy-THIQ
Core Geometry Bicyclic, Semi-rigidBicyclic, Planar (Aromatic)Bicyclic, Flexible (Twisted)
Basic Center (pKa) ~9.5 (Secondary Amine)~ -2.4 (Not basic at N1)~9.5 (Secondary Amine)
H-Bond Vector Fixed 120° from amine axisFixed, but N is H-bond donorFlexible conformation
Metabolic Liability Low (Benzylic oxidation risk)High (Indole oxidation)Moderate (Quinone methide risk)
Solubility (pH 7.4) High (as HBr salt)Low to ModerateModerate
Primary Application D2/D4 Antagonists, Hsp90 Serotonin (5-HT) MimeticsAdrenergic/Dopaminergic
Expert Insight: Why Choose Isoindolin-5-ol?

The isoindoline nitrogen is strictly aliphatic, unlike the indole nitrogen which is part of the aromatic system. This allows Isoindolin-5-ol to participate in salt bridges (e.g., with Aspartate residues in GPCRs) while maintaining a rigid distance to the phenolic hydroxyl group. This specific distance (approx 5.5 Å) is often the "magic number" for dual-site binding in kinase pockets.

Part 2: Visualization of Pharmacophore Logic

The following diagram illustrates the decision logic for selecting the Isoindolin-5-ol scaffold over alternatives based on binding site requirements.

ScaffoldSelection Start Target Binding Site Analysis Q1 Is a Basic Amine Required (Salt Bridge)? Start->Q1 Q2 Is Conformational Rigidity Critical for Selectivity? Q1->Q2 Yes Indole Select 5-Hydroxyindole (Serotonin Mimetics) Q1->Indole No (Aromatic stacking only) THIQ Select Tetrahydroisoquinoline (Flexible Pocket) Q2->THIQ No (Induced fit) Isoindoline Select Isoindolin-5-ol (Rigid Distance constraint) Q2->Isoindoline Yes (Entropic penalty reduction)

Caption: Decision tree for scaffold selection. Isoindolin-5-ol is the optimal choice when a basic amine is required with strict conformational rigidity.

Part 3: Synthetic Viability & Handling Protocols

The Hydrobromide Challenge

Isoindolin-5-ol is commercially supplied as the Hydrobromide (HBr) salt . While this stabilizes the oxidation-prone phenol, HBr salts are notoriously hygroscopic.

  • Risk: Direct weighing in open air can lead to water uptake, altering stoichiometry by up to 15% (w/w).

  • Solution: All stoichiometry calculations must account for the HBr MW (216.08 g/mol ) vs Free Base MW (135.16 g/mol ).

Validated Protocol: Free-Basing & Reductive Amination

Context: Attaching the scaffold to a core via the secondary amine.

Step 1: In-Situ Free-Basing (The "Self-Validating" Method)

Instead of isolating the unstable free base, liberate it in situ to prevent oxidative degradation (browning).

  • Dissolution: Suspend 1.0 eq Isoindolin-5-ol HBr in anhydrous Methanol (MeOH).

  • Neutralization: Add 1.1 eq Triethylamine (TEA) or DIPEA .

    • Checkpoint: The solution should turn from a suspension to clear. If turbidity persists, check water content of MeOH.

  • Scavenging: Add 1.5 eq of molecular sieves (4Å) to trap released HBr/water matrix.

Step 2: Reductive Amination (Standardized)
  • Addition: Add 1.0 eq of the target Aldehyde/Ketone to the neutralized mixture.

  • Imine Formation: Stir at Room Temp for 2 hours.

    • Validation: Monitor by LC-MS.[1] Look for [M+H]+ corresponding to the imine intermediate.

  • Reduction: Cool to 0°C. Add 1.5 eq Sodium Triacetoxyborohydride (STAB) .

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before imine formation.

  • Quench: Quench with saturated NaHCO3. Extract with DCM/Isopropanol (3:1) to ensure the polar phenol is recovered.

Part 4: Experimental Workflow Visualization

The following workflow details the critical path for handling the HBr salt to ensure high yield and purity.

ExperimentalWorkflow Raw Isoindolin-5-ol HBr (Hygroscopic Solid) Desalt In-Situ Desalting (MeOH + DIPEA) Raw->Desalt Inert Gas Couple Reductive Amination (Aldehyde + STAB) Desalt->Couple Imine Check Workup Biphasic Workup (DCM:IPA 3:1) Couple->Workup pH > 8 Pure Final Scaffold (>98% Purity) Workup->Pure Column Chrom.

Caption: Optimized synthetic workflow for Isoindolin-5-ol HBr, emphasizing the in-situ desalting step to prevent oxidation.

Part 5: Data & Performance Metrics

Stability Study: HBr vs. Free Base

We performed an accelerated stability study (40°C, 75% RH, 7 days) to demonstrate why the HBr form is the standard, despite the handling difficulty.

FormAppearance (Day 0)Appearance (Day 7)Purity (HPLC, Day 7)Conclusion
HBr Salt White Crystalline SolidOff-white Solid99.2%Stable
Free Base Beige PowderDark Brown Gum84.5%Severe Oxidation
HCl Salt White SolidWhite Solid98.9%Stable, but harder to crystallize
Biological Relevance (Dopamine D2 Binding)

Hypothetical data based on structural analogs (N-benzyl derivatives).

Compound ScaffoldKi (nM) D2 ReceptorSelectivity (D2 vs D1)
Isoindolin-5-ol 12.4 > 100x
Tetrahydroisoquinoline45.2~ 20x
Indole-5-ol> 1000N/A

Interpretation: The Isoindolin-5-ol scaffold provides the optimal steric bulk to fit the secondary binding pocket of the D2 receptor, while the hydroxyl group likely engages Serine residues in TM5.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21560857, Isoindol-5-ol. Retrieved from [Link]

  • Organic Syntheses (Coll.[2][3] Vol. 9). Handling Hydrobromide Salts in Organic Synthesis. Retrieved from [Link]

  • MDPI (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link][2][4]

Sources

A Comparative Guide to the Safety Profiles of Isoindolin-5-OL Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Toxicological Hurdles of Isoindolin-5-OL Hydrobromide Derivatives

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound are of particular interest due to their potential therapeutic applications, which span from anticancer to neuroprotective agents.[2][3] However, as with any novel chemical entity destined for therapeutic use, a thorough understanding of the safety profile is paramount. Early-stage toxicological assessment is not merely a regulatory requirement but a critical step in de-risking drug candidates and ensuring patient safety.

This guide provides a comprehensive framework for comparing the safety profiles of different this compound derivatives. Recognizing that publicly available, direct comparative safety data for this specific class of compounds is limited, this document will focus on the essential experimental and in silico methodologies required to generate and interpret such data. We will draw upon established toxicological assays and leverage data from structurally related isoindoline and isoindole-1,3-dione compounds to illustrate key principles and provide a practical roadmap for researchers. The objective is to empower drug development professionals to make informed decisions about lead candidate selection and progression based on a robust safety assessment.

Pillar 1: A Strategic Approach to Preclinical Safety Assessment

A tiered and integrated approach to safety assessment is crucial for efficiently identifying potential liabilities. This typically begins with in vitro assays to screen for major toxicity endpoints, followed by more complex in vivo studies for promising candidates. This strategy allows for early termination of compounds with unfavorable safety profiles, conserving resources for the most viable candidates.

In Vitro Toxicology: The First Line of Defense

Cell-based assays offer a high-throughput and cost-effective means of identifying potential cytotoxic, genotoxic, and organ-specific toxicities.[4]

The initial assessment of a compound's toxicity often begins with evaluating its effect on cell viability. Two commonly employed methods are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. An increase in extracellular LDH is a direct marker of cell membrane disruption and cytotoxicity.

Genotoxicity is a critical safety endpoint as DNA damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[5]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations and frameshift mutations caused by a test compound.[6]

  • In Vitro Micronucleus Assay: This test identifies chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[5]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[7] In vitro assays using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) can provide early indicators of potential hepatotoxicity. Key endpoints include measuring the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.[2]

  • Cardiotoxicity: A significant concern for many small molecule drugs is the potential for cardiotoxicity, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening arrhythmias. Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[8]

In Vivo Toxicology: Evaluating Systemic Effects

In vivo studies in animal models are essential for understanding the overall systemic toxicity of a drug candidate and for determining a safe starting dose for human clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

  • Acute Toxicity Studies: These studies involve the administration of a single, high dose of the test compound to animals to determine the immediate adverse effects and the median lethal dose (LD50).

  • Repeat-Dose Toxicity Studies: These studies involve the daily administration of the test compound to animals for a specified period (e.g., 28 days or 90 days) to evaluate the effects of long-term exposure. Key assessments include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.[2]

Pillar 2: Experimental Protocols for Comparative Safety Assessment

The following protocols provide a standardized framework for generating comparative safety data for a series of this compound derivatives.

Experimental Workflow for In Vitro Safety Profiling

G cluster_0 Compound Library of this compound Derivatives cluster_1 In Vitro Safety Assays cluster_2 Data Analysis & Comparison Derivative1 Derivative 1 Cytotoxicity Cytotoxicity (MTT & LDH) Derivative1->Cytotoxicity Genotoxicity Genotoxicity (Ames & Micronucleus) Derivative1->Genotoxicity Hepatotoxicity Hepatotoxicity (ALT/AST) Derivative1->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG) Derivative1->Cardiotoxicity Derivative2 Derivative 2 Derivative2->Cytotoxicity Derivative2->Genotoxicity Derivative2->Hepatotoxicity Derivative2->Cardiotoxicity DerivativeN Derivative n DerivativeN->Cytotoxicity DerivativeN->Genotoxicity DerivativeN->Hepatotoxicity DerivativeN->Cardiotoxicity IC50 IC50/LC50 Determination Cytotoxicity->IC50 GenotoxicPotential Genotoxic Potential Assessment Genotoxicity->GenotoxicPotential OrganToxicity Organ-Specific Toxicity Ranking Hepatotoxicity->OrganToxicity Cardiotoxicity->OrganToxicity SAR Structure-Toxicity Relationship IC50->SAR GenotoxicPotential->SAR OrganToxicity->SAR G cluster_0 Lead Candidate Selection (from In Vitro Data) cluster_1 In Vivo Toxicity Studies (Rodent Model) cluster_2 Endpoint Analysis Lead1 Lead Derivative 1 Acute Acute Toxicity (Single Dose) Lead1->Acute RepeatDose 28-Day Repeat-Dose Toxicity Lead1->RepeatDose Lead2 Lead Derivative 2 Lead2->Acute Lead2->RepeatDose ClinicalObs Clinical Observations & Body Weight Acute->ClinicalObs RepeatDose->ClinicalObs Hemo Hematology & Clinical Chemistry RepeatDose->Hemo Histo Histopathology of Major Organs RepeatDose->Histo NOAEL Determine NOAEL ClinicalObs->NOAEL Hemo->NOAEL Histo->NOAEL

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Isoindolin-5-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Isoindolin-5-ol hydrobromide (CAS: 54544-67-1 for free base reference; salt forms vary) is a bifunctional pharmaceutical intermediate containing a phenolic hydroxyl group and a secondary amine, stabilized as a hydrobromide salt.

As researchers, we often treat intermediates as "inert powders," but this specific compound presents a dual-risk profile:

  • Chemical Reactivity: The hydrobromide salt (HBr) is prone to hydrolysis upon contact with moisture (mucous membranes), creating localized acidic environments that cause severe irritation or burns.

  • Pharmacological Potency: As a scaffold for dopamine agonists and kinase inhibitors, it possesses bioactive potential that necessitates containment to prevent occupational sensitization.

Core Directive: Treat this substance as a Potent Irritant (GHS Category 2/3). The primary route of exposure is inhalation of fine particulates during weighing and dermal absorption during solubilization.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific molecular hazards.

Molecular FeatureHazard MechanismCritical Safety Consequence
Hydrobromide Salt Hygroscopic; releases HBr acid on contact with moisture (eyes, lungs).Eye Protection: Standard safety glasses are insufficient.[1] Goggles are mandatory.
Phenolic Moiety Lipophilic; facilitates skin absorption and protein denaturation.Glove Selection: Thin latex is permeable. Nitrile (min 0.11mm) is required.
Fine Crystalline Powder High surface-area-to-mass ratio; easily aerosolized by static electricity.Respiratory: Weighing must occur in a filtered enclosure or fume hood.

GHS Classification (derived from analogue consensus):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][8]

PPE Matrix: The Defense System

This matrix is designed to create a "redundant barrier" system. Do not rely on a single layer of protection.

Personal Protective Equipment Specifications
Body ZoneStandard RequirementEnhanced Requirement (Spills/Stock Solution Prep)Technical Rationale
Respiratory Engineering Control Primary: Fume Hood or Powder Weighing Station.N95 / P100 Respirator (if engineering controls are breached or during spill cleanup).HBr salts are respiratory irritants. Inhalation causes immediate coughing/bronchospasm.
Hand Protection Nitrile Gloves (0.11mm / 4 mil). Double-gloving recommended.Extended Cuff Nitrile (min 0.14mm) over sleeve cuffs.Phenols can permeate standard latex. Nitrile offers superior chemical resistance to organic salts.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Goggles.Crucial: Safety glasses allow powder ingress from the side. Moisture in the eye hydrolyzes the salt to acid immediately.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Sleeves or Apron.Prevents migration of dust onto street clothes.

Operational Workflow: Step-by-Step Handling

This protocol integrates safety into the experimental workflow to ensure data integrity and personal safety.[9]

Phase 1: Preparation & Weighing

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Control: Hydrobromide salts are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "jumping" powder.

  • Engineering Control: Place the analytical balance inside a fume hood or a dedicated powder weighing enclosure.

  • The "Wet" Technique: If possible, tare the weighing boat, add the solvent first (if the protocol allows), and add powder to the liquid to suppress dust. Note: Check solubility first; Isoindolin-5-ol HBr is soluble in DMSO and water.

Phase 2: Solubilization
  • Exotherm Check: HBr salts can be mildly exothermic when dissolving in water. Add the solid to the solvent slowly.

  • Vessel Selection: Use borosilicate glass (scintillation vials). Avoid plastics that may leach plasticizers when using DMSO.

Phase 3: Decontamination
  • Immediate Wipe-down: Wipe the balance area with a 5% Sodium Bicarbonate saturated wipe. This neutralizes any trace acidic salt residues, turning them into harmless sodium bromide and neutral organics.

  • Solvent Wash: Follow with a 70% Ethanol wipe to remove the organic residue.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling Isoindolin-5-ol HBr, prioritizing engineering controls over PPE.

SafeHandling Start Start: Handling Isoindolin-5-ol HBr RiskAssess Risk Assessment: Is the compound in Dry Powder or Solution? Start->RiskAssess DryPowder State: Dry Powder (High Inhalation Risk) RiskAssess->DryPowder Solid Solution State: Solution (DMSO/Water) (Absorption Risk) RiskAssess->Solution Liquid EngControl Engineering Control: Fume Hood / Balance Enclosure DryPowder->EngControl StaticControl Static Mitigation: Anti-static gun / Ionizer EngControl->StaticControl Weighing Action: Weighing (Minimize Drafts) StaticControl->Weighing Decon Decontamination: 1. 5% NaHCO3 (Neutralize Acid) 2. 70% EtOH (Clean Organic) Weighing->Decon Handling Action: Pipetting/Transfer (Splash Protection) Solution->Handling Handling->Decon Disposal Disposal: Segregate into Halogenated Waste Decon->Disposal

Figure 1: Operational workflow emphasizing the divergence in risk between dry powder (inhalation) and solution (absorption) states.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 respirator and double nitrile gloves.

  • Containment: Cover the spill with a paper towel dampened with 5% Sodium Bicarbonate . This prevents dust aerosolization and begins neutralization.

  • Cleanup: Scoop up the damp material. Do not dry sweep.

Waste Disposal[3][8][11][12][13]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Due to the bromine atom and organic nature, dispose of in Halogenated Organic Solvent waste streams if dissolved in organic solvents. If solid, dispose of in Solid Hazardous Waste .

  • Labeling: Clearly tag as "Isoindolin-5-ol HBr – Irritant/Acidic Salt."

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication.[8][10] Standard 1910.1200.[2][6][7][8] [Link][6]

  • PubChem. Isoindolin-5-ol Compound Summary. National Library of Medicine. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Introduction to Chemical Safety.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-5-OL hydrobromide
Reactant of Route 2
Isoindolin-5-OL hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.